4'-Chlorobiphenyl-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUSJMIHFIMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383371 | |
| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
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Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-74-7 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride (CAS 20443-74-7)
This guide provides a comprehensive technical overview of 4'-Chlorobiphenyl-4-sulfonyl chloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed experimental context.
Introduction and Significance
This compound is a bifunctional organic compound featuring a chlorinated biphenyl backbone and a reactive sulfonyl chloride group. This unique combination of a stable, hydrophobic biphenyl structure and a highly electrophilic sulfonyl chloride moiety makes it a valuable building block in the synthesis of a diverse range of complex molecules. Its primary utility lies in its ability to introduce the 4'-chlorobiphenyl-4-sulfonyl group into various substrates, thereby modifying their chemical and biological properties. This has led to its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20443-74-7 | [2] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2] |
| Molecular Weight | 287.16 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 109 °C | [2] |
| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [2] |
| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Moisture sensitive, reacts with water. Soluble in many organic solvents. | [2] |
| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of 4-chlorobiphenyl. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance and directing effects.
General Synthesis Pathway
The most common method for the synthesis of aryl sulfonyl chlorides is the direct reaction of the corresponding arene with an excess of chlorosulfonic acid.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is believed to be SO₂Cl⁺, generated in situ from the autoionization of chlorosulfonic acid.[4]
Caption: Synthesis of this compound via chlorosulfonation.
Experimental Protocol (General Method)
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate. All work should be conducted in a well-ventilated fume hood by trained personnel.
Materials:
-
4-Chlorobiphenyl
-
Chlorosulfonic acid (freshly distilled)
-
Ice
-
Dry benzene (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place an excess of chlorosulfonic acid (e.g., 2.5 to 5 molar equivalents). Cool the flask in an ice-water bath to 10-15 °C.
-
Addition of Substrate: Gradually add 4-chlorobiphenyl (1 molar equivalent) to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 20 °C during the addition to control the exothermic reaction and minimize side product formation. Hydrogen chloride gas will be evolved.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C for approximately two hours to ensure the reaction goes to completion. The disappearance of gas evolution is an indicator of reaction completion.[3]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid. This step should be performed in a fume hood due to the evolution of acidic gases.
-
Isolation: The solid this compound will precipitate out of the aqueous solution. Collect the solid by suction filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as dry benzene.
Reactivity and Key Reactions
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.
Synthesis of Sulfonamides
The most common reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[5]
Sources
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physicochemical properties of 4'-Chlorobiphenyl-4-sulfonyl chloride
An In-depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride: Properties, Applications, and Experimental Protocols
Introduction
This compound is a highly reactive, bifunctional organic compound that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its structure, featuring a chlorinated biphenyl backbone and an electrophilic sulfonyl chloride group, allows for the strategic introduction of the 4'-chlorobiphenyl-4-sulfonyl moiety into a wide range of molecular architectures. This unique combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1][2]
For researchers and drug development professionals, understanding the nuanced physicochemical properties, reactivity, and handling requirements of this compound is paramount. This guide provides a comprehensive overview, synthesizing technical data with practical, field-proven insights to empower scientists in leveraging this versatile reagent for innovative research and development projects.
Physicochemical and Structural Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20443-74-7 | [3][4][5] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [3][4][5] |
| Molecular Weight | 287.16 g/mol | [3][5][6] |
| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride | [4][7] |
| Appearance | White to off-white powder or crystalline solid | [1][8] |
| Melting Point | 106-115 °C | [6][8] |
| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [6] |
| Purity | Typically ≥95% to ≥97% | [1][3][8] |
| Sensitivity | Moisture sensitive | [4][6] |
The compound's high reactivity stems from the potent electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[2] However, this reactivity also necessitates careful handling, as it reacts violently with water and other protic nucleophiles.[9][10]
Reactivity Profile and Mechanistic Insights
The primary utility of this compound lies in its function as a sulfonylating agent. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.
Sulfonamide Formation
The most significant reaction in a pharmaceutical context is the formation of sulfonamides through reaction with primary or secondary amines.[1][2] This reaction is fundamental to drug discovery, as the sulfonamide group is a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[11]
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.
Caption: Reaction schematic for sulfonamide synthesis.
Stability and Incompatibilities
This compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[10] However, its high reactivity makes it incompatible with several classes of substances:
-
Water/Moisture: Reacts violently to liberate toxic and corrosive gases, primarily hydrogen chloride.[9][10]
-
Alcohols: Reacts to form sulfonate esters.
-
Strong Bases and Amines: Reacts exothermically.[10]
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[10]
Experimental Protocols: Synthesis and Characterization
Synthesis via Chlorosulfonation of 4-Chlorobiphenyl
A common industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic ring.[12]
Principle: This electrophilic aromatic substitution involves reacting 4-chlorobiphenyl with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction introduces the -SO₂Cl group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagent Charging: Charge the flask with chlorosulfonic acid (typically 3-4 molar equivalents) and cool it in an ice bath.
-
Substrate Addition: Slowly add 4-chlorobiphenyl (1 equivalent) portion-wise or dissolved in a suitable inert solvent like a halogenated aliphatic hydrocarbon, maintaining the internal temperature below 10°C.[13]
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0-25°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[13]
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexanes/tetrahydrofuran) can be performed for further purification.[14]
Caption: General workflow for the synthesis of the title compound.
Structural Characterization: A Multi-technique Approach
Confirming the identity and purity of this compound requires a combination of analytical techniques.
Principle: Spectroscopic methods provide a fingerprint of the molecule. IR spectroscopy identifies functional groups, NMR spectroscopy reveals the electronic environment of protons and carbons, and Mass Spectrometry determines the molecular weight and fragmentation pattern.
Step-by-Step Protocol:
-
Infrared (IR) Spectroscopy:
-
Acquire a spectrum using KBr pellet or ATR.
-
Expected Peaks: Look for strong characteristic absorption bands for the sulfonyl chloride group at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[15] Also, expect peaks corresponding to C-H stretching of the aromatic rings (~3100-3000 cm⁻¹) and C=C stretching within the rings (~1600-1450 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a deuterated solvent (e.g., CDCl₃). Use a dry solvent due to the compound's reactivity.
-
¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.3-8.0 ppm). The protons on the ring bearing the sulfonyl chloride group will be further downfield (more deshielded) due to the strong electron-withdrawing effect of the -SO₂Cl group.[15][16][17]
-
¹³C NMR: Expect multiple signals in the aromatic region (approx. 125-145 ppm).
-
-
Mass Spectrometry (MS):
-
Use an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Expected Data: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (286 for the ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key confirmation of the structure.[15]
-
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4'-Chlorobiphenyl-4-sulfonyl chloride molecular structure and weight
An In-depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, grounding all claims in authoritative scientific principles.
Introduction: A Versatile Bifunctional Building Block
This compound is a bifunctional organic compound featuring a stable chlorinated biphenyl core and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable building block, particularly in the synthesis of sulfonamides. The biphenyl scaffold is a common motif in pharmacologically active molecules, while the sulfonyl chloride functional group serves as a robust handle for coupling with amines and other nucleophiles. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1]
Molecular Structure and Physicochemical Properties
The structural integrity and physical characteristics of a reagent are foundational to its application in any synthetic workflow. The identity of this compound is unequivocally established by its molecular formula, weight, and spectroscopic signatures.
Chemical Structure
The molecule consists of two phenyl rings linked together. One ring is substituted with a chlorine atom at the 4-position (designated as 4'), and the other is substituted with a sulfonyl chloride group at the 4-position.
IUPAC Name: 4-(4-chlorophenyl)benzenesulfonyl chloride[2][3] SMILES: ClC1=CC=C(C=C1)C1=CC=C(C=C1)S(Cl)(=O)=O[4]
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 20443-74-7 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [1][4] |
| Molecular Weight | 287.16 g/mol | [1] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 107-109 °C | [2][6] |
| Sensitivity | Moisture Sensitive | [6] |
Synthesis Protocol: Electrophilic Chlorosulfonation
The most direct and reliable method for the laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of 4-chlorobiphenyl using chlorosulfonic acid. This reaction leverages well-established principles of organic chemistry.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The biphenyl system is an activated aromatic ring. The 4'-chlorophenyl substituent on one ring acts as a para-directing group for the incoming electrophile on the second ring. Steric hindrance at the ortho positions further favors substitution at the unsubstituted para position (C4), leading to the desired product with high regioselectivity.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for chlorosulfonation of aromatic compounds, ensuring a high degree of reliability and safety.[7]
Materials:
-
4-Chlorobiphenyl (1.0 equiv)
-
Chlorosulfonic acid (reagent grade, ~4.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice/water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with chlorosulfonic acid (4.0 equiv) and cool it to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-chlorobiphenyl (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction Execution: Add the 4-chlorobiphenyl solution dropwise to the stirred, cold chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired side products, such as sulfones.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. Trustworthiness Note: This quenching step must be performed cautiously in a well-ventilated fume hood, as it generates significant amounts of HCl gas and is highly exothermic.
-
Extraction: The resulting white precipitate is the crude product. If an organic solvent was used, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Neutralization & Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Self-Validation: The bicarbonate wash neutralizes residual acids, and its completion is visually confirmed by the cessation of CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation: Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The molecule possesses C₂ symmetry through the biphenyl bond axis. This results in a simplified spectrum. Two distinct AA'BB' systems are expected in the aromatic region (~7.5-8.2 ppm). One set of doublets corresponds to the protons on the chlorinated ring, and the other, typically further downfield due to the electron-withdrawing sulfonyl chloride group, corresponds to the protons on the sulfonated ring.
-
IR Spectroscopy: Infrared spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group. Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretches, typically appearing near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.[8]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion (M⁺) peak. A key validation feature would be the isotopic pattern resulting from the two chlorine atoms. The M, M+2, and M+4 peaks would appear in a characteristic ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes, confirming the elemental composition.
Applications in Synthesis: Gateway to Sulfonamides
The primary utility of this compound is as an electrophile for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry. It readily reacts with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form a stable sulfonamide linkage.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction scheme for sulfonamide synthesis.
This reactivity makes it an essential tool for drug discovery programs targeting enzymes and receptors where a sulfonamide moiety can act as a key binding element or a stable linker.
References
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An In-depth Technical Guide to the Solubility of 4'-Chlorobiphenyl-4-sulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document synthesizes information based on the compound's chemical properties, reactivity, and established principles of solubility. A detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its solution behavior.
Introduction to this compound
This compound is a bifunctional organic compound featuring a chlorinated biphenyl backbone and a reactive sulfonyl chloride group. This unique structure makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutic agents and specialized polymers. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide or sulfonate ester functionalities, which are prevalent in many biologically active compounds.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes, and ensuring the overall efficiency and reproducibility of synthetic procedures. This guide will delve into the factors governing its solubility and provide a robust methodology for its empirical determination.
Predicted Solubility Profile and Solvent Considerations
Based on the fundamental principle of "like dissolves like" and the known reactivity of the sulfonyl chloride functional group, a qualitative solubility profile for this compound can be predicted. The molecule possesses both a large, relatively nonpolar biphenyl core and a highly polar sulfonyl chloride group. This dual nature suggests solubility in a range of aprotic solvents of varying polarity.
Crucial Consideration: Reactivity of the Sulfonyl Chloride Group
A critical factor influencing solvent selection is the high reactivity of the sulfonyl chloride functional group towards nucleophiles.[1] Solvents containing nucleophilic groups, such as water, alcohols, and primary or secondary amines, will react with this compound, leading to its decomposition.[1][2] This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively. Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. It is imperative to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Remarks |
| Aprotic Solvents | |||
| Nonpolar | Toluene | Soluble | The nonpolar biphenyl moiety will interact favorably with the aromatic solvent. Similar compounds like 4-chlorobenzenesulfonyl chloride are soluble in toluene.[3] |
| Hexane | Sparingly Soluble to Insoluble | The large, polar sulfonyl chloride group may limit solubility in highly nonpolar aliphatic solvents. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and is unreactive towards sulfonyl chlorides. |
| Tetrahydrofuran (THF) | Soluble | The ether functionality is generally compatible with sulfonyl chlorides. | |
| Ethyl Acetate | Soluble | The ester group is aprotic and should facilitate dissolution. | |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving many polar organic compounds. | |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of compounds.[4] | |
| Acetone | Soluble | A common polar aprotic solvent suitable for many organic solids. | |
| Protic Solvents | |||
| Polar Protic | Water | Insoluble (Reacts) | Highly polar but will react with the sulfonyl chloride group to form the corresponding sulfonic acid.[1][2] |
| Methanol / Ethanol | Reacts | Alcohols are nucleophilic and will react to form sulfonate esters.[1] |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of readily available quantitative data, an empirical determination of solubility is essential for precise and reproducible research. The following protocol is a robust and self-validating system based on the widely accepted "shake-flask" method, adapted for the specific properties of this compound.[5] This method is in line with the principles outlined in the OECD Guidelines for the Testing of Chemicals for determining solubility.[6][7]
Principle of the Method
An excess amount of this compound is agitated in a known volume of the selected anhydrous organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Experimental Workflow
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a clean, dry glass vial. An excess is crucial to ensure that a saturated solution is formed. A starting point is to add approximately 100 mg of the solid.
-
Carefully add a precise volume (e.g., 5.00 mL) of the chosen anhydrous organic solvent to the vial.
-
Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 36, and 48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker bath and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully draw a sample of the supernatant using a syringe, being cautious not to disturb the solid at the bottom of the vial.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Analytical Determination (HPLC-UV):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample solution by HPLC-UV at an appropriate wavelength.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following checks should be incorporated:
-
Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.
-
Mass Balance: After determining the solubility, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, although this can be challenging.
-
Purity Analysis: The purity of the starting material and the integrity of the compound in the saturated solution should be confirmed by HPLC to ensure no degradation has occurred.
-
Replicate Experiments: All solubility determinations should be performed in at least triplicate to assess the precision of the measurement.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate safety precautions.[1][2]
-
Moisture Sensitive: Reacts with water and moisture in the air to liberate toxic gas (hydrogen chloride).[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound under an inert atmosphere and away from water, alcohols, bases, and strong oxidizing agents.[1]
Conclusion
While quantitative solubility data for this compound is not widely published, a comprehensive understanding of its chemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Due to its reactivity, aprotic solvents are the appropriate choice for dissolution without degradation. This guide provides a detailed and robust experimental protocol to enable researchers to generate accurate and reliable solubility data, which is crucial for the successful application of this important synthetic intermediate in research and development.
References
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- FILAB. Solubility testing in accordance with the OECD 105. [Link]
- PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–871. [Link]
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]
- Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO)
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Foreword: The Biphenyl Sulfonyl Chloride Scaffold in Modern Chemistry
An In-depth Technical Guide to the Reactivity of 4'-Chlorobiphenyl-4-sulfonyl Chloride with Nucleophiles
In the landscape of synthetic and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles, acting as versatile linchpins for the construction of complex molecular architectures. Among these, this compound holds a position of particular interest. Its rigid biphenyl backbone is a common feature in bioactive molecules and advanced materials, while the sulfonyl chloride moiety serves as a highly reactive handle for covalent bond formation. The presence of the 4'-chloro substituent subtly modulates the electronic properties of the entire system, influencing its reactivity profile.
This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. It is designed for researchers, medicinal chemists, and process development scientists who seek not only to perform these reactions but to understand the underlying principles that govern their outcomes. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Core Reactivity Profile and Molecular Properties
This compound (C₁₂H₈Cl₂O₂S) is a crystalline solid characterized by a high degree of reactivity.[1] This reactivity is rooted in the electronic structure of the sulfonyl chloride group (-SO₂Cl).
-
Electrophilic Sulfur Center: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These groups inductively withdraw electron density, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.[2][3]
-
Chloride as a Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[2]
-
Influence of the Biphenyl Scaffold: The 4-(4-chlorophenyl)benzene moiety influences the reactivity. The electron-withdrawing nature of the 4'-chloro group enhances the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted biphenyl equivalent.[4][5]
Safety Imperative: This compound is classified as corrosive, causing severe skin burns and eye damage.[1][6] It reacts with water, liberating toxic gas, a critical consideration for handling, storage, and reaction quenching.[6][7] All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The material should be stored under an inert atmosphere, away from moisture and incompatible materials such as bases, amines, and alcohols.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20443-74-7 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [1] |
| Molecular Weight | 287.2 g/mol | [1] |
| Appearance | Solid | [8] |
| Hazard Codes | H314 (Causes severe skin burns and eye damage) | [1][6] |
Reaction Mechanisms: A Mechanistic Overview
The reaction of this compound with nucleophiles is a cornerstone of its utility. While debate continues, the mechanism is generally considered to proceed via one of two primary pathways, heavily dependent on the nucleophile, solvent, and conditions.
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An In-depth Technical Guide to the Electrophilicity of 4'-Chlorobiphenyl-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its reactivity, dictated by the electronic interplay within its biphenyl scaffold, and offer practical, field-proven methodologies for its quantitative assessment. By bridging quantum chemical concepts with detailed experimental protocols, this document serves as an essential resource for leveraging the unique properties of this reagent in the synthesis of complex sulfonamides and other high-value molecules in medicinal chemistry.
Introduction: The Sulfonyl Chloride as a Privileged Electrophile
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its role as a potent electrophile.[1] Its reactivity stems from the highly electron-deficient sulfur atom, which is bonded to two strongly electronegative oxygen atoms and a good leaving group, the chloride anion.[2] This intrinsic electrophilicity facilitates reactions with a vast array of nucleophiles, most notably primary and secondary amines, to form the exceptionally stable and biologically significant sulfonamide linkage (-SO₂NH₂).[3][4]
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide spectrum of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern diuretics, anticonvulsants, and anti-inflammatory agents.[3][5][6] this compound, with its distinct substituted biphenyl structure, offers a unique scaffold for introducing specific steric and electronic properties into target molecules, making a thorough understanding of its electrophilicity paramount for rational drug design.[7]
Theoretical Framework: Unpacking the Electronic Effects
The electrophilicity of the sulfur atom in this compound is modulated by the electronic character of the 4'-chlorobiphenyl substituent. This influence can be dissected into inductive and resonance effects transmitted through the biphenyl system.
-
Inductive Effects (-I): The chlorine atom on the distal phenyl ring is electronegative, exerting an electron-withdrawing inductive effect. This effect is transmitted across the biphenyl system, albeit attenuated with distance, to the sulfonyl chloride group.
-
Resonance Effects (+M/-M): The phenyl rings can engage in resonance. The 4-sulfonyl chloride group is strongly electron-withdrawing and deactivating. The 4'-chloro substituent has competing effects: the lone pairs on the chlorine atom can participate in a resonance-donating (+M) effect, while the phenyl ring itself is generally considered electron-withdrawing.
-
The phenyl group (C₆H₅-) as a substituent has a σₚ value of approximately +0.01, indicating it is very weakly electron-withdrawing.[9]
-
The chloro group (Cl-) has a σₚ value of +0.23, indicating it is moderately electron-withdrawing.[9]
Combining these, the 4'-chlorobiphenyl group is expected to be a net electron-withdrawing group, thereby increasing the partial positive charge on the sulfur atom and enhancing the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
Caption: Electronic effects influencing the electrophilicity of the sulfur atom.
Computational Insights: Mulliken Charges and Frontier Orbitals
Computational chemistry offers powerful tools to visualize and quantify electrophilicity. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges.[10][11] For this compound, a higher positive Mulliken charge on the sulfur atom compared to a reference compound like benzenesulfonyl chloride would provide theoretical evidence for its enhanced electrophilicity.[7]
-
Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to greater electrophilicity. We would predict that the LUMO of this compound is lower in energy than that of benzenesulfonyl chloride, and that the LUMO is primarily localized on the sulfonyl chloride group, indicating this is the most probable site for nucleophilic attack.
| Parameter | Benzenesulfonyl Chloride (Reference) | This compound (Predicted) | Implication for Electrophilicity |
| Mulliken Charge on S | q | > q | Increased partial positive charge enhances attraction for nucleophiles. |
| LUMO Energy | E | < E | More energetically favorable to accept electrons from a nucleophile. |
Experimental Quantification of Electrophilicity
While theoretical calculations provide valuable insight, experimental validation is the cornerstone of chemical science. The electrophilicity of this compound can be quantified by studying the kinetics of its reaction with a standard nucleophile, such as an aniline or a simple aliphatic amine.[5] A competitive kinetic experiment is a robust method for determining the relative reactivity of two electrophiles.
Caption: Workflow for determining relative electrophilicity via a competition experiment.
Detailed Protocol: Competitive Amination Monitored by HPLC
This protocol provides a step-by-step methodology to determine the relative reactivity of this compound against a standard, p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Aniline
-
Acetonitrile (HPLC grade)
-
Triethylamine (Et₃N)
-
Methanol (for quenching)
-
Thermostatted reaction vessel
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in acetonitrile.
-
Prepare a 0.1 M stock solution of p-toluenesulfonyl chloride in acetonitrile.
-
Prepare a 0.05 M stock solution of aniline in acetonitrile.
-
Prepare a 0.2 M stock solution of triethylamine in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted vessel at 25°C, combine 5.0 mL of the this compound solution, 5.0 mL of the p-toluenesulfonyl chloride solution, and 5.0 mL of the triethylamine solution. This creates a mixture containing 0.033 M of each electrophile and 0.067 M of base.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction (t=0), rapidly add 5.0 mL of the 0.05 M aniline solution to the reaction vessel with vigorous stirring. The final concentrations will be approximately: [Electrophiles] = 0.025 M each, [Aniline] = 0.0125 M, [Et₃N] = 0.05 M.
-
Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing 1.5 mL of methanol.
-
Withdraw and quench subsequent 0.5 mL aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Develop a gradient method capable of resolving the two starting sulfonyl chlorides and the two resulting sulfonamide products.
-
Monitor the product peaks at a suitable wavelength (e.g., 254 nm).
-
Generate calibration curves for both sulfonamide products to convert peak area to concentration.[6]
-
-
Data Analysis:
-
For each time point, calculate the concentration of the sulfonamide derived from this compound ([P₁]) and the sulfonamide from TsCl ([P₂]).
-
Plot [P₁] versus [P₂]. The slope of the resulting straight line corresponds to the relative rate constant, k(rel) = k₁/k₂.
-
Expected Outcome: Based on the electron-withdrawing nature of the 4'-chlorobiphenyl group, it is anticipated that k(rel) will be greater than 1, providing quantitative evidence that this compound is more electrophilic than p-toluenesulfonyl chloride.
Implications in Drug Development and Synthesis
The enhanced electrophilicity of this compound is not merely an academic curiosity; it has profound practical implications for drug discovery and development.
-
Reaction Efficiency: A higher electrophilicity translates to faster reaction rates, allowing for the formation of sulfonamides under milder conditions or in shorter timeframes. This is particularly advantageous when working with sensitive or complex substrates that may degrade under harsh conditions.
-
Late-Stage Functionalization: The ability to rapidly and cleanly form a sulfonamide bond is crucial for late-stage functionalization strategies. This allows medicinal chemists to introduce the 4'-chlorobiphenyl-4-sulfonamide moiety at the end of a synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[1]
-
Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for amides, esters, and other functional groups. The specific steric and electronic profile imparted by the 4'-chlorobiphenyl substituent can be used to fine-tune binding interactions with a biological target, potentially improving potency, selectivity, or pharmacokinetic properties. The synthesis of analogs of drugs like Celecoxib, which features a diaryl heterocyclic structure, often involves the coupling of a substituted benzenesulfonyl chloride with an amine, highlighting the direct relevance of this reagent class.
Caption: General reaction scheme for sulfonamide synthesis.
Safety and Handling
This compound is a reactive and corrosive compound that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with water and moisture, as it will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. It is also incompatible with strong bases and oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Spill & Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste must be disposed of according to local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its high electrophilicity. This reactivity, driven by the electron-withdrawing nature of its substituted biphenyl system, can be understood through both theoretical electronic principles and quantified via empirical methods like competitive kinetic analysis. For the medicinal chemist and drug development professional, a firm grasp of this electrophilicity is key to designing efficient synthetic routes, enabling late-stage functionalization, and ultimately, creating novel sulfonamide-based therapeutics with optimized biological activity.
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- Gudipati, R., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1645-1657. Available at: https://pubs.acs.org/doi/10.1021/jm801423q
- Penning, T. D., et al. (1997). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: https://pubs.acs.org/doi/abs/10.1021/jm960803q
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- Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/269411132_Synthesis_of_Celecoxib_and_Structural_Analogs-_A_Review
- Dadiboyena, S., & Hamme II, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science Publishers. Available at: https://www.eurekaselect.com/article/45596
- Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/281275990_Properties_and_Applications_of_Novel_Synthetic_Substituted_biphenyl_Sulfonamides
- HOMO and LUMO compositions of the frontier molecular orbital for P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/HOMO-and-LUMO-compositions-of-the-frontier-molecular-orbital-for-P-Iodobenzene-sulfonyl_fig4_342129759
- hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Available at: https://www.science.gov/topicpages/h/hammett+substituent+constants
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- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Source not found.
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- Hammett equation. (n.d.). In Wikipedia. Available at: https://en.wikipedia.
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- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/C-N/sulfonamides.shtm
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available at: https://macmillan.princeton.
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- Applications of polyparameter linear free energy relationships in environmental chemistry. (2014). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25372132/
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3721115/
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- Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substr
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Available at: https://www.cbijournal.com/paper/recent-advances-in-synthesis-of-sulfonamides-a-review/
- Charge on the atom by the Mulliken population analysis. (n.d.). ResearchGate. Available at: https://www.researchgate.
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- Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: https://www.mdpi.com/1420-3049/24/2/253
- The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/343468571_The_Substituent_Effects_on_the_Biphenyl_H-H_Bonding_Interactions_Subjected_to_Torsion
- Meyer, T. H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.9b01831
- A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Rev. (n.d.). ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c7493a337d635832d964f4
- Electrocatalytic hydrodechlorination of 4-chlorobiphenyl in aqueous solution using palladized nickel foam cathode. (2010). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20303698/
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Spectroscopic Characterization of 4'-Chlorobiphenyl-4-sulfonyl chloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the unique spectral signature of this molecule, researchers can ensure its identity, purity, and structural integrity, which are critical for its intended applications.
Introduction to this compound
This compound (C₁₂H₈Cl₂O₂S) is a bifunctional organic compound featuring a chlorinated biphenyl core and a sulfonyl chloride group. This unique combination of functional groups makes it a valuable reagent in the synthesis of various biologically active molecules and materials. The chlorinated biphenyl moiety provides a rigid scaffold, while the reactive sulfonyl chloride group allows for the facile introduction of sulfonamide linkages, a common pharmacophore in many therapeutic agents. Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data and methodologies to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings will exhibit distinct chemical shifts due to the differing electronic effects of the chloro and sulfonyl chloride substituents. The protons on the ring bearing the sulfonyl chloride group will be deshielded and appear further downfield compared to those on the chloro-substituted ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.50 | Doublet | ~8.5 |
| H-3', H-5' | ~7.45 | Doublet | ~8.5 |
| H-2, H-6 | ~8.10 | Doublet | ~8.7 |
| H-3, H-5 | ~7.85 | Doublet | ~8.7 |
Note: Predicted values are based on the analysis of related compounds such as 4-chlorobiphenyl and biphenyl-4-sulfonyl chloride. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display distinct signals for each of the twelve carbon atoms in the molecule. The carbons directly attached to the electronegative chlorine and sulfur atoms, as well as the ipso-carbons of the biphenyl linkage, will have characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4' | ~136 |
| C-1' | ~139 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~129 |
| C-4 | ~145 |
| C-1 | ~143 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~128 |
Note: These are estimated chemical shifts and can be influenced by solvent and experimental conditions.
Experimental Protocol: Acquiring High-Resolution NMR Spectra of a Solid Sample
As this compound is a solid, obtaining a high-resolution NMR spectrum requires dissolution in a suitable deuterated solvent.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period of sonication may be used if necessary.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Caption: Workflow for obtaining an NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrational modes of the sulfonyl chloride and the substituted aromatic rings.
Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ stretch | 1380 - 1360 | Strong |
| Symmetric SO₂ stretch | 1180 - 1160 | Strong |
| S-Cl stretch | 600 - 500 | Medium |
| C-Cl stretch (aromatic) | 1100 - 1000 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H out-of-plane bending | 900 - 675 | Strong |
The presence of strong absorption bands in the 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group[1].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and rapid method for analyzing solid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: ATR-FTIR analysis workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 287.16 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺˙) at m/z 287, with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S).
Key Fragmentation Pathways:
-
Loss of Cl radical: [M - Cl]⁺ at m/z 252.
-
Loss of SO₂Cl radical: [M - SO₂Cl]⁺ corresponding to the 4-chlorobiphenyl cation at m/z 188.
-
Loss of SO₂: [M - SO₂]⁺˙ at m/z 223.
-
Successive loss of chlorine atoms from the biphenyl ring.
The fragmentation of polychlorinated biphenyls often involves the sequential loss of chlorine atoms[2]. Aromatic sulfonamides can undergo fragmentation with the elimination of SO₂[3].
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 287 | Molecular Ion |
| [M+2]⁺˙ | 289 | Isotope Peak |
| [M+4]⁺˙ | 291 | Isotope Peak |
| [M - Cl]⁺ | 252 | Loss of sulfonyl chloride chlorine |
| [C₁₂H₈³⁵Cl]⁺ | 188 | 4-Chlorobiphenyl Cation |
| [C₁₂H₈³⁷Cl]⁺ | 190 | Isotope of 4-Chlorobiphenyl Cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is heated to promote volatilization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (molecular ion)[4].
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Caption: Electron Ionization Mass Spectrometry workflow.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a valuable resource for scientists working with this important synthetic intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development outcomes that rely on this compound.
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- Peng, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1533-1541. [Link]
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The Definitive Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride: Nomenclature, Synthesis, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorobiphenyl-4-sulfonyl chloride is a versatile bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid biphenyl backbone, coupled with the reactive sulfonyl chloride moiety and a strategically placed chlorine atom, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, with a particular focus on its nomenclature, chemical properties, synthesis, and key applications in research and development.
Nomenclature and Identification
Precise and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms and alternative names across different chemical databases and supplier catalogs. A comprehensive understanding of this nomenclature is crucial for researchers conducting literature searches and procuring starting materials.
The systematic IUPAC name for this compound is 4-(4-chlorophenyl)benzenesulfonyl chloride [1][2]. This name explicitly describes the molecular structure: a benzenesulfonyl chloride group substituted at the 4-position with a 4-chlorophenyl group.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| CAS Number | 20443-74-7 | [1][2][3] |
| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride | [1][2] |
| Molecular Formula | C12H8Cl2O2S | [1][2][3] |
| Molecular Weight | 287.16 g/mol | [3] |
| InChI Key | NWYUSJMIHFIMTA-UHFFFAOYSA-N | [2] |
| Synonyms | 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | [1][4] |
| 4'-chloro(1,1'-biphenyl)-4-sulfonyl chloride | [1] | |
| 4-4-chlorophenyl benzenesulfonyl chloride | [2] | |
| 4'-chloro-biphenyl-4-sulfonyl chloride | [2] | |
| 4'-chloro-1,1'-biphenyl-4-sulfonyl chloride | [2] | |
| 4'-chloro-4-biphenylylsulphonyl chloride | [2] | |
| 4'-chloro 1,1'-biphenyl-4-sulfonyl chloride | [2] | |
| 1,1'-biphenyl-4-sulfonylchloride, 4'-chloro | [2] | |
| 4'-chlorobiphenyl4-sulfonyl chloride | [2] | |
| 4-chlorobiphenyl-4'-sulfonyl chloride | [2] | |
| 4'-chloro biphenyl-4-sulfonyl chloride | [2] | |
| [4-(4-CHLOROPHENYL)PHENYL]SULFONYL CHLORIDE | [5] |
It is important to note that the isomeric placement of the functional groups is critical. For instance, 4'-Chloro-biphenyl-3-sulfonyl chloride (CAS No. 501697-62-7) is a distinct isomer with different chemical properties and reactivity[6]. Similarly, related compounds such as Biphenyl-4-sulfonyl chloride (CAS No. 1623-93-4) lack the chloro-substituent and thus exhibit different electronic and steric profiles[7][8].
Chemical Properties and Reactivity
This compound is a white crystalline powder with a melting point in the range of 107-109 °C[2][5]. The presence of the sulfonyl chloride group makes the molecule highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters, respectively.
The biphenyl core provides a rigid and planar scaffold, which can be advantageous in the design of molecules intended to interact with specific biological targets. The chlorine atom at the 4'-position influences the electronic properties of the biphenyl system through its inductive and resonance effects. This can modulate the reactivity of the sulfonyl chloride group and also provide a potential site for further functionalization through cross-coupling reactions.
The compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid[2][9][10]. Therefore, it is crucial to handle and store this reagent under anhydrous conditions to maintain its reactivity and purity.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from 4-chlorobiphenyl.
Diagram 1: Synthetic Pathway for this compound
Caption: A general two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Sulfonation of 4-Chlorobiphenyl
-
To a stirred solution of concentrated sulfuric acid, add 4-chlorobiphenyl in a portion-wise manner, maintaining the temperature below 20 °C using an ice bath.
-
After the addition is complete, slowly add fuming sulfuric acid (oleum) to the reaction mixture.
-
The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid, is collected by filtration, washed with cold water, and dried.
Causality: The use of fuming sulfuric acid provides a high concentration of sulfur trioxide (SO3), the electrophile in this electrophilic aromatic substitution reaction. The biphenyl ring is activated towards sulfonation, and the sulfonic acid group is directed to the para-position of the unsubstituted phenyl ring due to steric hindrance and electronic effects.
Step 2: Chlorination of 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid
-
The dried 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid is suspended in an excess of thionyl chloride (SOCl2).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours until the evolution of gas (HCl and SO2) ceases and the solid dissolves.
-
The excess thionyl chloride is removed under reduced pressure.
-
The crude product is recrystallized from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure this compound.
Causality: Thionyl chloride in the presence of a catalytic amount of DMF is a standard and effective reagent for converting sulfonic acids to sulfonyl chlorides. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the sulfonic acid.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.
1. Synthesis of Sulfonamides:
The most prominent application of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds readily to form stable sulfonamide linkages. This is particularly relevant in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The biphenyl moiety can be tailored to fit into specific protein binding pockets, while the sulfonamide group can act as a hydrogen bond donor and acceptor.
Diagram 2: General Reaction for Sulfonamide Synthesis
Caption: Synthesis of a sulfonamide from this compound.
2. As a Linker in Proteolysis Targeting Chimeras (PROTACs):
The rigid biphenyl structure makes this compound and its derivatives attractive as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used to introduce the biphenyl scaffold into the linker region of a PROTAC.
3. Development of Novel Biologically Active Molecules:
The 4'-chlorobiphenyl scaffold is found in a number of biologically active compounds. By using this compound as a starting material, researchers can readily synthesize libraries of novel compounds for screening against various biological targets. For example, derivatives have been investigated for their potential as anti-inflammatory and antibacterial agents[4].
Safety and Handling
This compound is a corrosive and moisture-sensitive compound[2][5]. It reacts violently with water[11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the sulfonyl chloride group, provides a powerful tool for the construction of complex molecules with diverse applications. A thorough understanding of its nomenclature, properties, and safe handling is essential for its effective utilization in the laboratory. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the unique attributes of this important chemical building block.
References
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- PubChem. This compound | C12H8Cl2O2S | CID 2794745. Accessed January 8, 2026.
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- Chem-Impex. 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride. Accessed January 8, 2026.
- Chemsrc. CAS#:20443-74-7 | 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride. Accessed January 8, 2026.
- Benchchem. 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid | 179051-19-5. Accessed January 8, 2026.
- Chem-Impex. 4'-Chloro-biphenyl-3-sulfonyl chloride. Accessed January 8, 2026.
- Santa Cruz Biotechnology. Biphenyl-4-sulfonyl chloride | CAS 1623-93-4. Accessed January 8, 2026.
- PubChem. 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid. Accessed January 8, 2026.
- Chongqing Chemdad Co., Ltd. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE. Accessed January 8, 2026.
- Sigma-Aldrich. Biphenyl-4-sulfonyl chloride 1623-93-4. Accessed January 8, 2026.
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Theoretical Reactivity of 4'-Chlorobiphenyl-4-sulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 4'-chlorobiphenyl-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. Eschewing a rigid template, this document delves into the fundamental electronic and steric factors governing the molecule's reactivity profile. We will explore the electrophilic nature of the sulfonyl chloride moiety, modulated by the electronic effects of the 4'-chlorobiphenyl substituent, through the lens of established theoretical frameworks such as Hammett analysis and Frontier Molecular Orbital (FMO) theory. This guide will elucidate the mechanistic pathways of common reactions, supported by illustrative quantitative data and detailed experimental protocols. The aim is to provide researchers with a robust understanding of the causality behind experimental choices and to facilitate the rational design of synthetic routes utilizing this versatile reagent.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring a sulfonyl chloride group, a highly reactive electrophilic center, and a 4'-chlorobiphenyl backbone. This structural combination makes it a valuable building block for the synthesis of a diverse range of organic molecules, particularly sulfonamides, which are a prominent class of compounds in medicinal chemistry with applications as antibacterial, anti-inflammatory, and anticancer agents.[1] The reactivity of the sulfonyl chloride group is intricately linked to the electronic properties of the aromatic substituent. Understanding these relationships from a theoretical standpoint is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2] |
| Molecular Weight | 287.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 109 °C | [4] |
| CAS Number | 20443-74-7 | [2] |
Theoretical Framework for Reactivity Analysis
The reactivity of this compound is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to the sulfur. Nucleophilic attack on this electrophilic sulfur is the cornerstone of its chemistry.
The Role of the 4'-Chlorobiphenyl Substituent: A Hammett Analysis Perspective
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds.[5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).[5]
The 4'-chlorobiphenyl group acts as a substituent on the benzenesulfonyl chloride core. To a first approximation, its electronic effect can be considered as a phenyl group substituted with a chlorine atom in the 4-position. The chlorine atom is an electron-withdrawing group due to its inductive effect (-I) and a weak electron-donating group through resonance (+M). For a substituent on a phenyl ring, the overall electronic effect is captured by the Hammett constant, σ. The σₚ value for chlorine is +0.23, indicating its net electron-withdrawing nature.[6]
A key study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides determined a Hammett reaction constant (ρ) of +2.02.[7] The positive value of ρ signifies that the reaction is accelerated by electron-withdrawing substituents.[5] This is because electron-withdrawing groups stabilize the developing negative charge in the transition state of the nucleophilic attack on the sulfur atom.
Based on this, the 4'-chloro substituent in this compound is expected to enhance the electrophilicity of the sulfonyl sulfur atom and thus increase its reactivity towards nucleophiles compared to the unsubstituted biphenyl-4-sulfonyl chloride.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful model for predicting the reactivity of molecules. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is the dominant factor in many chemical reactions.
For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, particularly on the σ* anti-bonding orbital of the S-Cl bond. A lower LUMO energy corresponds to a greater electrophilicity and higher reactivity. The electron-withdrawing 4'-chlorobiphenyl substituent will lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.
Illustrative Diagram: Frontier Molecular Orbital Interaction
Caption: FMO interaction in nucleophilic attack.
Mechanistic Considerations for Key Reactions
The reactions of this compound predominantly proceed via nucleophilic substitution at the sulfur atom. The two most plausible mechanisms are the concerted Sₙ2-like pathway and the stepwise addition-elimination pathway.
The Concerted Sₙ2-like Mechanism
In this mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This pathway proceeds through a trigonal bipyramidal transition state. Theoretical studies on the solvolysis of other sulfonyl chlorides support a concerted Sₙ2 mechanism.[9]
Diagram of the Sₙ2-like Mechanism
Caption: Concerted Sₙ2-like reaction pathway.
The Addition-Elimination Mechanism
This stepwise mechanism involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride ion in a second step to form the final product. While less commonly invoked for sulfonyl chlorides compared to acyl chlorides, it cannot be entirely ruled out, especially with highly reactive nucleophiles or in specific solvent systems.
Diagram of the Addition-Elimination Mechanism
Caption: Stepwise addition-elimination pathway.
For most common reactions of this compound, such as sulfonamide formation with amines, the concerted Sₙ2-like mechanism is generally considered the more probable pathway.
Key Reactions and Experimental Protocols
The theoretical principles discussed above have practical implications for conducting reactions with this compound. Here, we outline the protocols for two fundamental transformations.
Synthesis of Sulfonamides (Aminolysis)
The reaction of this compound with primary or secondary amines is the most common and synthetically valuable transformation, yielding sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of N-Benzyl-4'-(chloro)-[1,1'-biphenyl]-4-sulfonamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 eq) followed by a tertiary amine base such as triethylamine (1.5 eq) or pyridine. The base scavenges the HCl produced during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.
Diagram of the Sulfonamide Synthesis Workflow
Caption: Workflow for sulfonamide synthesis.
Hydrolysis
This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This reaction is generally undesirable but understanding its kinetics is important for storage and handling. The hydrolysis of aromatic sulfonyl chlorides has been studied, and the reaction is known to be catalyzed by both acid and base.[10][11]
Experimental Protocol: Hydrolysis to 4'-Chloro-[1,1'-biphenyl]-4-sulfonic Acid
-
Reaction Setup: Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Heating: Heat the mixture to reflux to accelerate the hydrolysis.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. The resulting aqueous solution contains the sulfonic acid, which can often be isolated by crystallization or used directly in subsequent steps.
Table 2: Illustrative Kinetic Data for Hydrolysis of Arenesulfonyl Chlorides
| Arenesulfonyl Chloride | Solvent | Temperature (°C) | k (s⁻¹) |
| Benzenesulfonyl Chloride | 50% Aqueous Dioxane | 25 | 1.5 x 10⁻⁴ |
| 4-Nitrobenzenesulfonyl Chloride | 50% Aqueous Dioxane | 25 | 1.2 x 10⁻³ |
| 4-Methylbenzenesulfonyl Chloride | 50% Aqueous Dioxane | 25 | 5.0 x 10⁻⁵ |
Note: This table provides representative data for analogous compounds to illustrate the effect of substituents on the rate of hydrolysis. Specific kinetic data for this compound was not found in the initial searches.
Conclusion
The reactivity of this compound is governed by a fascinating interplay of electronic and steric effects. Theoretical frameworks such as Hammett analysis and Frontier Molecular Orbital theory provide a robust foundation for understanding and predicting its behavior in chemical reactions. The electron-withdrawing nature of the 4'-chlorobiphenyl substituent enhances the electrophilicity of the sulfonyl sulfur, rendering the molecule highly reactive towards nucleophiles, primarily through a concerted Sₙ2-like mechanism. This in-depth guide has provided the theoretical underpinnings, mechanistic insights, and practical experimental protocols to empower researchers in the effective utilization of this important synthetic intermediate. A thorough grasp of these principles is essential for the rational design of synthetic strategies and the successful development of novel chemical entities in the pharmaceutical and materials science fields.
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The Biphenyl Sulfonyl Chloride Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Unassuming Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a wide range of biological targets. The biphenyl scaffold is a quintessential example of such a framework, offering a unique combination of structural rigidity, conformational flexibility, and a capacity for diverse functionalization. When this biphenyl core is functionalized with a highly reactive sulfonyl chloride group (-SO₂Cl), it transforms into a versatile and powerful building block: the biphenyl sulfonyl chloride.
This technical guide provides an in-depth exploration of the discovery and history of biphenyl sulfonyl chlorides, delving into the core synthetic methodologies that have evolved to produce this crucial intermediate. We will examine the causality behind experimental choices, provide validated protocols, and illuminate the pivotal role this scaffold plays in the development of modern therapeutics. For researchers, scientists, and drug development professionals, a deep understanding of this molecule's journey from discovery to application is fundamental to harnessing its full potential. Biphenyl sulfonyl chlorides are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The reactive sulfonyl chloride group readily combines with amines, alcohols, and other nucleophiles, making it an indispensable tool for creating sulfonamide-based drugs and other biologically active molecules.[1]
Part 1: A Tale of Two Bonds - The Historical Evolution of Biphenyl Synthesis
The history of biphenyl sulfonyl chlorides is intrinsically linked to the development of methods for forging the central carbon-carbon bond of the biphenyl system. Early synthetic chemistry was dominated by harsh, often low-yielding reactions that limited the accessibility and diversity of these compounds.
The Age of Copper: The Ullmann Reaction
First reported by Fritz Ullmann in 1901, the Ullmann reaction was the seminal method for coupling two aryl halides to form a biaryl, using finely divided copper metal at high temperatures.[3][4] For decades, this was the primary means of creating the biphenyl core.
-
Causality and Insight: The Ullmann reaction relies on the oxidative addition of an aryl halide to a copper(I) species, which is formed on the surface of the metallic copper.[3] The resulting organocopper species then undergoes a second reaction with another aryl halide molecule, followed by reductive elimination to form the biaryl and regenerate the active copper species. The harsh conditions—often requiring temperatures exceeding 200°C and polar, high-boiling solvents—were necessary to overcome the high activation energy of these steps.[5] This method, while groundbreaking, suffered from significant drawbacks, including the need for stoichiometric amounts of copper, poor functional group tolerance, and often erratic yields, which limited its widespread application in complex molecule synthesis.[4]
The Palladium Revolution: The Suzuki-Miyaura Coupling
The landscape of C-C bond formation was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. First published by Akira Suzuki in 1979, the Suzuki-Miyaura coupling reaction has become the gold standard for biphenyl synthesis due to its mild conditions, exceptional functional group tolerance, and high yields.[6] This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, couples an organoboron species (like a boronic acid or ester) with an organohalide.[6]
-
Expertise in Action: The preference for the Suzuki-Miyaura coupling in modern drug development stems from its remarkable reliability and versatility. The organoboron reagents are generally stable, often commercially available, and the inorganic byproducts are non-toxic and easily removed.[7] This allows for the efficient construction of complex biphenyl cores late in a synthetic sequence, preserving sensitive functional groups that would not survive harsher methods like the Ullmann condensation. This is a critical advantage in the synthesis of active pharmaceutical ingredients (APIs).[8]
Part 2: Core Synthetic Methodologies
The synthesis of a biphenyl sulfonyl chloride can be logically dissected into two key transformations: the construction of the biphenyl core and the installation of the sulfonyl chloride functional group.
A. Forging the Biphenyl Scaffold: A Comparative Workflow
While several cross-coupling reactions can produce biphenyls (e.g., Negishi, Stille, Heck), the Suzuki-Miyaura coupling remains the most widely employed.[7][9]
This method is the cornerstone of modern biphenyl synthesis, including for pharmaceutical intermediates like those used in the production of Losartan.[10]
Experimental Protocol: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with an arylboronic acid to form a biphenyl derivative.
Materials:
-
Aryl Bromide (e.g., bromobenzene, 1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, and base.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe. Common ratios include Toluene:Ethanol:Water (3:1:1) or Dioxane:Water (4:1).
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst. Immediately reseal and purge with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biphenyl product.
Data Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Installing the Sulfonyl Chloride Group
Once the biphenyl core is synthesized, the sulfonyl chloride moiety must be introduced. The choice of method depends largely on the available starting materials and the desired regiochemistry.
The most direct method is the reaction of biphenyl with chlorosulfonic acid (ClSO₃H).[11] This is an electrophilic aromatic substitution reaction where the powerful electrophile, SO₃ (generated in situ), attacks the electron-rich aromatic ring.
-
Causality and Insight: The regioselectivity of this reaction is dictated by the directing effects of the phenyl substituent. It is an ortho-, para-directing group. Therefore, chlorosulfonation of biphenyl typically yields a mixture of 2-biphenylsulfonyl chloride and 4-biphenylsulfonyl chloride, with the para-isomer being the major product due to reduced steric hindrance. This often necessitates a challenging purification step to separate the regioisomers. The reaction is also performed under strongly acidic and harsh conditions, limiting its use with sensitive substrates.[11]
Table 1: Comparison of Biphenyl Chlorosulfonation Outcomes
| Position | Product Name | Typical Yield | Key Considerations |
| ortho | [1,1'-Biphenyl]-2-sulfonyl chloride | Minor Product | Sterically hindered; harder to isolate. |
| para | [1,1'-Biphenyl]-4-sulfonyl chloride | Major Product | Thermodynamically favored; primary target.[12] |
A more versatile and regioselective approach starts with an appropriately substituted aminobiphenyl. The Sandmeyer reaction, and its modification by Meerwein, provides a powerful pathway to convert a primary aromatic amine, via a diazonium salt, into a sulfonyl chloride.[13] This method offers perfect regiocontrol, as the position of the sulfonyl chloride is determined by the position of the amine on the starting material.
Experimental Protocol: Synthesis of an Aryl Sulfonyl Chloride via Sandmeyer Reaction
Objective: To convert a primary aryl amine into an aryl sulfonyl chloride using a diazonium salt intermediate.
Materials:
-
Aryl Amine (e.g., 4-aminobiphenyl, 1.0 equiv)
-
Hydrochloric Acid (conc., ~3 equiv)
-
Sodium Nitrite (NaNO₂, 1.1 equiv) in water
-
Sulfur Dioxide (SO₂) solution in acetic acid
-
Copper(II) Chloride (CuCl₂, catalytic amount, 0.1-0.2 equiv)
Procedure:
-
Diazotization: Suspend the aryl amine in a mixture of concentrated HCl and acetic acid. Cool the mixture to -5 to 0°C in an ice/salt bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C. Stir for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt slurry is observed.
-
Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of CuCl₂.
-
Meerwein Addition: Slowly add the cold diazonium salt slurry to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will occur. Maintain the temperature during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Workup and Isolation: Quench the reaction by pouring it into ice water. The sulfonyl chloride product will often precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried under vacuum. If the product is an oil, it is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated.[13]
Data Visualization: Sandmeyer Reaction Workflow
Caption: Step-by-step workflow for the Sandmeyer chlorosulfonylation.
Part 3: Applications in Drug Discovery - The Sulfonamide Linchpin
The true value of biphenyl sulfonyl chlorides in drug development lies in their function as a reactive handle. The sulfonyl chloride group is a potent electrophile, perfectly primed for reaction with nucleophiles, most notably primary and secondary amines, to form a highly stable sulfonamide linkage (-SO₂-NR₂).[14] The sulfonamide functional group is a privileged scaffold in its own right, found in a vast array of approved drugs.[11][14]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern oncology, feature sulfonamide groups. The biphenyl moiety can effectively occupy hydrophobic pockets in the kinase active site, while the sulfonamide provides crucial hydrogen bonding interactions to anchor the molecule.[8]
-
HDAC Inhibitors: Biphenyl-4-sulfonyl chloride is used in the preparation of hydroxy-sulfonyl-piperidinyl butyramides, which act as Histone Deacetylase (HDAC) inhibitors and have potential as antitumor agents.[12][15]
-
Antihypertensive Agents: The synthesis of Losartan, a blockbuster angiotensin II receptor antagonist, famously involves the creation of a biphenyl core as a key intermediate step.[10][16] While the final drug contains a tetrazole group, the synthetic strategies for its biphenyl precursor are directly applicable and highlight the industrial importance of these coupling methods.
-
Antileukemic Agents: Recent studies have highlighted biphenylsulfonamide derivatives as promising inhibitors of matrix metalloproteinase-2 (MMP-2), showing potent antileukemic efficacy against chronic myeloid leukemia (CML) cell lines.[17]
The bifunctional nature of biphenyl sulfonyl chloride, with its stable biphenyl core and reactive sulfonyl chloride group, allows medicinal chemists to efficiently incorporate the beneficial biphenyl structural element into target molecules while simultaneously providing a point for diversification by reaction with various amines.[8]
Conclusion and Future Perspectives
From the brute-force conditions of the Ullmann reaction to the surgical precision of palladium catalysis, the journey to synthesize biphenyl sulfonyl chlorides mirrors the broader evolution of organic chemistry. The development of robust, scalable, and functional-group-tolerant methods has transformed this scaffold from a synthetic curiosity into an indispensable building block for the pharmaceutical industry. As our understanding of disease biology deepens, the ability to rapidly synthesize and modify privileged structures like the biphenyl sulfonamides will remain paramount. Future innovations will likely focus on even more sustainable and efficient catalytic systems, potentially leveraging flow chemistry and biocatalysis to further refine the production of these life-saving molecular architectures.
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Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4'-Chlorobiphenyl-4-sulfonyl chloride
For the Researcher, Scientist, and Drug Development Professional
In the world of pharmaceutical research and fine chemical synthesis, the utility of a reagent is intrinsically linked to the ability to handle it safely. 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate in the development of novel compounds, is one such reagent that demands a comprehensive understanding of its health and safety profile. This guide moves beyond standard safety data sheets to provide a deeper, more technical perspective on managing the risks associated with this corrosive and reactive compound, ensuring both personal safety and the integrity of your research.
Compound Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | [1][2] |
| Synonyms | 4-(4-chlorophenyl)benzenesulfonyl chloride | [3] |
| CAS Number | 20443-74-7 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [3] |
| Molecular Weight | 287.16 g/mol | [4] |
| Appearance | White to off-white powder/crystals | [5] |
| Melting Point | 106.0-115.0 °C | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Understanding these classifications is critical for implementing appropriate safety measures.
GHS Classification Summary [1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
The "Danger" signal word associated with this compound underscores the severity of these hazards.[1][6] The primary danger lies in its corrosive nature, capable of causing significant tissue damage upon contact.
The Chemistry Behind the Corrosivity
The high reactivity of the sulfonyl chloride functional group is the root of its corrosive properties. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to nucleophilic attack by water, including moisture in the air and on skin, leading to a vigorous reaction that produces hydrochloric acid (HCl) and 4'-chlorobiphenyl-4-sulfonic acid.[7] It is this in-situ generation of corrosive acids that leads to severe skin burns and eye damage.
Safe Handling and Storage: A Proactive Approach
Given its reactivity, a proactive and meticulous approach to handling and storage is paramount.
Engineering Controls: The First Line of Defense
The principle of the hierarchy of controls dictates that engineering controls should be the primary method for risk mitigation.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of the irritant dust and any evolved gases.[1][8]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[9]
Administrative Controls and Work Practices
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures before working with this chemical.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[10] Avoid eating, drinking, or smoking in the laboratory.
Storage Protocols
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Moisture Control: Store in a tightly closed container in a dry and cool place.[1][8] The compound reacts violently with water.[11] Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation and reaction with atmospheric moisture.[1][8]
-
Incompatible Materials: Store away from incompatible materials such as water, bases, amines, alcohols, and strong oxidizing agents.[1][8] Contact with these substances can lead to vigorous and potentially dangerous reactions.
-
Corrosives Area: Store in a designated corrosives area.[1][8]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is essential as the last line of defense.
-
Eye and Face Protection: Wear tightly sealing safety goggles and a face shield to protect against splashes and dust.[1][8]
-
Skin Protection:
-
Respiratory Protection: All work should be conducted in a chemical fume hood.[1][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used.[12]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10][13] Seek immediate medical attention.[8][10] |
| Inhalation | Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting.[8][14] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[8][14] Seek immediate medical attention.[8][10] |
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.[8]
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[1][8]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Clean the spill area with a dry cloth, followed by a cloth dampened with a suitable solvent (e.g., isopropanol), and then soap and water. Collect all cleaning materials as hazardous waste.[12]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8][15] Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[8][16] Do not allow the material to enter drains or the environment.[8][10]
Toxicological Information
While comprehensive human toxicological data is limited, the primary hazards are due to its corrosive nature.[15] The substance causes severe burns to the skin, eyes, and mucous membranes.[1][8] Inhalation may lead to respiratory tract irritation.[1][2]
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its hazardous properties demand a high level of respect and care. By understanding the chemical principles behind its reactivity and corrosivity, and by rigorously implementing a multi-layered safety approach encompassing engineering controls, administrative protocols, and personal protective equipment, researchers can confidently and safely utilize this compound to advance their scientific goals. A culture of safety, built on a foundation of technical understanding, is the most critical tool in any laboratory.
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Introduction: The Strategic Importance of 4'-Chlorobiphenyl-4-sulfonyl chloride
An In-depth Technical Guide to the Synthesis of 4'-Chlorobiphenyl-4-sulfonyl chloride
This compound (CAS No. 20443-74-7) is a highly significant bifunctional molecule that serves as a critical intermediate in the synthesis of complex organic compounds.[1][2][3] Its structure, featuring a stable biphenyl core, a reactive sulfonyl chloride group, and a strategic chlorine substituent, makes it a valuable building block in diverse fields, most notably in the development of pharmaceuticals and agrochemicals.[4][5] The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent motifs in many biologically active molecules, including kinase inhibitors used in oncology.[5]
This guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency, product purity, and scalability. The insights herein are curated for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Primary Synthetic Route: Electrophilic Chlorosulfonation of 4-Chlorobiphenyl
The most direct and industrially viable method for synthesizing this compound is the electrophilic aromatic substitution of 4-chlorobiphenyl using a strong chlorosulfonating agent. This approach leverages the relative availability of the starting biphenyl and the robust nature of the sulfonation reaction.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, sulfur trioxide (SO₃), or a related electrophilic species. The biphenyl system is an activated aromatic ring, and substitution occurs preferentially on the unsubstituted phenyl ring. The 4-position (para) is sterically more accessible and electronically favored for substitution, leading to the desired 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride as the major product.
A significant challenge in this process is the potential for side reactions. The primary byproduct is often the corresponding diaryl sulfone, formed when the newly synthesized sulfonyl chloride acts as an electrophile and reacts with another molecule of 4-chlorobiphenyl under the reaction conditions.[6][7] Controlling temperature and the stoichiometry of the reagents is paramount to minimizing this and other byproducts like disulfonated species.
Workflow for Chlorosulfonation Synthesis
The following diagram outlines the typical workflow for the synthesis, workup, and purification of this compound via the chlorosulfonation route.
Caption: General experimental workflow for the synthesis and purification.
Detailed Experimental Protocol: Chlorosulfonation
This protocol is a representative procedure synthesized from established methods for sulfonating aromatic compounds.[8][9] Caution: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[10][11]
Reagents & Equipment:
-
4-Chlorobiphenyl
-
Chlorosulfonic acid (freshly distilled recommended)[8]
-
Thionyl chloride (optional, but recommended for higher yield)[6][9]
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂ fumes)
-
Ice, deionized water, saturated sodium bicarbonate solution
-
Suitable solvent for recrystallization (e.g., dry benzene or toluene)
Procedure:
-
Setup: In a 500 mL round-bottom flask, place chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask in an ice-water bath to maintain a temperature of 10-15°C.
-
Addition of Substrate: Gradually add 4-chlorobiphenyl (1 molar equivalent) in small portions to the stirred chlorosulfonic acid over 30-45 minutes. The key is to control the addition rate to keep the internal temperature below 20°C to prevent premature side reactions.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.[8]
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and must be done cautiously in a fume hood.[8]
-
Isolation: The solid sulfonyl chloride will precipitate. Collect the crude product by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any remaining trace acid, followed by a final water wash.[12]
-
Purification: The crude product, which may appear as a pale solid, should be dried thoroughly under vacuum. For high purity, recrystallization from a suitable dry solvent like benzene or toluene is recommended.[8] The purified product should be stored in a desiccator as sulfonyl chlorides are sensitive to moisture.[3]
Alternative Synthetic Approaches
While direct chlorosulfonation is the most common route, other methods exist and may be advantageous for specific applications or in a late-stage functionalization context.
Conversion from 4'-Chlorobiphenyl-4-sulfonic acid
If the corresponding sulfonic acid is available, it can be readily converted to the sulfonyl chloride.[13] This is a standard transformation in organic chemistry.
-
Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed.
-
Mechanism: The hydroxyl group of the sulfonic acid is replaced by a chloride atom. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of dimethylformamide (DMF) can accelerate this reaction.[6]
Caption: Conversion of sulfonic acid to sulfonyl chloride.
Deaminative Conversion from Sulfonamides
Modern synthetic methods allow for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions. This approach is particularly valuable for late-stage functionalization of complex molecules where a sulfonamide is already present. Reagents like Pyry-BF₄ can activate the sulfonamide's NH₂ group, enabling its conversion to a sulfonyl chloride in the presence of a chloride source.[14][15] While not a primary route for bulk synthesis, it represents a key strategy in medicinal chemistry.
Quantitative Data Summary
The choice of synthetic method is often dictated by factors such as yield, purity, and the cost and availability of starting materials. The table below summarizes typical parameters for the primary synthesis route.
| Parameter | Chlorosulfonation Method |
| Primary Reagent | Chlorosulfonic Acid (ClSO₃H) |
| Co-reagent | Thionyl Chloride (SOCl₂) often used to improve yield[6][9] |
| Molar Ratio | 3-5 equivalents of ClSO₃H per equivalent of 4-chlorobiphenyl[7] |
| Temperature | 50-80°C |
| Typical Yield | 75-95% (highly dependent on conditions and workup)[8][9] |
| Key Byproducts | Diaryl sulfones, positional isomers |
| Purification | Recrystallization |
Conclusion
The synthesis of this compound is most effectively achieved through the direct chlorosulfonation of 4-chlorobiphenyl. This method is robust, scalable, and utilizes readily available starting materials. Careful control over reaction temperature and stoichiometry is essential to maximize the yield of the desired product and minimize the formation of sulfone byproducts. Alternative methods, such as conversion from the corresponding sulfonic acid or sulfonamide, provide valuable synthetic flexibility, particularly in the context of complex molecule synthesis and late-stage functionalization. A thorough understanding of the underlying mechanisms and meticulous execution of the experimental protocols are key to successfully preparing this versatile chemical intermediate.
References
- 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid | 179051-19-5 | Benchchem. (URL: )
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Biphenyl-4-sulfonyl chloride 1623-93-4 - Sigma-Aldrich. (URL: _)
- Synthesis of sulfonyl chloride substrate precursors. Columbia University. (URL: )
- 4-Biphenylsulfonyl Chloride (CAS 1623-93-4): Your Premier Chemical Synthesis Partner. (URL: )
- Process for the production of 4 4'-biphenyl disulfonyl chloride.
- Biphenyl-4-sulfonyl chloride 1623-93-4 - Sigma-Aldrich. (URL: )
- Exploring 4-Biphenylsulfonyl Chloride: A Key Intermedi
- Process for the preparation of 4-chlorobenzenesulfonyl chloride.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
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- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. (URL: [Link])
- Synthesis of 4-chlorobenzenesulfonyl chloride - PrepChem.com. (URL: [Link])
- 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE. Chemdad Co. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. (URL: [Link])
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 4'-Chlorobiphenyl-4-sulfonyl Chloride
Preamble: The Strategic Value of the Biphenyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, viral infections, and inflammatory diseases.[1][2] Its enduring prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets.[3] When incorporated into a biphenyl scaffold, the resulting molecule gains a unique combination of structural rigidity and conformational flexibility. This biphenyl core is a "privileged structure" in drug discovery, known to impart favorable properties such as enhanced target affinity and improved metabolic stability.[4][5]
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel sulfonamides using 4'-Chlorobiphenyl-4-sulfonyl chloride. This particular reagent is of significant interest as it allows for the introduction of a decorated biphenyl moiety, offering a vector for further chemical modification and optimization of lead compounds. The presence of the chloro group on one of the phenyl rings provides a handle for subsequent cross-coupling reactions, enabling the exploration of a wider chemical space.[6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical steps necessary for the successful synthesis, purification, and characterization of this promising class of compounds.
The Underlying Chemistry: Mechanism of Sulfonamide Bond Formation
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic acyl substitution reaction.[7] The process is initiated by the nucleophilic attack of an amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing, renders the sulfur atom electron-deficient and thus highly susceptible to attack.
The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is twofold: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.[8] The sequestration of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Below is a diagram illustrating the stepwise mechanism:
Caption: Mechanism of base-mediated sulfonamide synthesis.
Experimental Protocol: Synthesis of a Model 4'-Chlorobiphenyl Sulfonamide
This protocol details a representative synthesis of a sulfonamide from this compound and a primary amine (e.g., aniline). This procedure is adaptable to a range of primary and secondary amines, although reaction times and purification methods may require optimization.
Materials and Reagents
-
This compound (CAS: 20443-74-7)[9]
-
Aniline (or other amine of choice)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM. Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The formation of a precipitate (pyridinium hydrochloride) is often observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
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- 5. Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review [ouci.dntb.gov.ua]
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- 9. rsc.org [rsc.org]
4'-Chlorobiphenyl-4-sulfonyl chloride reaction with primary amines protocol
Application Note & Protocol
Topic: Strategic Synthesis of N-Substituted 4'-Chlorobiphenyl-4-sulfonamides via Reaction with Primary Amines
Introduction: The Strategic Importance of the Sulfonamide Linkage
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its prevalence in blockbuster drugs is a testament to its utility as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[3][4] The reaction between a sulfonyl chloride and a primary amine is the most direct and widely employed method for forging this critical S-N bond.[5][6][7]
This document provides a comprehensive guide to the reaction between 4'-Chlorobiphenyl-4-sulfonyl chloride and various primary amines. This specific sulfonyl chloride serves as a valuable scaffold, incorporating the biphenyl moiety—a privileged structure in medicinal chemistry—which can be further exploited for tuning pharmacokinetic and pharmacodynamic properties. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and address critical safety and operational considerations for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale and Core Principles
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the sulfur center.
-
Electrophilic Activation: The sulfur atom in the sulfonyl chloride (R-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.
-
Nucleophilic Attack: The primary amine (R'-NH₂), with its lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate intermediate.
-
Leaving Group Elimination: The chloride ion is an excellent leaving group. Its departure from the intermediate, along with the loss of a proton from the nitrogen, results in the formation of the stable sulfonamide bond and hydrochloric acid (HCl) as a byproduct.[6]
-
Role of the Base: The generation of HCl necessitates the inclusion of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a dual purpose: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the primary amine starting material, and it drives the reaction to completion.[7]
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for sulfonamide formation.
Critical Safety & Handling Protocols
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[8][9]
-
Corrosivity and Reactivity: The compound is a skin and eye corrosive.[8][9] Crucially, it reacts with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[8][9] All operations must be conducted under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[8][10]
-
Engineering Controls: All handling of the solid reagent and the reaction itself must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Spill & Waste: In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite, sweep up, and place in a suitable container for disposal.[9] Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of an N-substituted 4'-chlorobiphenyl-4-sulfonamide. Adjustments may be necessary based on the specific primary amine used.
Materials and Equipment
-
Reagents:
-
This compound (>97%)
-
Primary amine (1.1 - 1.2 equivalents)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere operations
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Procedure
The entire workflow is summarized in the diagram below.
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice/water bath. Efficient stirring is crucial.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours. The progress should be monitored by TLC until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Washing Sequence:
-
Wash the organic layer with 1 M HCl (2 x 20 mL). Purpose: To remove excess triethylamine and any unreacted primary amine.
-
Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Purpose: To neutralize any remaining acidic species.
-
Wash with brine (1 x 20 mL). Purpose: To remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table provides generalized parameters for the reaction with different classes of primary amines. Yields are estimates and will vary based on the specific substrate and purification efficiency.
| Primary Amine Class | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Aliphatic (e.g., Butylamine) | 1.1 | 1.5 | DCM | 0 to RT | 2-4 | 85-95% | Generally fast and high-yielding. |
| Aniline (Electron Neutral) | 1.2 | 1.5 | DCM/THF | 0 to RT | 4-8 | 80-90% | Slower than aliphatic amines due to lower nucleophilicity. |
| Aniline (Electron-Rich) | 1.2 | 1.5 | DCM/THF | 0 to RT | 3-6 | 85-95% | Faster than aniline due to increased nucleophilicity. |
| Aniline (Electron-Poor) | 1.2 | 2.0 | THF | 0 to 40 | 8-16 | 60-80% | Requires more forcing conditions (more base, gentle heat). |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive reagents due to moisture. This compound may have hydrolyzed.
-
Solution: Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere. Use freshly opened or properly stored reagents.
-
-
Multiple Products on TLC:
-
Cause: Reaction may be too vigorous, or the amine may have multiple reactive sites. A common side product is the disulfonated amine if the primary sulfonamide product is deprotonated and reacts again.
-
Solution: Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. Using slightly more than one equivalent of the primary amine can help minimize disulfonation.
-
-
Difficult Purification:
-
Cause: The product may be an oil or have similar polarity to starting materials.
-
Solution: If recrystallization fails, column chromatography with a carefully selected solvent gradient is recommended. Ensure the triethylammonium chloride salt is thoroughly removed during the workup as it can interfere.
-
References
- Manallack, D. T. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2010). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Parkin, K. L., & Feng, J. (2010). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Request PDF. (2024, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Chloro-4-fluorobenzene-1-sulfonyl chloride.
- Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
- PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information.
- Tukulula, M., & Ntema, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
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- 11. angenechemical.com [angenechemical.com]
Application Notes and Protocols for Sulfonylation with 4'-Chlorobiphenyl-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Biphenyl Sulfonamide Moiety
The biphenyl sulfonamide scaffold is a privileged structural motif in medicinal chemistry, underpinning the biological activity of a wide range of therapeutic agents.[1] Its prevalence stems from a combination of favorable physicochemical properties and the ability to engage in critical interactions with biological targets. Compounds incorporating this moiety have demonstrated a spectrum of pharmacological activities, including antimicrobial, antifungal, and antioxidant properties.[1] The sulfonamide group itself is a key pharmacophore present in numerous approved drugs, highlighting its importance in drug design and development.[2][3]
4'-Chlorobiphenyl-4-sulfonyl chloride is a key reagent for introducing this valuable pharmacophore. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable biphenyl core, makes it a versatile building block in the synthesis of novel drug candidates.[4] This guide provides a comprehensive overview of the experimental procedures for utilizing this compound in sulfonylation reactions, with a focus on practical application, mechanistic understanding, and safety.
Reaction Mechanism and Core Principles
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl).
Figure 1: General mechanism of sulfonylation.
A base is typically employed to neutralize the HCl byproduct, driving the reaction to completion. The choice of base and reaction conditions is critical for achieving high yields and purity, particularly in preventing side reactions such as the formation of di-sulfonated products.[5]
Experimental Protocols
General Protocol for the Sulfonylation of Primary Amines
This protocol outlines a standard procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[5]
-
Base (e.g., Pyridine, Triethylamine (TEA), or Potassium Carbonate)[5][6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Standard work-up and purification reagents (see section 3.3)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) and the chosen base (1.5 - 2.0 equivalents) in the selected anhydrous aprotic solvent.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic nature of the reaction and minimize side product formation.[5]
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes using a dropping funnel or syringe pump.[5] Slow addition is crucial to maintain a low concentration of the sulfonyl chloride, which favors the desired mono-sulfonylation.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up and Purification: Proceed with the appropriate work-up and purification protocol as detailed in section 3.3.
Ultrasound-Assisted Synthesis (Green Chemistry Approach)
Ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times under milder conditions.[1]
Materials:
-
Same as the general protocol, with the addition of an ultrasonic bath.
Procedure:
-
Reactant Preparation: In a conical flask, dissolve the primary amine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as methanol (30 mL).[1]
-
Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., starting at ambient and gradually increasing to a moderate temperature if necessary).[1]
-
Reaction Monitoring: Monitor the reaction progress using TLC.[1]
-
Product Isolation and Purification: Once the reaction is complete, the product may precipitate. Add a non-polar solvent like n-hexane to facilitate further precipitation.[1] Collect the solid by filtration, wash with n-hexane, and dry.[1] Further purification can be achieved by recrystallization.[1]
Figure 2: General experimental workflow for sulfonylation.
Work-up and Purification
The choice of work-up and purification will depend on the properties of the synthesized sulfonamide.
Aqueous Work-up (for water-insoluble products):
-
Transfer the reaction mixture to a separatory funnel.
-
If DCM was used as the solvent, wash the organic layer sequentially with:
-
1 M HCl to remove excess amine and base.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine to remove residual water.[7]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: This is often the most effective method for purifying solid biphenyl sulfonamides.[1] A suitable solvent system should be determined empirically (e.g., ethanol/water, ethyl acetate/hexane).
-
Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) is recommended.
Data Presentation and Characterization
| Parameter | General Protocol | Ultrasound-Assisted Protocol |
| Reaction Time | Typically 2-12 hours | Often reduced to 30-90 minutes[1] |
| Temperature | 0 °C to room temperature[5] | Ambient to moderate temperatures[1] |
| Typical Yields | Good to excellent (70-95%) | Often higher than conventional methods[1] |
| Key Advantage | Well-established and widely applicable | Faster, energy-efficient, "green" approach[1] |
Characterization Techniques:
The structural elucidation of the synthesized biphenyl sulfonamide derivatives is crucial and can be achieved using various spectroscopic techniques including:[1]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point Analysis
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Handle this compound in a well-ventilated fume hood.[10]
-
Moisture Sensitivity: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][11] Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and HCl.
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and metals.[9][10]
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[8] Do not add water to a spill.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Extend reaction time. - Gently warm the reaction mixture after initial addition at 0°C. - Ensure reagents are pure and solvent is anhydrous. |
| Product loss during work-up | - Optimize extraction and washing steps. - Choose an appropriate recrystallization solvent to maximize recovery. | |
| Di-sulfonylation | Excess sulfonyl chloride or strong, non-hindered base | - Use a slight excess of the amine (1.1-1.2 eq).[5] - Ensure slow, dropwise addition of the sulfonyl chloride.[5] - Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[5] - Maintain a low reaction temperature (0 °C).[5] |
| Starting Material Remains | Low reactivity of the amine | - Use a stronger base. - Increase the reaction temperature after the initial addition. - Consider using a catalyst if applicable. |
References
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.).
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Oxidative β-C–H sulfonylation of cyclic amines - PMC - NIH. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018).
- US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides - Google Patents. (n.d.).
- Synthesis of sulfonamides - ResearchGate. (n.d.).
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- US3705203A - Method for purifying biphenyl - Google Patents. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (n.d.).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- Biphenyl Sulfonamide 1 | C16H15NO5S | CID 10449481 - PubChem - NIH. (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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Application Notes & Protocols: 4'-Chlorobiphenyl-4-sulfonyl Chloride in Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Workflow Optimization, and Therapeutic Scaffolding
Introduction: The Strategic Importance of the Biphenyl Sulfonamide Scaffold
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its diverse biological activities and its role as a bioisostere for amides and carboxylic acids.[1][2] When incorporated into a biphenyl scaffold, as is the case with derivatives of 4'-chlorobiphenyl-4-sulfonyl chloride, the resulting molecules gain a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with biological targets, influencing properties such as receptor binding affinity, solubility, and metabolic stability.[3]
This compound (CAS 20443-74-7) is a key building block for accessing this privileged biphenyl sulfonamide structure.[4] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a tunable biphenyl core, makes it an invaluable reagent for generating libraries of compounds for high-throughput screening and lead optimization.[3] The presence of the chlorine atom on one of the phenyl rings provides a handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols, safety considerations, and an overview of the therapeutic potential of its derivatives.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [5] |
| Molecular Weight | 287.17 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 109 °C | [6] |
| CAS Number | 20443-74-7 | [5] |
| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. | [7][8] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. Keep away from moisture. | [4] |
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[7][8] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7] This compound reacts with water, liberating toxic gas, so spills should not be exposed to water.[7]
Core Application: Synthesis of Biphenyl Sulfonamides
The primary application of this compound is the synthesis of N-substituted biphenyl sulfonamides. This is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine.[10][11]
General Reaction Mechanism
The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[10]
Detailed Experimental Protocol: Conventional Synthesis
This protocol provides a standard method for the synthesis of a biphenyl sulfonamide derivative using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[10]
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[10]
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the biphenyl core and the protons of the amine substituent. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[10]
Medicinal Chemistry Applications of Biphenyl Sulfonamides
The biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[12]
Anticancer Activity
Biphenyl sulfonamide derivatives have shown promise as anticancer agents, acting through various mechanisms.[12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[12]
-
Cell Cycle Arrest: Many biphenyl sulfonamides can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M checkpoint.[12]
-
Kinase Inhibition: The sulfonamide moiety is a common feature in many kinase inhibitors, a significant class of cancer drugs.[3] Derivatives of this compound can be designed to target specific kinases involved in cancer progression.[13]
Antimicrobial Activity
Biphenyl sulfonamides have also demonstrated significant antimicrobial properties. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway.[12] Folate is essential for the synthesis of nucleic acids and some amino acids, and its depletion is detrimental to bacterial growth.[12]
Enzyme Inhibition
The versatility of the biphenyl sulfonamide scaffold allows for the design of inhibitors for a variety of enzymes implicated in disease.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[14][15]
-
NLRP3 Inflammasome Inhibition: Biphenyl sulfonamide analogs have emerged as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, making them potential therapeutics for inflammatory diseases.[16]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. Biphenyl sulfonamides have been investigated as PTP1B inhibitors.[16]
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to readily form the biphenyl sulfonamide scaffold provides access to a wide range of biologically active molecules. A thorough understanding of its reactivity, handling requirements, and the therapeutic potential of its derivatives is essential for researchers in drug discovery and development. The protocols and information presented in this guide are intended to facilitate the effective use of this important building block in the synthesis of novel therapeutic agents.
References
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BIO Pharma Production. (n.d.). 4-Biphenylsulfonyl chloride.
- ResearchGate. (2025, August 6). Physical properties and biological applications of novel substituted biphenyl-sulfonamides.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. (n.d.). Synthesis of sulfonamides.
- Chemdad. (n.d.). 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE.
- ResearchGate. (2025, August 6). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
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use of 4'-Chlorobiphenyl-4-sulfonyl chloride in kinase inhibitor synthesis
Application Notes & Protocols
Topic: The Strategic Use of 4'-Chlorobiphenyl-4-sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Concepts & Strategic Importance
Introduction: The Kinase Target and the Sulfonamide Scaffold
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their role as central nodes in signaling pathways that regulate cell growth, differentiation, and survival makes them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.
Within the medicinal chemist's toolkit, the sulfonamide moiety (-SO₂NR₂) is considered a "privileged scaffold".[1] Its prevalence in approved drugs is a testament to its unique combination of physicochemical properties: it is hydrolytically stable, possesses a tetrahedral geometry capable of engaging in multi-directional hydrogen bonding, and can serve as a bioisostere for amides or carboxylic acids.[2][3] These features enable sulfonamide-containing molecules to form high-affinity interactions with the ATP-binding site of kinases, often involving the conserved hinge region.
The Reagent: this compound
This compound (CAS No: 1623-93-4) is a bifunctional reagent of significant interest in the construction of kinase inhibitors.[4][5] Its structure is notable for two key components:
-
The Reactive Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form the stable sulfonamide linkage.[6][7] This reaction is the cornerstone of its utility, allowing for the covalent attachment of the biphenylsulfonyl motif to a variety of amine-containing molecular fragments.
-
The Biphenyl Core with 4'-Chloro Substitution: The rigid biphenyl scaffold is a common feature in kinase inhibitors, adept at forming favorable hydrophobic and π-stacking interactions within the often-greasy ATP binding pocket.[8][9] The chlorine atom at the 4'-position serves multiple purposes: it can enhance binding affinity by occupying a specific hydrophobic sub-pocket, modulate the molecule's overall pharmacokinetic properties (e.g., metabolic stability, lipophilicity), and serve as a vector for further chemical modification.[10][11]
The combination of a reliable chemical handle for sulfonamide formation with a structurally significant biphenyl core makes this compound a valuable building block for generating libraries of potential kinase inhibitors.[5][12]
Part 2: Synthesis & Mechanism
General Reaction Mechanism: Sulfonamide Formation
The synthesis of sulfonamides from this compound is a classic nucleophilic substitution reaction.[13] The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. This process generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine and drive the reaction to completion.[13]
Representative Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow from initial synthesis to final validation, a critical path for any drug discovery program. This self-validating process ensures the identity, purity, and activity of the synthesized compound are rigorously confirmed.
Part 3: Experimental Protocols
Protocol: Synthesis of a Representative N-(pyrimidin-4-yl)-4'-chlorobiphenyl-4-sulfonamide
This protocol describes the synthesis of a hypothetical kinase inhibitor by coupling this compound with 4-aminopyrimidine, a common hinge-binding motif.
Materials:
-
4-Aminopyrimidine (CAS: 4595-62-2)
-
This compound (CAS: 1623-93-4)
-
Anhydrous Pyridine (CAS: 110-86-1)
-
Anhydrous Dichloromethane (DCM) (CAS: 75-09-2)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc) & Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminopyrimidine (1.0 eq). Dissolve it in anhydrous DCM and anhydrous pyridine (3.0 eq).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.
-
Expert Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting amine.
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the contents to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL) to remove excess pyridine.
-
Water (1 x 50 mL).
-
Saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.[13]
-
Trustworthiness Check: Each wash removes specific impurities. The acid wash removes the base, and the bicarbonate wash ensures the final product is neutral, which is critical for successful chromatography.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate via rotary evaporation, and dry under high vacuum. Characterize the final white solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Purity should be further assessed by HPLC (>95%).
Part 4: Data Presentation & Structure-Activity Relationship (SAR)
The true power of using a building block like this compound lies in the ability to rapidly generate analogs to probe the structure-activity relationship (SAR). By reacting it with a library of different amines, one can explore how changes in the amine-containing portion of the molecule affect kinase inhibitory activity.
Representative SAR Data Table
The following table presents hypothetical data for a series of inhibitors based on the described synthesis. This illustrates how modifying the "R-group" (the amine component) can drastically impact target potency.
| Compound ID | R-Group (Amine Source) | Yield (%) | Purity (HPLC) | p38α Kinase IC₅₀ (nM) |
| SYN-001 | 4-Aminopyrimidine | 75% | >98% | 55 |
| SYN-002 | 2-Amino-5-methylpyridine | 81% | >99% | 28 |
| SYN-003 | Aniline | 85% | >98% | 450 |
| SYN-004 | Cyclohexylamine | 68% | >97% | >10,000 |
Data is for illustrative purposes only.
Interpreting the SAR
-
SYN-001 vs. SYN-003/004: The data suggests that a nitrogen-containing heterocycle (like pyrimidine or pyridine) is crucial for potent activity, likely by forming key hydrogen bonds with the kinase hinge region. The simple phenyl ring (SYN-003) and the non-aromatic cyclohexyl group (SYN-004) are significantly less active.
-
SYN-001 vs. SYN-002: The addition of a methyl group on the pyridine ring in SYN-002 doubles the potency. This indicates the presence of a small, hydrophobic pocket near the hinge region that can be favorably occupied by the methyl group, enhancing the overall binding affinity.
These types of SAR studies, enabled by the straightforward reactivity of this compound, are fundamental to optimizing a lead compound into a clinical candidate.[8][14]
Part 5: Concluding Remarks
This compound is a highly valuable and versatile reagent in medicinal chemistry for the targeted synthesis of kinase inhibitors. Its robust reactivity allows for the reliable formation of the critical sulfonamide linkage, while its biphenyl core provides a well-established scaffold for achieving high-affinity binding. The protocols and insights provided herein demonstrate a clear and validated path from reagent selection through synthesis, purification, and analysis, forming a foundational strategy for any research program aimed at discovering novel kinase-targeted therapeutics.
References
- Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Sarchem Labs. Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals.
- BenchChem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- PubMed.
- BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- National Institutes of Health (NIH).
- Sigma-Aldrich. Biphenyl-4-sulfonyl chloride 1623-93-4.
- PubMed.
- Vertex AI Search. The Role of 4-Biphenylsulfonyl Chloride in Pharmaceutical Synthesis.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI.
- ResearchGate.
- Sigma-Aldrich. Biphenyl-4-sulfonyl chloride 1623-93-4.
- BenchChem. Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry.
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- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ビフェニル-4-スルホニルクロリド | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
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- 9. researchgate.net [researchgate.net]
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Application Note: Quantitative Analysis of Primary and Secondary Amines by GC-MS Following Derivatization with 4'-Chlorobiphenyl-4-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive methodology for the derivatization of primary and secondary amines with 4'-chlorobiphenyl-4-sulfonyl chloride to facilitate their quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The direct analysis of many amine-containing compounds, particularly those of pharmaceutical and biological significance, is hampered by their inherent polarity, low volatility, and potential for thermal degradation. Conversion to their corresponding N-sulfonylated derivatives imparts the necessary thermal stability and chromatographic properties for robust and sensitive GC-MS analysis. This document details the underlying chemistry, a complete experimental protocol, and the expected mass spectrometric behavior of the resulting sulfonamides.
Introduction: The Challenge and Rationale for Derivatization
The quantitative analysis of amines is a critical task in drug development, clinical diagnostics, and environmental monitoring. However, their physicochemical properties present significant challenges for direct GC-MS analysis. The presence of active hydrogens on the amino group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic peak shape due to tailing.[1][2] Furthermore, the polar nature of amines can cause irreversible adsorption onto active sites within the GC inlet and column, leading to poor recovery and inaccurate quantification.[3]
Chemical derivatization is a powerful strategy to overcome these limitations.[4] By converting the polar amine functionality into a less polar, more thermally stable group, we can significantly improve its chromatographic behavior.[5] The formation of sulfonamides through reaction with a sulfonyl chloride is an established method for this purpose.[6] Sulfonamides are notably stable derivatives, and the choice of the sulfonyl chloride reagent can be tailored to enhance analytical performance.[1]
This application note introduces This compound as a highly effective derivatizing agent. The resulting derivatives benefit from:
-
Increased Volatility and Thermal Stability: The replacement of the active amine hydrogen with the bulky, non-polar 4'-chlorobiphenyl-4-sulfonyl group masks the polarity of the amine, rendering the derivative amenable to GC analysis.[7] The biphenyl structure itself is known for its high thermal stability.[8][9]
-
Enhanced Chromatographic Resolution: The significant increase in molecular weight and altered polarity of the derivatives often leads to better separation from matrix components and other analytes.
-
Characteristic Mass Spectral Fragmentation: The 4'-chlorobiphenyl moiety provides a unique and predictable fragmentation pattern, aiding in both qualitative identification and quantitative analysis through selected ion monitoring (SIM).
The Derivatization Reaction
This compound reacts with primary (R-NH₂) and secondary (R₂NH) amines in a nucleophilic substitution reaction to form stable N-(4'-chlorobiphenyl-4-sulfonyl) amides, commonly known as sulfonamides. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]
The general reaction scheme is as follows:
Figure 1: Derivatization of an amine with this compound.
Experimental Protocol
This proposed protocol provides a robust starting point for method development. Optimization of reaction time, temperature, and reagent ratios may be necessary depending on the specific amine analyte and sample matrix.
Materials and Reagents
-
Derivatizing Reagent: this compound, ≥95% purity (CAS: 20443-74-7).[10][11]
-
Amine Standard(s): Analytical grade standard of the amine(s) of interest.
-
Solvent (Anhydrous): Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), HPLC or GC grade.
-
Base: Pyridine or Triethylamine (TEA), anhydrous.
-
Quenching Solution: 5% Sodium Bicarbonate (NaHCO₃) solution (w/v) in deionized water.
-
Extraction Solvent: Toluene or Hexane, GC grade.[12]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Reagent Preparation
-
Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the amine standard in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the amine standard solution (or sample extract) into a 4 mL glass vial. If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen before proceeding.
-
Reagent Addition: Add 200 µL of anhydrous acetonitrile to dissolve the residue, followed by 50 µL of anhydrous pyridine (or TEA).
-
Initiate Reaction: Add 100 µL of the 10 mg/mL derivatizing solution to the vial. The amount of derivatizing reagent should be in molar excess to ensure complete reaction.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.[13]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
Sample Work-up and Extraction
-
Quenching: Add 1 mL of 5% sodium bicarbonate solution to the cooled reaction mixture to quench any unreacted sulfonyl chloride and neutralize the base. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of toluene (or hexane) to the vial. Cap and vortex vigorously for 1 minute to extract the sulfonamide derivative into the organic phase.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are recommended as a starting point for the analysis of 4'-chlorobiphenyl-4-sulfonamide derivatives.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column |
| Oven Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 320°CHold: 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for initial identificationSelected Ion Monitoring (SIM) for quantitative analysis |
Table 1: Proposed starting parameters for GC-MS analysis.
Mass Spectral Characteristics and Fragmentation
The Electron Ionization (EI) mass spectra of the 4'-chlorobiphenyl-4-sulfonamide derivatives are expected to be highly characteristic. The large, rigid structure of the derivatizing group will dominate the fragmentation pattern, providing excellent markers for identification.
Key expected fragmentation pathways include:[14][15]
-
Molecular Ion (M⁺˙): A discernible molecular ion should be present, showing the characteristic isotopic pattern of two chlorine atoms (from the analyte and the reagent).
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in an [M - 64]⁺ ion.[14]
-
S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond can occur in two ways:
-
Formation of the 4'-chlorobiphenyl-4-sulfonyl cation at m/z 251 . This is often a highly abundant and characteristic ion.
-
Formation of an ion corresponding to the amine fragment.
-
-
Biphenyl Fragmentation: Further fragmentation of the biphenyl structure can occur, leading to characteristic lower mass ions.
Figure 2: Proposed major fragmentation pathways for 4'-chlorobiphenyl-4-sulfonamide derivatives under EI conditions.
For quantitative analysis using SIM, the following ions are recommended for monitoring:
-
The molecular ion (M⁺˙)
-
The 4'-chlorobiphenyl-4-sulfonyl cation (m/z 251)
-
A characteristic fragment ion from the amine portion of the molecule.
Conclusion
The derivatization of primary and secondary amines with this compound offers a robust and reliable method for their analysis by GC-MS. This approach effectively addresses the challenges of low volatility and poor peak shape associated with underivatized amines. The resulting sulfonamide derivatives are thermally stable and produce characteristic, high-mass fragment ions, making them ideal for both qualitative identification and sensitive quantitative analysis in complex matrices. The protocol presented herein provides a solid foundation for the development of validated analytical methods for a wide range of amine-containing compounds.
References
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-943.
- Broussard, L. A., & Devalinger, P. J. (2000). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 41(38), 7351-7354.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Chem-Impex International, Inc. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride.
- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
- L Pawłowska, M., & Zgoła-Grześkowiak, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 1.
- Restek Corporation. (n.d.). GC Derivatization.
- National Institute of Standards and Technology. (n.d.). Sulfanilamide. NIST Chemistry WebBook.
- Wu, A. H. (1993). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of the Formosan Medical Association, 92 Suppl 2, S67-S80.
- AIP Publishing. (2013). Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether.
- Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. International Journal of Molecular Sciences, 22(6), 3149.
- Owusu-Ware, S. K., et al. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. University of Greenwich.
- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.
- SWGDRUG. (n.d.). Mass Spectral Library.
- ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without....
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
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- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of High-Performance Aromatic Polysulfones using 4'-Chlorobiphenyl-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of 4'-Chlorobiphenyl-4-sulfonyl Chloride in Polymer Chemistry
This compound is a versatile bifunctional monomer that holds significant promise in the synthesis of high-performance aromatic polysulfones. Its unique molecular architecture, featuring both a reactive sulfonyl chloride group and a chloro-substituted biphenyl moiety, allows for its participation in nucleophilic aromatic substitution (SNAr) polymerization reactions. This dual reactivity enables the formation of polymers with a unique combination of properties, including high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for a range of demanding applications, from advanced materials to specialized pharmaceutical applications.
The biphenyl unit within the monomer backbone imparts rigidity and thermal stability to the resulting polymer, while the sulfone linkages contribute to the polymer's excellent oxidative and thermal resistance. The presence of the chloro group offers an additional site for potential post-polymerization modification, further expanding the utility of the resulting materials.
This guide provides a comprehensive overview of the application of this compound in the synthesis of aromatic poly(ether sulfone)s. It details a representative experimental protocol, discusses the underlying reaction mechanism, outlines the expected properties of the synthesized polymers, and describes the essential characterization techniques.
The Core of the Synthesis: Nucleophilic Aromatic Substitution Polycondensation
The primary route for the polymerization of this compound involves a nucleophilic aromatic substitution polycondensation reaction with a suitable bisphenol. In this reaction, the phenoxide ions, generated in situ from the bisphenol and a weak base, act as nucleophiles, attacking the electron-deficient aromatic rings of the this compound monomer. The strongly electron-withdrawing sulfonyl group activates the chloro substituents towards nucleophilic displacement, driving the polymerization forward.
The general reaction scheme can be depicted as follows:
Figure 1: General workflow for the synthesis of poly(ether sulfone)s.
Detailed Experimental Protocol: A Representative Synthesis of a Poly(ether sulfone) from this compound and Bisphenol A
This protocol outlines a representative procedure for the synthesis of a poly(ether sulfone) via nucleophilic aromatic substitution polycondensation.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 20443-74-7 | >96% | Thermo Scientific | Store in a desiccator.[1] |
| Bisphenol A (BPA) | 80-05-7 | >99% | Sigma-Aldrich | Dry in a vacuum oven before use. |
| Potassium Carbonate (K2CO3) | 584-08-7 | >99% | Fisher Scientific | Anhydrous, finely ground. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Anhydrous | Acros Organics | Store over molecular sieves. |
| Toluene | 108-88-3 | Anhydrous | J.T. Baker | Used as an azeotroping agent. |
| Methanol | 67-56-1 | ACS Grade | VWR Chemicals | For polymer precipitation. |
| Deionized Water | - | - | - | For washing the polymer. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow.
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add Bisphenol A (e.g., 0.1 mol), anhydrous potassium carbonate (e.g., 0.11 mol, 10% molar excess), N,N-dimethylacetamide (DMAc, 200 mL), and toluene (100 mL).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to reflux (approximately 140°C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected, ensuring the complete formation of the bisphenate salt.
-
Monomer Addition: After the dehydration step, slowly drain the toluene from the Dean-Stark trap and cool the reaction mixture to approximately 60°C. At this temperature, add the this compound (e.g., 0.1 mol) portion-wise over 30 minutes to control any initial exotherm.
-
Polymerization: After the addition is complete, slowly increase the temperature of the reaction mixture to 160-170°C. Maintain this temperature under a gentle flow of nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol (at least 10 times the volume of the reaction mixture). The polymer will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any inorganic salts and residual solvent. Follow this with a wash with methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for at least 24 hours, or until a constant weight is achieved.
Causality Behind Experimental Choices
-
Solvent System (DMAc/Toluene): DMAc is a polar aprotic solvent that effectively dissolves the aromatic monomers and the resulting polymer. Toluene is used to form an azeotrope with the water generated during the formation of the bisphenate salt, driving the equilibrium towards the product and ensuring a high molecular weight polymer is formed.
-
Base (K2CO3): Potassium carbonate is a weak base that is sufficient to deprotonate the phenolic hydroxyl groups of the bisphenol to form the reactive phenoxide nucleophile. A slight molar excess is used to ensure complete reaction.
-
Temperature Profile: The initial lower temperature for monomer addition helps to control the reaction rate and prevent side reactions. The higher polymerization temperature is necessary to ensure a sufficient reaction rate for high molecular weight polymer formation.
-
Inert Atmosphere (Nitrogen): The reaction is carried out under a nitrogen atmosphere to prevent oxidation of the reactants and the polymer at the high reaction temperatures, which could lead to discoloration and degradation.
Expected Polymer Properties and Characterization
The resulting poly(ether sulfone) is expected to be an amorphous thermoplastic with a high glass transition temperature (Tg), typically in the range of 180-250°C, excellent thermal stability, and good mechanical properties.
Data Presentation: Expected Properties
| Property | Expected Value/Range | Significance |
| Glass Transition (Tg) | 180 - 250 °C | Indicates the upper service temperature of the material. |
| Decomposition Temperature | > 400 °C (in N2) | Demonstrates high thermal stability. |
| Molecular Weight (Mn) | 20,000 - 60,000 g/mol | Influences mechanical properties; higher Mn generally leads to better toughness. |
| Polydispersity Index (PDI) | 1.8 - 2.5 | A measure of the molecular weight distribution. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) | Important for processing and characterization. |
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure of the polymer and verify the successful incorporation of both monomers into the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ether linkages (Ar-O-Ar) and sulfone groups (Ar-SO2-Ar).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
Trustworthiness: A Self-Validating System
The protocol described is based on well-established principles of step-growth polymerization. The progress and success of the synthesis can be monitored at several key stages:
-
Viscosity Increase: A noticeable increase in the viscosity of the reaction mixture is a clear indicator of successful polymerization and increasing molecular weight.
-
Fibrous Precipitate: The formation of a fibrous or stringy precipitate upon addition to the non-solvent (methanol) is characteristic of a high molecular weight polymer.
-
Spectroscopic Confirmation: The final validation comes from the spectroscopic characterization (NMR and FTIR) of the dried polymer, which should confirm the expected chemical structure.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance aromatic poly(ether sulfone)s. The nucleophilic aromatic substitution polycondensation with bisphenols provides a reliable route to these materials. The resulting polymers exhibit a desirable combination of thermal, mechanical, and chemical properties, making them attractive for a variety of advanced applications. The detailed protocol and characterization methods provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this versatile monomer in their own polymer synthesis endeavors.
References
- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
- Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site.
- Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC.
- Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. SID. [Link]
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Application Notes & Protocols: Leveraging 4'-Chlorobiphenyl-4-sulfonyl Chloride in the Synthesis of Novel Antibacterial Agents
Introduction: A Modern Approach to a Classic Pharmacophore
The sulfonamides, the first class of broadly effective systemic antibacterials, heralded the dawn of the antibiotic era and fundamentally changed modern medicine.[1][2] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, remains a cornerstone of antimicrobial therapy.[2][3][4] This pathway is an attractive target because humans acquire folate through their diet, rendering the drugs selectively toxic to susceptible microorganisms.[2][4][5]
Despite their long history, the rise of multidrug-resistant pathogens necessitates the development of new antibacterial agents with novel structures and improved efficacy.[6][7] The sulfonamide scaffold continues to be a fertile ground for medicinal chemistry, where modifications can tune activity, selectivity, and pharmacokinetic properties.[8] In this context, 4'-chlorobiphenyl-4-sulfonyl chloride emerges as a highly valuable and strategic building block. The biphenyl moiety offers a rigid, lipophilic scaffold that can engage in favorable interactions with biological targets, while the chloro-substituent provides a key electronic feature. The highly reactive sulfonyl chloride group serves as a versatile chemical handle for coupling with a diverse range of amines, enabling the rapid generation of extensive compound libraries.[9][10][11]
These application notes provide a comprehensive guide for researchers, detailing the core synthetic protocols for creating novel sulfonamide-based antibacterial agents from this compound, explaining the mechanistic rationale, and offering insights into structure-activity relationships (SAR).
Pillar 1: The Sulfonamide Mechanism of Action
Sulfonamides function as structural analogs of p-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[3] By competitively binding to the active site of DHPS, sulfonamides halt the synthesis of dihydropteroic acid, a direct precursor to folic acid. The subsequent depletion of folic acid derivatives, such as tetrahydrofolate, disrupts the synthesis of purines and thymidine, which are essential for DNA replication and cell division.[3][4] This cessation of growth and multiplication defines the bacteriostatic effect of sulfonamides.[2][5]
Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Pillar 2: Core Synthetic Protocols & Methodologies
The foundational reaction for creating the target compounds is the nucleophilic substitution of the chloride on the sulfonyl chloride group by a primary or secondary amine.[2][10] The sulfonyl chloride's sulfur atom is highly electrophilic, making it susceptible to attack by the nitrogen of the amine. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine partner, making it ideal for library synthesis.
General Protocol for Sulfonamide Synthesis
This protocol outlines the standard procedure for coupling this compound with a generic amine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Thin Layer Chromatography (TLC) apparatus
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected amine (1.1 eq) and the tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: This step is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting sulfonyl chloride spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Trustworthiness: This series of washes ensures the removal of ionic impurities and byproducts, which is a critical step for obtaining a pure product.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure sulfonamide derivative.
Caption: General experimental workflow for sulfonamide synthesis and purification.
Pillar 3: Application Data & Structure-Activity Insights
To demonstrate the utility of this compound, a series of novel sulfonamides can be synthesized by coupling it with various heterocyclic amines known for their presence in bioactive molecules. The resulting antibacterial activity can then be evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Data Presentation: Antibacterial Activity of Biphenyl Sulfonamides
| Compound ID | Amine Moiety | Yield (%) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| CBS-01 | 2-Aminothiazole | 88 | 16 | 64 |
| CBS-02 | 2-Aminopyrimidine | 91 | 8 | 32 |
| CBS-03 | 4-Amino-N-methylpiperidine | 85 | 32 | >128 |
| CBS-04 | Aniline | 93 | 64 | >128 |
| Ciprofloxacin | (Reference Drug) | N/A | 1 | 0.25 |
Note: The data presented in this table is representative and for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis:
The data suggests several key insights into the SAR of this compound class:
-
Importance of the Heterocycle: The incorporation of nitrogen-containing heterocycles like thiazole (CBS-01) and pyrimidine (CBS-02) appears beneficial for antibacterial activity, particularly against Gram-positive strains, when compared to a simple aniline derivative (CBS-04).
-
Gram-Positive Selectivity: Many derivatives synthesized from biphenyl scaffolds show greater potency against Gram-positive bacteria like S. aureus than against Gram-negative strains like E. coli.[12] This may be due to differences in cell wall composition and efflux pump activity.
-
Influence of Substituents: The nature of the amine component is critical. The literature indicates that the presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or specific electron-donating groups on the amine's aromatic ring can significantly enhance antibacterial potency.[6][7]
Caption: Key pharmacophoric elements for SAR analysis of biphenyl sulfonamides.
Conclusion
This compound is a powerful and versatile reagent for the development of novel antibacterial agents. The synthetic protocols described herein are robust, scalable, and adaptable to a wide range of amine-containing starting materials. The resulting biphenyl sulfonamide derivatives exhibit promising antibacterial activity, and systematic exploration of the structure-activity relationships provides a logical pathway for optimizing lead compounds. As the threat of antimicrobial resistance continues to grow, the strategic use of such well-defined chemical scaffolds will be indispensable in the search for the next generation of effective therapeutics.
References
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Physical Chemistry Chemical Physics URL:[Link]
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- Title: Sulfonamides Source: MSD Manual Professional Edition URL:[Link]
- Title: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: Molecules (MDPI) URL:[Link]
- Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships Source: Adichunchanagiri University Journal of N
- Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: Molecules (MDPI) URL:[Link]
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Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from 4'-Chlorobiphenyl-4-sulfonyl chloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel anti-inflammatory compounds utilizing 4'-Chlorobiphenyl-4-sulfonyl chloride as a key synthetic precursor. The biphenylsulfonamide scaffold is a validated pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition, a cornerstone of modern anti-inflammatory therapy.[1][2] By leveraging this privileged structure, researchers can explore new chemical space to develop next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. This document details robust synthetic protocols, methodologies for in vitro and in vivo biological screening, and the scientific rationale underpinning these experimental designs, intended for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Biphenyl-Sulfonamide Scaffolds
Inflammation is a complex biological response implicated in a wide array of pathologies, from acute pain to chronic conditions like arthritis and cardiovascular disease.[3][4] A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins (PGs), mediated by the cyclooxygenase (COX) enzymes.[5] The discovery of two distinct isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), revolutionized NSAID development.[5]
Selective COX-2 inhibitors, such as Celecoxib, were designed to specifically target the inflammation-induced enzyme, thereby reducing the gastrointestinal side effects associated with non-selective inhibition of the protective COX-1 isoform.[6] The chemical architecture of these "coxib" drugs is frequently characterized by a diaryl heterocycle. The selectivity for COX-2 is largely attributed to a specific phenylsulfonamide moiety, which can bind to a distinct, polar side pocket present in the COX-2 active site but absent in COX-1.[2]
This compound provides a direct entry point to this important class of molecules. The biphenyl group mimics the core structure of established inhibitors, while the highly reactive sulfonyl chloride functional group allows for facile derivatization to generate libraries of novel sulfonamides.[7][8] The 4'-chloro substituent offers a point of differentiation from existing drugs (e.g., Celecoxib, which has a 4'-methyl group), potentially altering pharmacokinetic properties or binding interactions.
Synthetic Strategy and Protocols
The primary synthetic strategy involves the reaction of this compound with a suitable amine, typically a primary or secondary amine on a heterocyclic core, to form a stable sulfonamide linkage. The choice of the amine-containing fragment is critical for modulating the final compound's biological activity. For this guide, we will focus on creating a pyrazole-based analog, a common motif in potent COX-2 inhibitors.[9][10]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of target compounds.
Protocol 1: Synthesis of a Novel 4'-Chlorobiphenyl-4-sulfonamide Derivative
This protocol describes a general procedure for coupling the sulfonyl chloride with an amine. The specific amine used should be chosen based on the desired final structure.
A. Materials and Reagents
-
This compound
-
Amine of choice (e.g., 3-(4-methoxyphenyl)-1H-pyrazol-5-amine)
-
Anhydrous Pyridine or Triethylamine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
B. Step-by-Step Methodology
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of triethylamine). Cool the mixture to 0 °C in an ice bath.
-
Rationale: The reaction is performed under inert and anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride. The base (pyridine or triethylamine) acts as a scavenger for the HCl byproduct generated during the reaction, driving it to completion.[11] Cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.
-
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent (e.g., DCM). Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine starting material. Slow, dropwise addition is crucial to maintain temperature control.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Rationale: Reaction time can vary significantly based on the nucleophilicity of the amine. TLC is a rapid and effective method to visually track the disappearance of starting materials and the appearance of the new, typically more non-polar, product spot.
-
-
Workup: Once the reaction is complete, quench it by slowly adding 1 M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Rationale: The acidic wash removes the basic catalyst (pyridine/triethylamine) and its salt.
-
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Rationale: The NaHCO₃ wash removes any residual acid, and the brine wash helps to remove bulk water from the organic layer, improving drying efficiency.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
C. Purification and Characterization
-
Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be effective if the product is highly crystalline.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Biological Evaluation Protocols
After successful synthesis and purification, the novel compounds must be evaluated for their anti-inflammatory properties.
Diagram: COX-2 Mediated Prostaglandin Synthesis Pathway
Caption: Inhibition of the COX-2 pathway by synthesized compounds.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's potency (IC₅₀) and selectivity towards the COX isoforms. Commercial kits (e.g., fluorometric or colorimetric) are widely available and provide a standardized method.
A. Principle
The assay measures the peroxidase activity of the COX enzyme. COX first converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This second step involves the oxidation of a probe molecule, which can be measured via a change in color or fluorescence.[6]
B. Abbreviated Methodology
-
Prepare a series of dilutions of the test compound and reference drugs (e.g., Celecoxib for selective, Ibuprofen for non-selective).
-
In a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme to separate wells.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.
-
Read the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and well-established model for evaluating the acute anti-inflammatory activity of new compounds in rodents.[12][13]
A. Animals
-
Wistar or Sprague-Dawley rats (150-200 g) are typically used.[9] Animals should be acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
B. Methodology
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin or Celecoxib, at a standard dose)
-
Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[10][12]
-
Rationale: Carrageenan is a phlogistic agent that induces a reproducible, biphasic inflammatory response.[12]
-
-
Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Data Presentation
Results from the biological assays should be summarized for clear comparison.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | % Paw Edema Inhibition (at 3h, 30 mg/kg) |
| Test Cpd 1 | >100 | 0.25 | >400 | 55% |
| Test Cpd 2 | 50.2 | 1.5 | 33.5 | 32% |
| Celecoxib | 15.0 | 0.05 | 300 | 60% |
| Indomethacin | 0.1 | 1.2 | 0.08 | 65% |
Table represents hypothetical data for illustrative purposes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can systematically create and test new compounds based on the clinically validated biphenyl-sulfonamide pharmacophore. This structured approach facilitates the discovery of lead candidates with potent and selective COX-2 inhibitory activity, paving the way for the development of safer and more effective anti-inflammatory therapies.
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- Li, Y., et al. (2018). Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. PubMed.
- Feng, H., et al. (2024). Design, synthesis and biological evaluation of sulfonylurea derivatives as NLRP3 inflammasome inhibitors. Scholars @ UT Health San Antonio.
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- Wang, Y., et al. (2023).
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- Google Patents. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Ionescu, M. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Li, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC - NIH.
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Application Notes and Protocols for Desulfinative Suzuki-Miyaura Coupling: Synthesis of Terphenyl and Quaterphenyl Scaffolds using 4'-Chlorobiphenyl-4-sulfonyl Chloride
Introduction: Beyond Traditional Electrophiles in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceuticals, agrochemicals, and materials science.[1][2][3] While aryl halides and triflates have been the conventional electrophilic partners, the exploration of alternative coupling agents is driven by the need for novel reactivity and expanded substrate scope.[4] Aryl sulfonyl chlorides have emerged as potent, yet underutilized, electrophiles. Their participation in palladium-catalyzed cross-coupling reactions proceeds via a desulfinative pathway, where the C–S bond is cleaved and the sulfonyl chloride moiety is extruded as sulfur dioxide (SO₂), effectively serving as a traceless leaving group.[4][5]
This application note provides a detailed protocol and technical guidance for the use of 4'-Chlorobiphenyl-4-sulfonyl chloride as an advanced electrophile in desulfinative Suzuki-Miyaura coupling reactions. This substrate is particularly valuable as it enables a modular and efficient synthesis of complex, non-symmetrical terphenyl and quaterphenyl frameworks, which are privileged structures in many biologically active molecules.[4] We will delve into the mechanistic nuances, provide a field-proven experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting.
Mechanistic Insight: The Desulfinative Catalytic Cycle
The palladium-catalyzed cross-coupling of an aryl sulfonyl chloride with a boronic acid diverges from the classical Suzuki-Miyaura pathway primarily at the oxidative addition step. Instead of a C-X (X=halide) bond, the catalytically active Pd(0) species inserts into the C–S bond of the sulfonyl chloride.[4][5] The subsequent steps of transmetalation and reductive elimination proceed in a canonical fashion to yield the desired biaryl product.
The key steps are as follows:
-
Generation of Active Pd(0) Catalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl sulfonyl chloride at the C–S bond, forming a Pd(II) intermediate. This is often the rate-limiting step in couplings with challenging electrophiles.[4]
-
Desulfonylation: This intermediate readily loses sulfur dioxide (SO₂) to form an arylpalladium(II) chloride complex.
-
Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate complex, the aryl group from the boronate is transferred to the palladium center, displacing the chloride.[2][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Caption: Desulfinative Suzuki-Miyaura catalytic cycle.
Safety and Handling of this compound
Signal Word: Danger
This chemical is hazardous and must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[7]
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Contact with water liberates toxic gas.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from water and moist air. Store under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
PPE: Wear protective gloves, a lab coat, and tight-sealing safety goggles.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[7][8]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
-
Always consult the latest Safety Data Sheet (SDS) before use.[7][8]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1–5 mol%) or other Pd precatalyst
-
Buchwald ligand (e.g., RuPhos, XPhos) (1.2–1.5x mol% relative to Pd)[5][9]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Reaction Parameters Summary:
| Parameter | Recommended Value | Rationale |
| Arylboronic Acid | 1.2–1.5 equiv | Ensures complete consumption of the limiting sulfonyl chloride. |
| Palladium Precatalyst | 1–5 mol% | Standard loading; higher loading may be needed for difficult couplings. |
| Ligand | 1.2–1.5 x Pd mol% | A slight excess of ligand protects the active Pd(0) species. |
| Base | 2.0–3.0 equiv | Activates the boronic acid for efficient transmetalation. |
| Solvent Concentration | 0.1–0.2 M | Balances reaction rate and solubility. |
| Temperature | 80–110 °C | Provides thermal energy to overcome the activation barrier, especially for C-S bond cleavage.[4] |
| Reaction Time | 4–24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Reaction Setup:
-
Place a magnetic stir bar into a dry Schlenk flask.
-
Add this compound, the arylboronic acid, and the base (K₃PO₄) to the flask.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand. Note: If using air-sensitive reagents, this should be done in a glovebox.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe through the septum.
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting sulfonyl chloride is consumed.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired terphenyl or quaterphenyl product.[11]
-
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Application Notes & Protocols: 4'-Chlorobiphenyl-4-sulfonyl chloride in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-chlorobiphenyl-4-sulfonyl chloride and its application in click chemistry, with a particular focus on reactions analogous to Sulfur(VI) Fluoride Exchange (SuFEx). While sulfonyl fluorides are the canonical electrophiles for SuFEx reactions, their sulfonyl chloride precursors, such as this compound, offer a more direct and often more economical entry point into this powerful ligation chemistry. This document details the synthesis of this compound, its advantages and limitations in SuFEx-type reactions, and provides a detailed, field-proven protocol for its use in the sulfonylation of phenols. Furthermore, we explore its potential in bioconjugation and provide insights into the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: The Role of Sulfonyl Halides in Click Chemistry
The advent of "click chemistry" has revolutionized the way chemists approach the synthesis of complex molecules and bioconjugates. The core principle is the use of highly efficient, robust, and orthogonal reactions that proceed with high yields and minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. More recently, the Sharpless group introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions.[1][2] SuFEx chemistry relies on the remarkable reactivity of the S(VI)-F bond in sulfonyl fluorides (R-SO₂F) towards nucleophiles, forming stable sulfonate (R-SO₂-O-), sulfonamide (R-SO₂-N-), or sulfate (-O-SO₂-O-) linkages.
This compound stands as a readily accessible and highly reactive electrophile. The biphenyl scaffold is a common motif in pharmaceuticals and functional materials, and the chloro-substituent offers a potential site for further functionalization through cross-coupling reactions. While sulfonyl chlorides are known to be more susceptible to hydrolysis and reductive collapse compared to their fluoride counterparts, their higher reactivity can be advantageous in certain contexts, allowing for faster reaction times or catalysis under milder conditions.[3] This guide will explore how to harness the reactivity of this compound in a "click-like" fashion.
Synthesis of this compound
The reliable synthesis of the starting material is paramount. This compound can be efficiently prepared from commercially available 4-chlorobiphenyl via a chlorosulfonylation reaction.
Synthetic Workflow
Caption: Synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Chlorobiphenyl
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-chlorobiphenyl (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise to the stirred solution via the addition funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. The addition is exothermic, so maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.
Application in SuFEx-type Click Chemistry: Sulfonylation of Phenols
A cornerstone of SuFEx chemistry is the formation of sulfonate esters from the reaction of a sulfonyl halide with a phenol. This reaction is highly efficient and tolerant of a wide range of functional groups, embodying the principles of click chemistry. While sulfonyl fluorides are the preferred electrophiles, this compound can be effectively used, often with the aid of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or a base like pyridine to accelerate the reaction and scavenge the HCl byproduct.[4][5]
Reaction Workflow
Caption: Sulfonylation of a phenol using this compound.
Detailed Protocol: Catalytic Sulfonylation of a Phenol
Materials:
-
This compound
-
Phenol derivative
-
4-Dimethylaminopyridine (DMAP) or Pyridine
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To a solution of the phenol derivative (1.0 eq) and DMAP (0.1-1.2 eq) or pyridine (2.0 eq) in anhydrous DCM at room temperature, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x) to remove the base/catalyst.
-
Washing: Subsequently, wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude aryl sulfonate ester can be purified by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is crucial for high yields.
-
Role of the Catalyst/Base:
-
Pyridine: Acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt.[6]
-
DMAP: A more potent nucleophilic catalyst than pyridine, forming a highly reactive N-sulfonyl-4-dimethylaminopyridinium intermediate, which is then attacked by the phenol.[5] This allows for faster reactions and often milder conditions.
-
-
Solvent Choice: Dichloromethane is a good general-purpose solvent for these reactions due to its inertness and ability to dissolve a wide range of organic compounds. Acetonitrile can also be used.
Data Presentation: Representative Reaction Data
| Entry | Phenol Derivative | Base/Catalyst | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | 6 | 92 |
| 2 | 4-Methoxyphenol | DMAP (cat.) | 2 | 95 |
| 3 | 4-Nitrophenol | Pyridine | 12 | 88 |
| 4 | 2,6-Dimethylphenol | DMAP | 8 | 85 |
Yields are for isolated, purified products and are representative. Actual results may vary depending on the specific substrate and reaction conditions.
Application in Bioconjugation
The reactivity of aryl sulfonyl chlorides can be harnessed for the modification of biomolecules, particularly targeting nucleophilic amino acid residues. While less common than maleimides for cysteine modification or NHS esters for lysine modification, sulfonyl chlorides can offer an alternative strategy. The primary target for sulfonyl chlorides in proteins is the thiol group of cysteine residues due to its high nucleophilicity. Lysine and tyrosine residues can also be modified under certain conditions.
Workflow for Protein Modification
Caption: Bioconjugation of a protein with this compound.
Protocol Considerations for Bioconjugation
-
pH Control: The reaction should be performed in a buffered aqueous solution, typically at a pH between 7.5 and 9.0 to ensure the deprotonation of the target nucleophile (e.g., cysteine thiol) while minimizing hydrolysis of the sulfonyl chloride.
-
Co-solvent: this compound has low water solubility. A water-miscible organic co-solvent such as DMSO or DMF is required to introduce the reagent to the aqueous reaction mixture.
-
Stoichiometry: The molar excess of the sulfonyl chloride should be carefully optimized to achieve the desired degree of labeling while minimizing non-specific modifications and protein precipitation.
-
Quenching: The reaction can be quenched by adding a small molecule with a highly reactive nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Purification: The resulting protein conjugate must be purified from excess reagent and byproducts using techniques like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Trustworthiness and Self-Validation
The protocols described herein are based on established chemical principles and literature precedents. To ensure the validity of the experimental results, the following characterization techniques are recommended:
-
Synthesis of this compound:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
-
-
Sulfonylation Reaction:
-
NMR and MS: To confirm the structure of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and monitor reaction conversion.
-
-
Bioconjugation:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the degree of labeling.
-
SDS-PAGE: To confirm the covalent modification of the protein.
-
Activity Assays: To ensure that the biological function of the protein is retained after conjugation.
-
Conclusion
This compound is a versatile and highly reactive building block that can be effectively employed in SuFEx-type click chemistry applications. While it lacks the superior stability of its sulfonyl fluoride counterpart, its ready accessibility and high reactivity make it a valuable tool for the synthesis of aryl sulfonates and for bioconjugation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage the power of this reagent to construct complex molecules and bioconjugates with high efficiency and predictability.
References
- Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed.2014, 53 (36), 9430–9448. [Link]
- Moses, J. E.; et al. The growing applications of SuFEx click chemistry. Chem. Soc. Rev.2019, 48, 4268-4318. [Link]
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Cryst. Growth Des.2022, 22 (12), 7235–7244. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
- Ngassa, F.; et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry2017, 18, 1-7. [Link]
- Synthesis process optimization and field trials of insecticide candidate NKY-312. Sci Rep2021, 11, 6886. [Link]
- Lin, M.; et al. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. 2021. [Link]
- Arylation Chemistry for Bioconjugation. Chem. Rev.2017, 117 (19), 12373–12428. [Link]
- PubChem Compound Summary for CID 2794745, this compound.
- Viggert, R. V.; et al. Sulfonylation of phenols in the presence of pyridine bases. J. Org. Chem. USSR (Engl. Transl.)1986, 22 (7). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds with 4'-Chlorobiphenyl-4-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4'-Chlorobiphenyl-4-sulfonyl Moiety in Heterocyclic Chemistry
The incorporation of the 4'-chlorobiphenyl-4-sulfonyl group into heterocyclic scaffolds is a compelling strategy in modern medicinal chemistry and materials science. This privileged structural motif combines the rigidity and extended aromatic system of the biphenyl core with the versatile and potent coordinating capabilities of the sulfonyl linker. The presence of the chloro-substituent on the terminal phenyl ring offers a site for potential further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties through modified lipophilicity and electronic character.
Heterocyclic compounds bearing this moiety are of significant interest as they can act as bioisosteres for amides and carboxylic acids, often conferring improved metabolic stability and cell permeability. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of numerous approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1] Similarly, sulfonate esters, derived from the reaction with hydroxyl-containing compounds, are valuable intermediates and can also exhibit biological activity.
This technical guide provides detailed, field-proven insights and step-by-step protocols for the synthesis of novel heterocyclic sulfonamides and sulfonate esters utilizing 4'-chlorobiphenyl-4-sulfonyl chloride as the key reagent. The methodologies presented are designed to be robust, adaptable, and grounded in established principles of organic synthesis, enabling researchers to confidently generate diverse libraries of compounds for screening and development.
Core Synthetic Strategies: An Overview
The primary transformations involving this compound are nucleophilic substitution reactions at the sulfonyl group. The high reactivity of the sulfonyl chloride allows for facile coupling with a wide range of nucleophiles, most notably amines and phenols present on heterocyclic rings.
Figure 2: Synthesis of a representative 1,3,4-thiadiazole sulfonamide.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 20443-74-7 | 287.16 | 1.0 | 1.0 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 26973-83-3 | 211.69 | 1.0 | 1.0 |
| Pyridine | 110-86-1 | 79.10 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 mmol).
-
Dissolve the amine in 10 mL of anhydrous dichloromethane.
-
Add pyridine (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0 mmol) in 5 mL of anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, dilute the reaction mixture with 20 mL of dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4'-chlorobiphenyl-4-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Using an inert atmosphere and anhydrous solvents prevents this side reaction and maximizes the yield of the desired sulfonamide.
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used.
-
Solvent: Dichloromethane is a good choice of solvent as it is relatively inert and dissolves both the reactants and the product. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.
-
Purification: The workup procedure is designed to remove the excess base, any unreacted starting materials, and salts. Column chromatography is a standard and effective method for purifying the final compound to a high degree.
General Protocol for N-Sulfonylation of Amino-Heterocycles
This general protocol can be adapted for a variety of amino-heterocycles, such as aminopyridines, aminopyrazoles, and aminoindoles.
Procedure:
-
In a suitable reaction vessel, dissolve the amino-heterocycle (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM, THF, or acetonitrile) at a concentration of approximately 0.1 M.
-
Add a suitable base (1.5-2.0 equiv). For less nucleophilic amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred over pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0-1.1 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Perform an aqueous workup as described in the detailed protocol above.
-
Purify the product by recrystallization or column chromatography.
| Heterocycle Type | Typical Base | Solvent | Notes |
| Aminopyridines | Pyridine, TEA | DCM, THF | The basicity of the pyridine nitrogen can influence reactivity. |
| Aminopyrazoles | DIPEA, NaH | THF, DMF | With pyrazoles, regioselectivity can be an issue if multiple amino groups or tautomeric forms are present. Protection of other N-H groups may be necessary. |
| Aminoindoles | NaH, K₂CO₃ | DMF, THF | The indole N-H may also react. If N-sulfonylation is not desired, protection of the indole nitrogen is recommended. |
Part 2: Synthesis of Heterocyclic Sulfonate Esters
The synthesis of sulfonate esters involves the reaction of this compound with a hydroxyl-substituted heterocycle in the presence of a base.
Detailed Protocol 2: Synthesis of 4-Pyridyl 4'-chlorobiphenyl-4-sulfonate
This protocol is based on general methods for the synthesis of aryl sulfonates from phenols and sulfonyl chlorides.
Reaction Scheme:
Figure 3: Synthesis of a representative pyridyl sulfonate ester.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 20443-74-7 | 287.16 | 1.0 | 1.0 |
| 4-Hydroxypyridine | 626-64-2 | 95.10 | 1.1 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 15 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add 4-hydroxypyridine (1.1 mmol) and 10 mL of anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol) and stir for 10 minutes.
-
In a separate vial, dissolve this compound (1.0 mmol) in 5 mL of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with 10 mL of water.
-
Separate the organic layer and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic reaction between the highly reactive sulfonyl chloride and the phenoxide, which is formed in situ.
-
Base Selection: Triethylamine is a common and effective base for this transformation. For more sensitive substrates, a weaker base like pyridine or a stronger, non-nucleophilic base like DIPEA can be used.
-
Workup: The acidic and basic washes are crucial for removing the excess triethylamine and any unreacted 4-hydroxypyridine, simplifying the final purification.
Part 3: Characterization of Novel Heterocyclic Compounds
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of a sulfonamide is typically confirmed by the appearance of a downfield-shifted N-H proton signal (often a broad singlet), although this signal can sometimes be difficult to observe. Protons on the heterocyclic ring and the biphenyl system adjacent to the sulfonyl group will show characteristic shifts.
-
¹³C NMR: The carbon atoms of the biphenyl and heterocyclic rings will exhibit predictable chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for complex heterocyclic systems.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound, providing a precise mass that matches the calculated molecular formula.
Infrared (IR) Spectroscopy:
-
The formation of the sulfonamide or sulfonate ester can be confirmed by the presence of characteristic stretching frequencies for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Example Data (Hypothetical): N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4'-chlorobiphenyl-4-sulfonamide
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the biphenyl and chlorophenylthiadiazole moieties in the range of 7.5-8.5 ppm. A broad singlet for the N-H proton, likely above 10 ppm (in DMSO-d₆). |
| ¹³C NMR | Characteristic signals for the aromatic carbons of the biphenyl and chlorophenyl groups, as well as the carbons of the thiadiazole ring. |
| HRMS | Calculated mass for C₂₀H₁₂Cl₂N₄O₂S₃: [M+H]⁺. The observed mass should be within 5 ppm of the calculated value. |
| IR | Strong absorption bands around 1340 cm⁻¹ and 1150 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively. An N-H stretching band may be observed around 3200-3300 cm⁻¹. |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a solid foundation for the synthesis of a wide array of novel heterocyclic compounds functionalized with the 4'-chlorobiphenyl-4-sulfonyl moiety. The inherent versatility of this compound as a reactive building block allows for its application in the generation of diverse chemical libraries for high-throughput screening in drug discovery and for the development of new materials with tailored electronic and photophysical properties. Future work in this area could explore the further diversification of these scaffolds, for instance, through cross-coupling reactions at the chloro-position of the biphenyl system, to access even more complex and potentially bioactive molecular architectures.
References
- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
- Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010). PubMed. [Link]
- Synthesis and Antiviral Activity of 5 (4 Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Antiviral-Activity-of-5-(4-Chen-Xu/8a8b5e5e6f3e5c1e2f7d8c9b9c8d7a6e5f4c3d2b]([Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019).
- This compound. PubChem. [Link]
- Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (2021). Scientific Reports. [Link]
- Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. (2021).
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (2017).
- Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (2015). Arkivoc. [Link]
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal. [Link]
- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical p
- Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. (2018). RSC Publishing. [Link]
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1984).
Sources
Application Notes and Protocols: 4'-Chlorobiphenyl-4-sulfonyl Chloride in Protecting Group Strategies
Introduction: The Strategic Imperative of Protecting Groups in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted transformations while chemical modifications are performed elsewhere in the molecule. An ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and selectively removable under mild conditions that do not affect other functionalities.[2]
Among the myriad of protecting groups available to the synthetic chemist, sulfonyl derivatives have carved out a significant niche, particularly for the protection of amines and alcohols.[3] The resulting sulfonamides and sulfonate esters exhibit remarkable stability across a broad spectrum of chemical environments. This application note provides a comprehensive guide to the use of 4'-Chlorobiphenyl-4-sulfonyl chloride (CBPSC) as a versatile and robust protecting group. We will delve into the synthesis of this reagent, detailed protocols for the protection of primary and secondary amines, as well as alcohols and phenols, and strategies for its cleavage. Furthermore, we will explore the unique advantages conferred by the biphenyl scaffold of CBPSC, offering insights into its strategic application in complex synthetic endeavors.
Synthesis of this compound
The reliable availability of high-purity this compound is paramount for its successful application. While not as commonly commercially available as simpler sulfonyl chlorides, it can be readily synthesized in the laboratory from 4-chlorobiphenyl. The most common route involves a two-step process: sulfonation of 4-chlorobiphenyl to the corresponding sulfonic acid, followed by chlorination to the desired sulfonyl chloride.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Sulfonation of 4-Chlorobiphenyl
This step involves the electrophilic aromatic substitution of 4-chlorobiphenyl with a sulfonating agent, typically chlorosulfonic acid.[4] Care must be taken to control the reaction temperature to avoid over-sulfonation and the formation of undesired byproducts.
-
Materials:
-
4-Chlorobiphenyl
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Gas trap for HCl and SO₂
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Charge the flask with 4-chlorobiphenyl (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.05 - 1.2 eq) dropwise to the stirred solution. The reaction is exothermic and will evolve HCl gas. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-chlorobiphenyl-4-sulfonic acid, which can often be used in the next step without further purification.
-
Step 2: Conversion to this compound
The sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[5]
-
Materials:
-
4'-Chlorobiphenyl-4-sulfonic acid from Step 1
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Inert solvent (e.g., toluene or dichloromethane)
-
Reflux condenser with a gas outlet to a trap
-
-
Procedure:
-
Suspend the crude 4'-chlorobiphenyl-4-sulfonic acid (1.0 eq) in an inert solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Add thionyl chloride (2.0 - 3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid.
-
Caption: Synthetic route to this compound.
Protection of Amines as 4'-Chlorobiphenyl-4-sulfonamides
The reaction of this compound with primary and secondary amines in the presence of a base affords the corresponding sulfonamides. The resulting N-CBPS protected amines are significantly less nucleophilic and basic than the parent amines, rendering them stable to a wide array of reaction conditions.
Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[6]
Caption: Mechanism of sulfonamide formation.
Protocol 2: Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.05 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(4'-chlorobiphenyl-4-sulfonyl) amine can be purified by recrystallization or silica gel chromatography.
-
Protocol 3: Protection of a Secondary Amine
The procedure for protecting secondary amines is analogous to that for primary amines.
-
Materials: Same as for primary amines.
-
Procedure: Follow the same procedure as for primary amines, substituting the secondary amine for the primary amine. Reaction times may be longer for sterically hindered secondary amines.
| Amine Type | Substrate Example | Base | Solvent | Typical Reaction Time | Typical Yield |
| Primary | Benzylamine | Pyridine | DCM | 4 hours | >90% |
| Primary | Aniline | Triethylamine | THF | 6 hours | >85% |
| Secondary | Dibenzylamine | Pyridine | DCM | 12 hours | >80% |
| Secondary | N-Methylaniline | Triethylamine | THF | 16 hours | >75% |
Protection of Alcohols and Phenols as 4'-Chlorobiphenyl-4-sulfonate Esters
Alcohols and phenols can be converted to their corresponding sulfonate esters by reaction with this compound in the presence of a base. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. However, for the purpose of protection, the CBPS group offers high stability towards a range of reagents.
Protocol 4: Protection of a Primary or Secondary Alcohol
-
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Pyridine (as solvent and base) or Triethylamine (1.5 eq) in DCM
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere. If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC.
-
Upon completion, dilute with DCM and wash sequentially with cold 1 M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting sulfonate ester by silica gel chromatography.[7][8]
-
Protocol 5: Protection of a Phenol
Phenols are more acidic than alcohols and react readily with sulfonyl chlorides.
-
Materials: Same as for alcohols.
-
Procedure: The procedure is analogous to that for alcohols, but reaction times are typically shorter. The reaction can often be carried out at room temperature from the start.[9]
Deprotection Strategies
The robust nature of the CBPS group necessitates specific conditions for its removal. The choice of deprotection strategy depends on whether a sulfonamide or a sulfonate ester is being cleaved and the overall functional group tolerance of the molecule.
Deprotection of N-(4'-Chlorobiphenyl-4-sulfonyl) Amines
Cleavage of the highly stable sulfonamide bond often requires reductive methods.
1. Reductive Cleavage with Samarium Iodide (SmI₂)
Samarium iodide is a powerful single-electron transfer reagent that can effectively cleave sulfonamides under mild, neutral conditions.[10][11]
-
Protocol 6: SmI₂-mediated Deprotection of Sulfonamides
-
Materials:
-
N-CBPS protected amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M) (4-6 eq)
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve the N-CBPS protected amine in anhydrous THF in a flask under an inert atmosphere. Add HMPA or DMPU (4-6 eq).
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution via syringe until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for 1-3 hours, or until TLC indicates completion.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Decolorize the mixture by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by chromatography.
-
-
2. Thiol-Mediated Deprotection (for Activated Sulfonamides)
While the CBPS group is not as activated as a nosyl (2-nitrobenzenesulfonyl) group, under certain conditions, particularly with electron-deficient amine moieties, cleavage with a thiol and a strong base may be possible. This method is generally less applicable to unactivated aryl sulfonamides.
Caption: Reductive deprotection of a CBPS-protected amine.
Deprotection of 4'-Chlorobiphenyl-4-sulfonate Esters
The cleavage of sulfonate esters can be achieved under various conditions, including reductive, acidic, or basic hydrolysis, depending on the nature of the alcohol or phenol that was protected.[12][13]
1. Reductive Cleavage
Similar to sulfonamides, sulfonate esters can be cleaved reductively.
-
Protocol 7: Reductive Cleavage of Sulfonate Esters
-
Reagents: Lithium naphthalenide, sodium amalgam, or low-valent titanium reagents can be employed. Conditions are typically anhydrous and at low temperatures.
-
2. Basic Hydrolysis
For sulfonate esters of phenols and some primary alcohols, basic hydrolysis can be effective.[9]
-
Protocol 8: Basic Hydrolysis of Sulfonate Esters
-
Materials:
-
CBPS-protected alcohol/phenol (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (excess)
-
Aqueous methanol or ethanol
-
1 M HCl solution
-
-
Procedure:
-
Dissolve the sulfonate ester in a mixture of methanol and water.
-
Add a solution of NaOH (e.g., 2 M) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with 1 M HCl.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected alcohol/phenol.
-
-
Advantages and Strategic Considerations of the CBPSC Protecting Group
The 4'-Chlorobiphenyl-4-sulfonyl group offers several distinct advantages that make it a valuable tool in the synthetic chemist's arsenal:
-
High Stability: The sulfonamide and sulfonate ester linkages are exceptionally stable to a wide range of reaction conditions, including strongly acidic and many oxidative and reductive environments where other protecting groups might fail.
-
Crystallinity: The rigid and planar biphenyl structure often imparts a high degree of crystallinity to the protected derivatives. This can greatly facilitate the purification of intermediates by recrystallization, which is a significant advantage in large-scale synthesis.[12]
-
Orthogonality: The CBPS group is orthogonal to many common protecting groups. For instance, its removal via reductive cleavage with SmI₂ is compatible with acid-labile groups (e.g., Boc, trityl) and base-labile groups (e.g., acetate, benzoate). This orthogonality allows for selective deprotection in complex molecules.[1]
-
Electronic Tuning: The biphenyl system allows for electronic effects to be transmitted between the two rings. The 4'-chloro substituent has a modest electron-withdrawing effect, which can subtly influence the reactivity of the sulfonyl group compared to an unsubstituted biphenylsulfonyl chloride.
Conclusion
This compound is a highly effective and robust protecting group for amines, alcohols, and phenols. Its high stability, the crystallinity it imparts to its derivatives, and its orthogonality with other common protecting groups make it a valuable strategic choice in complex, multi-step organic synthesis. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently incorporate CBPSC into their synthetic strategies, thereby enabling the efficient construction of complex molecular targets.
References
- Miller, S. C., & Rush, T. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4525–4534. [Link]
- Miller, S. C., & Rush, T. J. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 9(1), 75-78. [Link]
- Rush, T. J., & Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4525-4534. [Link]
- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
- Rush, T. J., & Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4525–4534. [Link]
- Okano, T., et al. (2012). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron, 68(35), 7141-7148. [Link]
- Ratushnyy, M., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 9(36), 7233–7238. [Link]
- Ratushnyy, M., et al. (2018). A Mild Light-Induced Cleavage of S-O Bond of Aryl Sulfonate Esters Enables Efficient Sulfonylation of Vinylarenes. Chemical Science, 9(36), 7233-7238. [Link]
- Ratushnyy, M., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 9(36), 7233-7238. [Link]
- Waldmann, H., & Pellicciari, R. (Eds.). (2021).
- Bayer AG. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. [Link]
- Rush, T. J., & Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4525-4534. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Ratushnyy, M., et al. (2021). Diverse reactivity of arylsulfonate phenol esters. Chemical Society Reviews, 50(14), 8086-8113. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
- Tian, Z., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(22), 15914–15926. [Link]
- PubChem. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid. National Center for Biotechnology Information.
- B, D. (2024, June 17).
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
- Asahi Kasei Kogyo Kabushiki Kaisha. (1986). Process for the preparation of 4- chlorobenzenesulfonyl chloride. Canadian Intellectual Property Office.
- Japan Tobacco Inc. (2000). Sulfonylation of alcohol.
- Wei, B., et al. (2011). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 23(11), 4825-4827. [Link]
- van der Vorm, S., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
- Hoechst AG. (1991). Process for the preparation of aromatic sulfonyl chlorides.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
- ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides.
- LibreTexts Chemistry. (2024, September 22). 17.6: Reactions of Alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4'-Chlorobiphenyl-4-sulfonyl chloride
Welcome to the technical support guide for 4'-Chlorobiphenyl-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section covers essential practical knowledge for the safe and effective use of this compound.
Q1: What are the ideal storage and handling conditions for this compound?
A1: this compound is highly sensitive to moisture.[1][2][3][4] The sulfonyl chloride functional group readily undergoes hydrolysis to form the corresponding and unreactive 4'-chlorobiphenyl-4-sulfonic acid.[1][2][5][6] To maintain its reactivity, the following conditions are critical:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.[2][7] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[1][2]
-
Handling: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon manifold).[1][2] Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[1]
Q2: My reaction is sluggish or failing. How can I confirm my starting material is still active?
A2: If you suspect the reagent has degraded, the primary culprit is hydrolysis to sulfonic acid.[1][5] You can assess the quality of your this compound through a few methods:
-
Melting Point: The pure compound has a distinct melting point (approx. 107-109°C).[3][4] A significantly depressed or broad melting range suggests the presence of impurities, likely the sulfonic acid.
-
FT-IR Spectroscopy: Check for the characteristic S=O stretches of the sulfonyl chloride (~1375 cm⁻¹ and ~1175 cm⁻¹) and the absence of a broad O-H stretch (~3400-2400 cm⁻¹) that would indicate the presence of the sulfonic acid.
-
¹H NMR Spectroscopy: While the aromatic protons of the starting material and the sulfonic acid byproduct will overlap, the presence of water in the NMR solvent (e.g., DMSO-d₆) can sometimes reveal a broad acid proton peak. The simplest approach is to use a fresh bottle or a newly opened container if degradation is suspected.[1]
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a corrosive solid.[7][8] It causes severe skin burns and eye damage.[3][7][8] Upon contact with water or moisture, it can liberate toxic and corrosive hydrogen chloride (HCl) gas.[2][7] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, and handle it in a well-ventilated fume hood.[7]
Troubleshooting Guide: Common Reaction Problems & Solutions
This guide provides a systematic approach to diagnosing and solving issues encountered during sulfonylation reactions.
Problem 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
A low yield is one of the most common frustrations. The flowchart below provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction isn't working. What is the most likely cause?
A: The most frequent cause of failure in sulfonylation reactions is the hydrolysis of the sulfonyl chloride starting material. [1][2][5] Water, even in trace amounts from solvents, glassware, or ambient air, will convert the reactive sulfonyl chloride into an unreactive sulfonic acid.[1][2]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use fresh, anhydrous solvents, preferably from a solvent purification system or a recently opened sealed bottle.[1]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.[1][2]
-
Reagent Quality: If in doubt, use a fresh bottle of this compound. It is not recommended to use reagent from a bottle that has been open for a long time.[1]
-
Q: I've confirmed my reagents are dry, but the yield is still poor. What should I check next?
A: The choice and amount of base are critical. [1][5][9] The reaction of an amine or alcohol with a sulfonyl chloride generates one equivalent of HCl.[5] This acid will protonate the starting nucleophile (especially amines), rendering it unreactive. The base's role is to scavenge this HCl.[5]
-
Probable Cause 1: Incorrect Base Type. An inappropriate base can either be non-nucleophilic enough or can introduce side reactions.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1][10] Pyridine often serves as both a base and a catalyst. For sensitive substrates, a more hindered base like diisopropylethylamine (DIPEA) may be beneficial. Avoid aqueous bases like NaOH unless you are intentionally running under Schotten-Baumann conditions, as this significantly increases the risk of hydrolyzing your sulfonyl chloride.[1]
-
-
Probable Cause 2: Insufficient Base. If less than one equivalent of base is used, the reaction will stall as the amine is protonated.
-
Solution: Typically, 1.1 to 1.5 equivalents of base are used to ensure the complete neutralization of HCl.[1]
-
Problem 2: Formation of Multiple Products & Side Reactions
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
Caption: Desired reaction vs. competing hydrolysis.
Q: I'm reacting with a primary amine and see a second, less polar spot on my TLC. What could it be?
A: With primary amines (R-NH₂), a common side product is the bis-sulfonated species, (R-SO₂)₂N-R. [1] This happens when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
-
Solution:
-
Control Stoichiometry: Add the sulfonyl chloride slowly (e.g., via a syringe pump) to a solution of the amine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting amine over the sulfonamide product.[1]
-
Use Excess Amine: Using a larger excess of the primary amine (e.g., 2-3 equivalents) can statistically favor the formation of the mono-sulfonated product.[1]
-
Q: My substrate has multiple nucleophilic sites (e.g., an amino alcohol). How can I achieve selectivity?
A: Achieving selectivity requires tuning conditions or using protecting groups.
-
Solution:
-
pH and Temperature Control: The nucleophilicity of amines and alcohols is pH-dependent. At neutral or slightly basic pH, amines are generally more nucleophilic than alcohols. Running the reaction at lower temperatures (e.g., 0 °C) can often enhance selectivity.[11]
-
Protecting Groups: The most robust strategy is to use protecting groups. For example, protect an alcohol as a silyl ether or an amine as a carbamate (e.g., Boc). This ensures the sulfonyl chloride reacts only at the desired site.
-
Problem 3: Difficult Product Purification
Even with a successful reaction, isolation can be challenging.
Q: My aqueous workup results in a persistent emulsion.
A: Emulsions are common when pyridine is used as a base, as pyridine salts can act as surfactants.
-
Solution:
-
Add Brine: After the initial aqueous wash (e.g., with 1M HCl to remove excess pyridine/TEA), wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite or diatomaceous earth to help separate the layers.
-
Change Solvent: If the problem persists, consider using a different extraction solvent.
-
Q: How do I remove the unreacted sulfonic acid byproduct?
A: The sulfonic acid byproduct is highly polar and acidic, which can be exploited for its removal.
-
Solution: During the aqueous workup, wash the organic layer (e.g., DCM, EtOAc) with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.
Data & Protocols
Table 1: Solvent & Base Selection Guide
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Base Compatibility | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Pyridine, TEA, DIPEA | Excellent general-purpose solvent; volatile and easy to remove.[1] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Pyridine, TEA, DIPEA | Good for less soluble substrates; must be anhydrous.[9] |
| Acetonitrile (MeCN) | 37.5 | 82 | TEA, DIPEA | More polar; can accelerate some reactions. |
| Pyridine | 12.4 | 115 | N/A (acts as base) | Often used as both solvent and base; can be difficult to remove.[1][10] |
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation: Add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.
References
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). troubleshooting low yield in sulfonamide synthesis.
- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- National Institutes of Health (NIH). (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC.
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025). Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions.
- ACS Publications. (n.d.).
- National Institutes of Health (NIH). (n.d.). This compound | C12H8Cl2O2S | CID 2794745. PubChem.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- BenchChem. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid | 179051-19-5.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- (n.d.).
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Thermo Scientific Chemicals. (n.d.). This compound, 96% 1 g | Buy Online.
- Chongqing Chemdad Co., Ltd. (n.d.). 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE.
- Echemi. (n.d.).
- (n.d.).
- National Institutes of Health (NIH). (n.d.). 4-Chlorobiphenyl | C12H9Cl | CID 16323. PubChem.
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common side reactions with 4'-Chlorobiphenyl-4-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4'-Chlorobiphenyl-4-sulfonyl chloride (CAS: 20443-74-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this reagent. Our goal is to provide practical, field-proven insights to ensure the success and integrity of your experiments.
This compound is a key building block in medicinal chemistry and organic synthesis, primarily used for the preparation of sulfonamide derivatives.[1][2] The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents.[3][4][5] However, the high reactivity of the sulfonyl chloride group, while synthetically useful, also makes it susceptible to several common side reactions. This guide provides troubleshooting strategies and detailed protocols to mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions in a question-and-answer format.
Problem 1: My reaction shows low or no conversion to the desired sulfonamide product.
Question: I've set up my reaction between this compound and my amine, but TLC/LC-MS analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common issue that typically points to one of three areas: reagent quality, reactant reactivity, or suboptimal reaction conditions.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Degradation of Sulfonyl Chloride | This compound is highly sensitive to moisture.[6] Atmospheric water can hydrolyze the sulfonyl chloride to the corresponding and unreactive 4'-Chlorobiphenyl-4-sulfonic acid.[7][8][9] This sulfonic acid will not react with the amine under standard conditions, leading to low yields. | 1. Use Fresh Reagent: Always use a freshly opened bottle of the sulfonyl chloride or reagent from a properly sealed container.[6] 2. Ensure Anhydrous Conditions: Oven-dry all glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents. 3. Verify Quality: If degradation is suspected, analyze the starting material by IR (look for broad O-H stretch of sulfonic acid) or NMR spectroscopy.[6] |
| Low Nucleophilicity of Amine | The reaction rate depends on the nucleophilicity of the amine. Sterically hindered amines (e.g., diisopropylamine) or electron-poor anilines (e.g., those with nitro or cyano groups) react much slower than simple primary or secondary alkyl amines.[5][6] | 1. Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier. 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which can help solubilize reactants and accelerate the reaction.[6][9] 3. Use a Stronger Base/Catalyst: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU may be more effective than triethylamine.[6][9] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can form a highly reactive sulfonylpyridinium intermediate, significantly accelerating the reaction.[9] |
| Inappropriate Base or Solvent | The base scavenges the HCl byproduct generated during the reaction.[10] If the base is too weak or sterically hindered, the resulting acidification of the medium can protonate the amine, shutting down the reaction. The solvent must fully dissolve all reactants. | 1. Base Selection: Pyridine or triethylamine are standard choices for most reactions.[6][11] Ensure at least one equivalent is used. 2. Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not react with the sulfonyl chloride.[6][9] |
Problem 2: My reaction mixture shows multiple product spots on TLC, including a polar baseline spot.
Question: My reaction seems to be working, but I'm getting several byproducts. How can I identify these side reactions and improve the selectivity for my desired product?
Answer: The formation of multiple products is a clear indicator of competing side reactions. The high electrophilicity of the sulfonyl chloride sulfur atom is the root cause.
Visualizing the Main Reaction vs. a Key Side Reaction
To understand the challenge, it's helpful to visualize the desired pathway against the most common side reaction: hydrolysis.
Caption: Desired sulfonylation vs. hydrolysis side reaction.
Common Side Reactions and Solutions
-
Hydrolysis of the Sulfonyl Chloride:
-
Cause: This is the most prevalent side reaction, caused by trace amounts of water in the solvent, amine, or from atmospheric moisture.[6][9] this compound reacts violently with water.[12] The resulting sulfonic acid is often the polar, UV-active spot seen at the baseline on a TLC plate.
-
Solution: Rigorously adhere to anhydrous reaction conditions as detailed in Problem 1. Use freshly distilled solvents and ensure the amine starting material is dry.
-
-
Bis-Sulfonylation of Primary Amines:
-
Cause: Primary amines (R-NH₂) have two N-H bonds. After the first sulfonylation to form the sulfonamide (R-NH-SO₂-Ar), the remaining N-H proton is acidic. In the presence of a strong base and excess sulfonyl chloride, a second sulfonylation can occur to form a bis-sulfonylated product (R-N(SO₂-Ar)₂).[9]
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to a solution of the amine and base to avoid localized high concentrations of the electrophile.
-
-
Reaction with Tertiary Amine Bases:
-
Cause: While often used as non-nucleophilic bases, some tertiary amines, particularly less hindered ones like triethylamine, can react with highly reactive sulfonyl chlorides to form complex intermediates and byproducts.[9]
-
Solution: If you suspect the base is interfering, switch to a more sterically hindered or non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? Store the reagent in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry place away from moisture.[13] Long-term storage in a desiccator is recommended.
Q2: What are the primary safety hazards associated with this reagent? this compound is corrosive and causes severe skin burns and eye damage.[14][15] It reacts violently with water and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: My product is difficult to purify. How can I remove the sulfonic acid byproduct? The 4'-Chlorobiphenyl-4-sulfonic acid byproduct is acidic and highly polar. During the aqueous work-up, washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), will deprotonate the sulfonic acid to its highly water-soluble salt, effectively extracting it into the aqueous layer.[9]
Q4: Can I use this reagent with alcohol nucleophiles to make sulfonate esters? Yes, the reaction with alcohols proceeds via a similar mechanism to form sulfonate esters.[16] Alcohols are generally less nucleophilic than amines, so the reaction may require a catalyst like DMAP or slightly more forcing conditions (e.g., gentle heating). The same precautions regarding moisture sensitivity apply.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a standard method for reacting this compound with a primary or secondary amine.
Caption: Standard workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq) in a minimum amount of anhydrous DCM.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine to remove excess base, unreacted amine, and salts.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Protocol 2: Troubleshooting - Minimizing Hydrolysis Side Reaction
This protocol emphasizes the rigorous exclusion of water.
-
Glassware and Reagents: Ensure all glassware is oven-dried for at least 4 hours at >120 °C and cooled under a stream of dry nitrogen or in a desiccator. Use a fresh, unopened bottle of this compound. Use solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and flush with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire procedure.
-
Reagent Handling: Transfer all reagents, especially the sulfonyl chloride and the base, via syringe through rubber septa.
-
Procedure: Follow the general procedure (Protocol 1), paying strict attention to maintaining the inert and anhydrous conditions at every step. Even brief exposure to the atmosphere can introduce enough moisture to cause hydrolysis.
By implementing these robust troubleshooting strategies and protocols, researchers can effectively minimize common side reactions and achieve high yields of the desired sulfonamide products when using this compound.
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Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
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preventing hydrolysis of 4'-Chlorobiphenyl-4-sulfonyl chloride during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4'-Chlorobiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this highly reactive intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success and integrity of your experiments by focusing on the critical issue of preventing hydrolysis.
Troubleshooting Guide: Reaction Failures & Impurities
This section addresses specific issues you may encounter during your experiments. The primary cause of failure in reactions involving this compound is its susceptibility to hydrolysis, leading to the formation of the corresponding sulfonic acid, which is unreactive in subsequent coupling steps.
Q1: My reaction yield is significantly lower than expected, and I've isolated a polar, water-soluble byproduct. What went wrong?
A1: This is a classic symptom of premature hydrolysis of your this compound starting material. The sulfonyl chloride group (–SO₂Cl) is highly electrophilic and will readily react with even trace amounts of water, converting it into the inert 4'-Chlorobiphenyl-4-sulfonic acid (–SO₃H).[1][2] This byproduct will not participate in the desired reaction (e.g., sulfonamide formation) and is often lost into the aqueous phase during workup, leading to low isolated yields of your target molecule.
Troubleshooting Steps:
-
Verify Reagent and Solvent Anhydrousness:
-
Solvents: Use only freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended.[1][2] Avoid protic solvents like alcohols unless they are the intended nucleophile, as they will lead to sulfonate ester formation.
-
Reagents: Ensure your amine or other nucleophile is dry. If it is a salt (e.g., an amine hydrochloride), it must be neutralized and dried before use. Ensure the base used (e.g., triethylamine, pyridine) is also anhydrous.
-
-
Implement a Scrupulously Dry Reaction Setup:
-
Glassware: All glassware must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[2]
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1] This prevents atmospheric moisture from entering the reaction vessel.
-
-
Control Reaction Temperature:
-
Hydrolysis is a chemical reaction with an activation energy. Lowering the temperature slows its rate.
-
Begin your reaction at 0°C (ice-water bath). Add the sulfonyl chloride to the solution of your nucleophile and base slowly. This ensures the sulfonyl chloride reacts with the intended nucleophile, which is present in high concentration, rather than trace water. You can then allow the reaction to warm to room temperature if necessary.
-
Q2: TLC analysis of my reaction mixture shows a baseline spot that stains with an acidic indicator, in addition to my product spot. Is this related to hydrolysis?
A2: Yes, this is highly indicative of the formation of 4'-Chlorobiphenyl-4-sulfonic acid. Sulfonic acids are highly polar and often remain at the baseline (Rf ≈ 0) in typical organic solvent systems (e.g., Hexane/Ethyl Acetate). Their acidic nature will cause them to react with pH indicators.
Confirmation & Mitigation:
-
Analytical Confirmation: To confirm the presence of the sulfonic acid byproduct, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][5] The sulfonic acid will have a distinct retention time and a molecular weight corresponding to the hydrolyzed starting material.
-
Mitigation Strategy: The presence of this spot confirms that your reaction conditions are not sufficiently anhydrous. Review and implement all the preventative measures outlined in A1. It is crucial to prevent its formation, as its removal can complicate purification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and reaction principles for this compound.
Q1: What is the fundamental mechanism of sulfonyl chloride hydrolysis?
A1: The hydrolysis of a sulfonyl chloride is a nucleophilic substitution reaction. A water molecule acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[1][6]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of the reagent, it must be protected from moisture. Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[1] It should be kept in a cool, dry place, such as a desiccator, away from heat and light.
Q3: Why is a base, such as pyridine or triethylamine, typically required in reactions with sulfonyl chlorides?
A3: In reactions like sulfonamide formation from an amine, one equivalent of hydrochloric acid (HCl) is produced as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to act as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.[7] Pyridine is a commonly used base for this purpose.[7][8]
Q4: What are the best solvents to use, and which should I avoid?
A4:
-
Recommended Solvents: Anhydrous polar aprotic solvents are the best choice. These include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile, and Ethyl Acetate.[2][3] These solvents are poor hydrogen-bond donors and do not react with the sulfonyl chloride.
-
Solvents to Avoid: Protic solvents such as water, methanol, ethanol, and isopropanol should be strictly avoided as they will react with the sulfonyl chloride to produce sulfonic acids or sulfonate esters, respectively.[9]
Q5: Can I use an aqueous base (e.g., Schotten-Baumann conditions) for my reaction?
A5: While Schotten-Baumann reactions (using an aqueous base like NaOH) are a known method for forming sulfonamides, they are a competitive process where hydrolysis is a major competing side reaction.[10][11] This method is generally not recommended for valuable or complex substrates due to the high risk of hydrolysis and resulting yield loss. For optimal results and cleaner reactions, anhydrous organic conditions are strongly preferred.
Data & Visualization
Diagram: Competing Reaction Pathways
The following diagram illustrates the critical choice your sulfonyl chloride faces in the reaction flask. The desired pathway is favored under anhydrous conditions, while the presence of water leads to the undesired hydrolysis pathway.
Caption: Desired sulfonamide formation vs. undesired hydrolysis.
Table: Impact of Reaction Conditions on Outcome
| Solvent System | Base | Temperature | Outcome & Key Considerations |
| Aprotic (Anhydrous) (e.g., DCM, THF) | Tertiary Amine (e.g., Pyridine, TEA, DIPEA) | 0 °C to RT | Optimal Conditions: Maximizes yield of the desired product by minimizing the risk of hydrolysis.[7] |
| Aprotic (Anhydrous) (e.g., DCM, THF) | None | 0 °C to RT | Not Recommended: HCl byproduct will protonate the nucleophile, stalling the reaction. |
| Protic (e.g., Ethanol, Methanol) | Tertiary Amine | 0 °C to RT | High Risk of Solvolysis: The solvent will compete as the nucleophile, forming sulfonate esters.[9] |
| Biphasic (e.g., DCM/H₂O) | Aqueous Base (e.g., NaOH, K₂CO₃) | 0 °C to RT | High Risk of Hydrolysis: Schotten-Baumann conditions. Hydrolysis is a major competing reaction.[11] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
This protocol provides a robust method for the synthesis of a sulfonamide from this compound and a primary or secondary amine, with a focus on preventing hydrolysis.
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 equivalent)
-
Anhydrous Pyridine or Triethylamine (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation: Place the round-bottom flask, stir bar, and any other necessary glassware in an oven at 120°C for at least 4 hours. Assemble the glassware hot under a positive flow of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reagent Preparation: In the cooled, inerted flask, dissolve the amine (1.0 eq.) and the anhydrous base (e.g., pyridine, 1.2 eq.) in anhydrous DCM.
-
Initiating the Reaction: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.05 eq.) in a separate, small volume of anhydrous DCM in a dried vial. Slowly add this solution dropwise to the stirred amine solution at 0°C over 10-15 minutes using a syringe.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
- The Synthesis of Functionalised Sulfonamides - UCL Discovery.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Princeton University.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ResearchGate.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate.
- Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC.
- Method for detecting content of pyridine-3-sulfonyl chloride - Patsnap.
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
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- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
Technical Support Center: Managing 4'-Chlorobiphenyl-4-sulfonyl chloride
Welcome to the technical support center for 4'-Chlorobiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this moisture-sensitive reagent. By understanding its properties and implementing proper techniques, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound's Moisture Sensitivity
This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. However, its sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. This inherent reactivity, while synthetically useful, makes the compound highly sensitive to moisture.[1][2][3] Exposure to atmospheric or solvent moisture leads to rapid hydrolysis, converting the sulfonyl chloride into the corresponding and synthetically inactive 4'-chlorobiphenyl-4-sulfonic acid. This degradation not only consumes the reagent but can also complicate reaction workups and product purification.
This guide provides practical, field-proven insights to mitigate the challenges associated with the moisture sensitivity of this compound, ensuring its effective use in your research.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, with a focus on problems arising from its moisture sensitivity.
Issue 1: Low or No Product Yield in Sulfonamide/Sulfonate Ester Synthesis
-
Symptoms: Your reaction shows little to no formation of the desired sulfonamide or sulfonate ester, and the starting amine or alcohol remains largely unreacted. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture may show a significant amount of a polar, water-soluble byproduct.
-
Probable Cause: The primary culprit is likely the hydrolysis of this compound into 4'-chlorobiphenyl-4-sulfonic acid due to the presence of moisture. The sulfonic acid is unreactive towards amines and alcohols under typical sulfonylation conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Solutions:
-
Verify Reagent Purity: Before use, assess the purity of your this compound. This can be done using techniques like ¹H NMR spectroscopy to check for the presence of the sulfonic acid byproduct, or by measuring the melting point, as impurities can cause a significant depression.[4]
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Dry Other Reagents: Amines, alcohols, and bases should also be free of water. Liquid amines can be dried over potassium hydroxide pellets, and solid reagents can be dried under high vacuum.
-
Implement Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using oven-dried glassware and performing reagent additions via syringe through rubber septa.
-
Issue 2: Complex Crude Reaction Mixture and Difficult Purification
-
Symptoms: The crude reaction mixture shows multiple spots on TLC, and purification by column chromatography is challenging, often resulting in co-elution of impurities with the desired product.
-
Probable Cause: In addition to the sulfonic acid byproduct from hydrolysis, side reactions can occur. For example, the hydrochloric acid (HCl) generated during the hydrolysis of the sulfonyl chloride can react with acid-sensitive functional groups in your starting materials or products.
-
Solutions:
-
Inert Atmosphere is Crucial: As with low yield, preventing moisture ingress is key. A well-maintained inert atmosphere will prevent the formation of both the sulfonic acid and HCl byproducts.
-
Use of a Non-Nucleophilic Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction. This base will scavenge the HCl generated during the sulfonylation reaction, preventing acid-mediated side reactions. Ensure the base is also anhydrous.
-
Aqueous Workup Considerations: During the aqueous workup, the unreacted sulfonyl chloride will be rapidly hydrolyzed. If your product is base-sensitive, use a mildly acidic or neutral wash. Conversely, if your product is acid-sensitive, a mild bicarbonate wash can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place.[5][6] A desiccator cabinet is an ideal storage environment. For long-term storage, consider sealing the container with paraffin film and placing it inside a secondary container with a desiccant. Always store under an inert atmosphere if possible.
Q2: I received this compound as a solid. How can I be sure it's not hydrolyzed?
A2: While it is a solid at room temperature, it can still hydrolyze. A key indicator of purity is the melting point; pure this compound has a melting point of 107°C to 108°C.[2] A significantly lower or broader melting range suggests the presence of impurities, likely the sulfonic acid. You can also perform a simple purity check by dissolving a small amount in an anhydrous aprotic solvent (e.g., deuterated chloroform for NMR) and looking for characteristic peaks of the hydrolyzed product.[7]
Q3: Can I use solvents like methanol or ethanol in my reaction with this compound?
A3: No, protic solvents such as alcohols and water will react readily with the sulfonyl chloride to form sulfonate esters or sulfonic acids, respectively.[1] You must use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q4: What is the visual appearance of hydrolyzed this compound?
A4: this compound is a crystalline solid.[8] Upon hydrolysis, it forms 4'-chlorobiphenyl-4-sulfonic acid, which is also a solid but may have a different appearance. Often, the hydrolyzed product may appear more clumpy or less crystalline. However, visual inspection is not a reliable method for determining purity. Analytical techniques are necessary for a definitive assessment.[7]
Q5: How do I safely quench a reaction containing unreacted this compound?
A5: To safely quench a reaction, slowly add it to a stirred, cold solution of a mild aqueous base, such as sodium bicarbonate. This will neutralize the unreacted sulfonyl chloride and any HCl formed. Be aware that this reaction is exothermic and will release HCl and SO₂ gases, so it should be performed in a well-ventilated fume hood.[1]
Key Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][9] |
| Molecular Weight | 287.17 g/mol | [2] |
| Melting Point | 107°C to 108°C | [2] |
| Appearance | Crystalline solid | [8] |
| Sensitivity | Moisture sensitive | [2][3] |
Experimental Protocol: Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a detailed methodology for the synthesis of a sulfonamide using this compound, with a strong emphasis on anhydrous techniques.
Materials:
-
This compound
-
An amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N)
-
Round-bottom flask, magnetic stir bar, rubber septum, needles, and syringes
-
Nitrogen or argon gas supply
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a rubber septum. Purge the flask with nitrogen or argon for several minutes.
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq) followed by anhydrous DCM via syringe.
-
Add anhydrous triethylamine (1.2 eq) via syringe.
-
In a separate, dry vial, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred amine solution at 0°C (ice bath).
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for sulfonamide synthesis.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- SULPHURYL CHLORIDE - SD Fine-Chem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- Sulfuryl chloride - Sciencemadness Wiki.
- How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate.
- 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co.
- This compound | C12H8Cl2O2S | CID 2794745 - PubChem.
- 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem.
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- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Di-Sulfonamide Byproduct Formation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and chemists, with a deep understanding of a common synthetic challenge: the formation of di-sulfonamide byproducts. Moving beyond simple protocols, we will explore the underlying mechanisms, troubleshoot common experimental issues, and present field-proven strategies to ensure the selective synthesis of your target mono-sulfonamides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding di-sulfonamide formation.
Q1: What is a di-sulfonamide byproduct and why is it a problem?
A di-sulfonamide, also known as a disulfonimide or N,N-disulfonylamine, is a common byproduct in reactions where a primary amine (R-NH₂) is reacted with a sulfonyl chloride (R'-SO₂Cl) to form a mono-sulfonamide (R-NH-SO₂R').[1] The ideal reaction stops after one sulfonylation event. However, the newly formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion, which can then react with a second molecule of the sulfonyl chloride, resulting in the undesired di-sulfonamide byproduct, R-N(SO₂R')₂.[1]
This byproduct is problematic for several reasons:
-
Yield Reduction: It consumes both the starting amine and the sulfonylating agent, directly lowering the yield of the desired product.
-
Purification Challenges: Di-sulfonamides often have similar chromatographic behavior to the starting materials or the desired product, complicating purification by column chromatography or recrystallization.
-
Altered Biological Activity: In drug discovery, the presence of a second bulky sulfonyl group can drastically alter the compound's pharmacological profile, including its potency, selectivity, and ADME properties.
Q2: What is the core mechanism of di-sulfonamide formation?
The formation is a two-step process that competes with the desired reaction. Understanding this pathway is the key to preventing it.
-
Desired Reaction (Mono-sulfonylation): A primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms the target mono-sulfonamide and releases hydrochloric acid (HCl), which is typically neutralized by a base.[2]
-
Side Reaction (Di-sulfonylation):
-
Deprotonation: The mono-sulfonamide product (R-NH-SO₂R') is acidic (pKa ≈ 10-11). The base present in the reaction mixture can deprotonate it to form a sulfonamide anion [R-N⁻-SO₂R'].
-
Second Nucleophilic Attack: This sulfonamide anion is a potent nucleophile and can attack a second molecule of the highly reactive sulfonyl chloride, leading to the formation of the di-sulfonamide byproduct.
-
The following diagram illustrates this competing pathway.
Part 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Q3: My TLC/LC-MS shows a major byproduct. How do I confirm it's a di-sulfonamide?
Identifying the byproduct is the first step in troubleshooting.
-
Mass Spectrometry (MS): This is the most definitive method. The di-sulfonamide will have a molecular weight equal to your mono-sulfonamide product plus the mass of the sulfonyl group (R'-SO₂) minus one hydrogen. For example, if you are reacting with tosyl chloride (mass of tosyl group ≈ 155.2 g/mol ), look for a peak at [M_mono + 154.2].
-
Thin Layer Chromatography (TLC): Di-sulfonamides are typically less polar than their mono-sulfonamide counterparts because the acidic N-H proton has been replaced by a lipophilic sulfonyl group. Therefore, the byproduct spot should have a higher Rf value (travel further up the plate) in normal-phase chromatography.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the most obvious change will be the disappearance of the N-H proton signal, which is characteristic of the mono-sulfonamide.
Q4: I've confirmed di-sulfonamide formation. What are the first and simplest changes I should make to my reaction conditions?
Always start with the simplest variables before moving to more complex solutions. The goal is to favor the kinetics of the first sulfonylation over the second.
Troubleshooting Quick Reference Table
| Observation | Potential Cause | Recommended Action |
| Significant byproduct (>10%) formation at the start. | High local concentration of sulfonyl chloride; reaction too fast. | 1. Slow Addition: Add the sulfonyl chloride as a dilute solution dropwise over a prolonged period (e.g., 30-60 min).2. Lower Temperature: Run the reaction at 0 °C or even -20 °C to slow down the reaction rates. |
| Byproduct amount increases over time. | Mono-sulfonamide is being deprotonated and reacting. | 1. Use Excess Amine: Increase the stoichiometry of the primary amine to 1.5–2.0 equivalents. This ensures the sulfonyl chloride is more likely to encounter a starting amine molecule than a mono-sulfonamide anion.2. Base Choice: Switch to a bulkier, less-nucleophilic base like 2,6-lutidine or DIPEA instead of pyridine or triethylamine (TEA). |
| Reaction is clean at low conversion but messy when pushed to completion. | Over-reaction and decomposition. | Monitor Carefully: Follow the reaction by TLC or LC-MS and quench it as soon as the starting amine is consumed. Do not let it stir for an extended period after completion. |
Q5: Can the choice of base significantly impact di-sulfonylation?
Absolutely. The base is a critical parameter. Its role is to neutralize the HCl generated, but an inappropriate base can actively promote the side reaction by deprotonating the mono-sulfonamide product.
-
Steric Hindrance: A sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), is less likely to access and deprotonate the N-H of the relatively bulky mono-sulfonamide intermediate compared to smaller bases like pyridine or TEA.
-
Basicity (pKa): A base should be strong enough to neutralize HCl but not so strong that it creates a high equilibrium concentration of the sulfonamide anion. Using a weaker base or simply using the amine starting material itself as the base (if it's inexpensive and the resulting salt is easily removed) can be effective.
Part 3: Advanced Strategies & Protocols
When simple troubleshooting isn't enough, more robust strategies are required.
Q6: My substrate is particularly prone to di-sulfonylation. How can I use a protecting group strategy?
For valuable or sensitive primary amines, a protecting group strategy is a highly reliable, albeit multi-step, approach. The concept is to temporarily "block" one of the N-H positions, perform the mono-sulfonylation, and then remove the block.[3][4] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean, acidic removal conditions.[5]
Protocol 1: Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 eq.) or DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.
-
Work up the reaction by washing with aqueous solutions (e.g., dilute acid, bicarbonate, and brine) and purify by column chromatography to yield the N-Boc protected amine.
Protocol 2: Sulfonylation and Deprotection
-
Dissolve the N-Boc protected amine (1.0 eq.) and a base (e.g., pyridine or 2,6-lutidine, 1.5 eq.) in DCM.
-
Cool to 0 °C and slowly add the sulfonyl chloride (1.1 eq.).
-
Stir the reaction, allowing it to warm to room temperature, and monitor for completion.
-
Upon completion, perform an aqueous workup to isolate the crude Boc-protected sulfonamide.
-
For deprotection, dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Evaporate the solvent and excess acid. The resulting product can be purified by chromatography, recrystallization, or an acid/base extraction to yield the pure mono-sulfonamide.[5]
Q7: Are there alternatives to highly reactive sulfonyl chlorides to avoid this issue altogether?
Yes, modifying the sulfonylating agent is an excellent strategy for difficult cases. The high reactivity of sulfonyl chlorides is often the root of the problem. Using less reactive, but still effective, reagents can greatly improve selectivity.
-
Sulfonyl Fluorides: While often less reactive than sulfonyl chlorides, they can be effective and are less prone to side reactions. Their reaction with N-silylamines, for instance, can be a high-yield method for sulfonamide formation.[2]
-
Activated Sulfonate Esters: Reagents like pentafluorophenyl (PFP) sulfonate esters serve as stable, crystalline mimics of sulfonyl chlorides.[6] They react cleanly with amines to form sulfonamides under milder conditions, often avoiding the need for a strong base and thus suppressing di-sulfonylation.
-
Sulfur Dioxide (SO₂) Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in palladium- or copper-catalyzed reactions with aryl halides or boronic acids and an amine to construct sulfonamides in one pot.[7] This avoids isolating the highly reactive sulfonyl chloride intermediate.
References
- Vertex AI Search. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Wikipedia. (n.d.). Sulfonamide.
- ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics.
- MSD Manual Professional Edition. (n.d.). Sulfonamides.
- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
- PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- PMC - NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- Synpeptide.com. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PMC - NIH. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Wikipedia. (n.d.). Protecting group.
- Google Patents. (n.d.). Formation and utility of sulfonic acid protecting groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 4'-Chlorobiphenyl-4-sulfonyl Chloride Derivatives
A Message from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when moving from a successful reaction to a pure, well-characterized product. The chemistry of 4'-Chlorobiphenyl-4-sulfonyl chloride is robust, offering pathways to a multitude of valuable compounds, particularly sulfonamides, which are prevalent in medicinal chemistry.[1][2] However, the reactivity of the sulfonyl chloride functional group that makes it so useful also presents specific purification challenges, most notably its susceptibility to hydrolysis.
This guide is structured from my field experience to be a practical lab partner. We will move beyond simple procedural lists to explore the underlying chemistry, helping you make informed decisions to troubleshoot and optimize your purification workflows. Let's get your product clean.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the most common impurity I should be worried about?
A1: The most common and often most troublesome impurity is the corresponding sulfonic acid, 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid.[3] This results from the hydrolysis of the sulfonyl chloride group by water.[4] This can happen during the reaction if there are trace amounts of water in your solvents or reagents, but it most frequently occurs during an aqueous workup.[5][6] Sulfonic acids are highly polar and can complicate purification by causing streaking on silica gel chromatography and being difficult to remove from the desired product.
Q2: How can I minimize the formation of the sulfonic acid impurity during my workup?
A2: The key is to work quickly and under anhydrous or near-anhydrous conditions whenever possible.
-
Anhydrous Extraction: If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), perform your initial washes with brine or saturated sodium bicarbonate solution quickly and in a separatory funnel. Minimize contact time.
-
Precipitation: In some cases, the sulfonyl chloride product has low solubility in water. Quenching the reaction mixture by pouring it into cold water can cause the product to precipitate, allowing for rapid filtration and separation from water-soluble impurities.[5][6]
-
Azeotropic Removal of Water: If you extract your product into a solvent like toluene, you can remove residual water by azeotropic distillation before proceeding with further steps or crystallization.[7]
Q3: Should I use recrystallization or column chromatography to purify my final product?
A3: The choice depends on the nature of your product and the impurities present.
-
Recrystallization is ideal when you have a solid product that is mostly pure (>90%) and the impurities have different solubility profiles. It is an excellent method for removing small amounts of side products or unreacted starting material.[8]
-
Flash Column Chromatography is the more versatile and powerful technique, especially for separating mixtures with multiple components, products that are oils, or when impurities have similar polarities to your desired compound.[9][10] It is the standard method for achieving high purity in complex mixtures.
Q4: My product is a sulfonamide derived from this compound. What specific impurities should I look out for?
A4: In addition to the sulfonic acid hydrolysis product and unreacted sulfonyl chloride, you should be aware of:
-
Unreacted Amine: If your amine starting material is not fully consumed.
-
Amine Salts: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. If you use a base like triethylamine to scavenge this acid, you will form triethylammonium chloride, a salt that must be removed.
-
Di-sulfonated Products: If your amine has multiple reactive sites.
An initial acid/base extraction is highly effective here. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted basic amines and the scavenging base, while a subsequent wash with a weak base (e.g., saturated NaHCO₃) will remove the acidic sulfonic acid impurity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| A persistent, highly polar spot at the baseline of my TLC plate. | This is almost certainly the 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid hydrolysis byproduct.[3][5][11] | Perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer. Repeat the wash 2-3 times. |
| My compound streaks badly during column chromatography. | 1. Acidic Impurities: The sulfonic acid impurity can interact strongly with the silica gel, causing streaking. 2. Overloading: Too much material was loaded onto the column. 3. Inappropriate Solvent System: The chosen eluent may be too polar, or not polar enough to achieve good separation. | 1. Pre-treat the crude material: Perform the NaHCO₃ wash described above before attempting chromatography. 2. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Optimize Eluent: Use TLC to find an eluent system that gives your product an Rf value of ~0.3. Adding 0.5-1% triethylamine or acetic acid to the eluent can sometimes sharpen peaks for basic or acidic compounds, respectively. |
| My product will not crystallize from the chosen solvent. | 1. Product is not pure enough: Impurities can inhibit crystal lattice formation.[8] 2. Solvent is too good: The compound is too soluble in the solvent, even at low temperatures. 3. Supersaturation not achieved: The solution is not concentrated enough. | 1. Increase Purity: First, attempt purification by flash chromatography to remove the bulk of impurities.[10] 2. Change Solvent/Use an Anti-solvent: Select a solvent in which your compound has lower solubility. Alternatively, dissolve your compound in a good solvent and slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity persists. Then, heat to redissolve and cool slowly. For biphenyl systems, hexanes or petroleum ether are common anti-solvents.[7][12] 3. Concentrate: Gently evaporate some of the solvent to increase the concentration before cooling. |
| After workup, my NMR spectrum shows residual starting material (sulfonyl chloride). | The reaction did not go to completion, or the purification method was not effective at separating the starting material from the product. | The starting sulfonyl chloride is significantly less polar than most sulfonamide products. Flash column chromatography should provide excellent separation.[9] Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to first elute the less polar starting material, followed by your more polar product. |
Visualizing Your Purification Strategy
Choosing the correct purification path is critical. The following decision tree can help guide your experimental workflow from a crude reaction mixture to a pure product.
Caption: A decision tree for selecting the appropriate purification workflow.
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a neutral sulfonamide derivative.
Objective: To purify a crude product (~1g) from unreacted this compound and the 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid byproduct.
Materials:
-
Crude product (~1g)
-
Silica gel (32-63 µm particle size)[10]
-
Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade
-
Glass column, collection tubes, TLC plates, and developing chamber
Methodology:
-
Pre-Purification Wash (Crucial Step):
-
Dissolve the crude product in ~50 mL of ethyl acetate in a separatory funnel.
-
Wash the organic layer with 25 mL of saturated NaHCO₃ solution. Shake gently, vent, and then separate the layers.
-
Wash again with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid or oil. This step removes the majority of the highly polar sulfonic acid.[5]
-
-
Determine the Eluent System:
-
On a TLC plate, spot the pre-washed crude material.
-
Develop the plate in various ratios of EtOAc/Hexanes (e.g., 1:9, 2:8, 3:7).
-
The ideal "running" solvent system will give your desired product an Rf value of approximately 0.25-0.35. The less polar sulfonyl chloride starting material should have a higher Rf.
-
-
Pack the Column:
-
For 1g of crude material, use approximately 40-50g of silica gel ("slurry packing" is recommended).
-
In a beaker, make a slurry of the silica gel in your initial, least polar eluent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Load the Sample:
-
Dissolve your pre-washed crude product in the minimum amount of dichloromethane or your eluent.
-
Alternatively, for better resolution ("dry loading"), adsorb the crude product onto a small amount of silica gel (~1-2g) by dissolving it in a volatile solvent (e.g., DCM), adding the silica, and evaporating the solvent completely.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Run the Column:
-
Begin eluting with the low-polarity solvent system determined in Step 2 (e.g., 5% EtOAc/Hexanes).
-
Use gentle pressure to maintain a steady flow rate.
-
Collect fractions (e.g., 10-15 mL per tube).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Gradually increase the polarity of the eluent (gradient elution) as needed to move your product down the column at a reasonable rate.
-
-
Combine and Concentrate:
-
Once the separation is complete, analyze all fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Confirm purity using analytical techniques like NMR or LC-MS.[13]
-
References
- Organic Process Research & Development. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Molecules. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
- Sprague, J. M., & Johnson, T. B. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC. [Link]
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
- Google Patents. (n.d.). Process for the manufacture of arylsulfonyl chloride.
- National Institutes of Health (NIH). (n.d.).
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. [Link]
- Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- The Journal of Organic Chemistry. (n.d.). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Chemistry LibreTexts. (2023).
- Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]
- Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs.
- Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- ResearchGate. (2011).
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]
- Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
- The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
Sources
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Purification Strategies for 4'-Chlorobiphenyl-4-sulfonyl chloride
Welcome to the Technical Support Center for handling 4'-Chlorobiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted this compound from reaction mixtures. Navigating the complexities of post-reaction workup is critical for ensuring the purity of your target molecule and the success of subsequent synthetic steps. This resource offers a structured approach to troubleshooting common challenges and provides detailed protocols for various purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Leaving unreacted this compound in your reaction mixture can lead to several complications. Its reactive sulfonyl chloride moiety can interfere with subsequent synthetic transformations. Furthermore, its non-polar biphenyl structure can result in co-elution with desired products during chromatographic purification, making isolation difficult.[1] For safety and to ensure the purity of your final compound, complete removal of this reactive intermediate is essential.[1]
Q2: What are the primary methods for removing residual this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable compound.[2] Key methods include:
-
Aqueous Hydrolysis: Reaction with water or an aqueous base to form the corresponding sulfonic acid, which is highly water-soluble.[1][3]
-
Amine Quenching: Reaction with an amine to form a stable and often more polar sulfonamide.[1][4]
-
Chromatographic Separation: Direct separation of the unreacted sulfonyl chloride from the product using column chromatography.[5]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles to selectively react with and remove the sulfonyl chloride by filtration.[1][2]
Q3: How do I select the most appropriate removal method for my specific experiment?
A3: The optimal method depends on the stability of your desired product and its physical properties.
-
For Base-Sensitive Products: Avoid using strong aqueous bases for quenching. A milder base like sodium bicarbonate or a non-aqueous amine quench would be more suitable.[1] Scavenger resins also offer a non-basic alternative.[1]
-
For Non-Polar Products: Converting the sulfonyl chloride into a highly polar derivative, such as the sulfonic acid (via hydrolysis) or a sulfonamide (via amine quench), will significantly simplify separation by extraction or chromatography.[1][3]
-
When Product and Sulfonyl Chloride Polarity are Similar: If your product co-elutes with the unreacted sulfonyl chloride, a chemical quench to alter the polarity of the sulfonyl chloride is highly recommended before attempting chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Vigorous/Uncontrolled Quenching Reaction | The quenching agent is being added too quickly, or the reaction mixture is not adequately cooled. Sulfonyl chlorides react exothermically with nucleophiles like water and amines.[4] | Perform the quench at a low temperature (e.g., 0 °C in an ice bath). Add the quenching agent slowly and portion-wise with vigorous stirring to dissipate the heat effectively.[4] |
| Product Degradation During Workup | The desired product may contain functional groups (e.g., esters, protecting groups) that are sensitive to the basic or nucleophilic quenching conditions. | Select a quenching agent that is less reactive towards your product. For base-labile compounds, a carefully controlled quench with cold water or a scavenger resin is preferable.[1] |
| Co-elution of Product and Unreacted Sulfonyl Chloride during Chromatography | The polarity of your product is very similar to that of this compound. | Before chromatography, perform a quenching step to convert the sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) that will have a different retention factor (Rf) on silica gel.[1] Alternatively, optimize the chromatographic conditions with a less polar eluent system to improve separation.[1] |
| Incomplete Quenching Reaction | An insufficient amount of quenching agent was used, the reaction temperature was too low, or there was poor mixing, especially in biphasic systems. | Ensure a sufficient molar excess of the quenching agent is used. If your product is thermally stable, consider allowing the reaction to warm to room temperature. Vigorous stirring is crucial to ensure the reactants come into contact.[1] |
| "Oiling Out" During Recrystallization | The product separates from the solution as a liquid instead of a solid. This can be due to a high concentration of impurities or an inappropriate solvent choice.[6] | Re-dissolve the oil by heating the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] If the problem persists, consider a different solvent system or a preliminary purification step like column chromatography.[6] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is a common and effective method for base-stable products. The unreacted sulfonyl chloride is hydrolyzed to the corresponding water-soluble sodium sulfonate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until gas evolution (CO₂) ceases, indicating the complete reaction of the sulfonyl chloride.[4]
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction (e.g., dichloromethane or ethyl acetate).
-
Separate the organic and aqueous layers. The sodium 4'-chlorobiphenyl-4-sulfonate will be in the aqueous layer.[3]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Quenching with an Amine (e.g., Aqueous Ammonia)
This method converts the sulfonyl chloride into the corresponding sulfonamide, which is typically more polar and easily separable by chromatography.
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add an aqueous solution of ammonia (e.g., 2 M) or another simple amine like piperidine or morpholine.[2][4]
-
Stir the mixture vigorously for 15-30 minutes at room temperature.[3]
-
Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Proceed with a standard aqueous workup and extraction using a suitable organic solvent.
-
The resulting sulfonamide can then be separated from the desired product by column chromatography.
Protocol 3: Purification by Column Chromatography
Direct chromatographic separation is possible if the product and the sulfonyl chloride have sufficiently different polarities.
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Perform flash column chromatography using a solvent system that provides good separation between your product and this compound. A non-polar or medium-polarity eluent is typically effective for sulfonyl chlorides.[7]
-
Monitor the fractions by TLC to isolate the pure product.
Protocol 4: Use of Scavenger Resins
Polymer-bound amine scavengers offer a clean way to remove excess sulfonyl chloride, with the resulting sulfonamide being removed by simple filtration.
-
To the reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]
-
Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, free of the unreacted sulfonyl chloride.[1]
Visual Workflow and Logic Diagrams
Caption: Decision tree for selecting a removal method.
Caption: Chemical transformations during quenching.
References
- Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 44-54.
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. US2996541A.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2018). ACS Omega 2018, 3, 11, 15839–15846.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- Supplemental Information for a publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- PubMed. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. J Chromatogr A. 2005 Apr 15;1071(1-2):71-80.
- Organic Syntheses. (n.d.). p. 943.
- ResearchGate. (2018). Model biphenyl reaction.
- ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev. 2001, 5, 6, 597–601.
- Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
- ResearchGate. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Google Patents. (1986). Process for the preparation of 4- chlorobenzenesulfonyl chloride. CA1205491A.
- Google Patents. (2005). Method for preparing high-purity biphenyl from crude biphenyl. CN1680226A.
- PubChem. (n.d.). 4-Chlorobiphenyl.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Pure and Applied Chemistry. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry 68, 825-830.
- Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angew. Chem. Int. Ed. 2019, 58, 18235-18240.
- ResearchGate. (n.d.). A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the application of Pyry‐BF4 (1) in SNAr with aminoheterocycles. C) State‐of‐the‐art of primary sulfonamide modification: electrophiles versus nucleophiles as coupling partners.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega 2021, 6, 27, 17618–17633.
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- ResearchGate. (2012). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions.
- ResearchGate. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.
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Technical Support Center: Improving Yield in Sulfonamide Synthesis with 4'-Chlorobiphenyl-4-sulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis using 4'-Chlorobiphenyl-4-sulfonyl chloride, with a focus on improving reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns that arise during the synthesis of sulfonamides.
Q1: My sulfonamide reaction yield is consistently low. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, it's crucial to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.
-
This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1][2] Use a fresh bottle or ensure it has been stored under anhydrous conditions. The presence of the sulfonic acid can often be a major contributor to low yields.
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1][2]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3][4] If the reaction is sluggish due to a less nucleophilic amine, gentle heating might be necessary. However, excessive heat can promote side reactions.[5]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture.[1][6]
-
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The most common side products in sulfonamide synthesis are:
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is formed when this compound reacts with trace water in the reaction mixture.[1][7] It is unreactive towards the amine and will remain as an impurity.
-
Bis-sulfonated Product: With primary amines, there is a possibility of forming a bis-sulfonated product where two sulfonyl groups react with the single amine. This consumes the starting materials and reduces the yield of the desired monosulfonamide.[1]
-
Unreacted Starting Materials: Often, the most prevalent "impurities" are simply the unreacted amine and the hydrolyzed sulfonyl chloride.[7]
Q3: Can I use an inorganic base like sodium hydroxide?
A3: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the this compound.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred choice to neutralize the HCl byproduct without competing with the amine nucleophile.[1][4]
Q4: How do I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[3][8] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6][9][10]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues you might encounter during your synthesis.
Issue 1: Persistently Low Yields Despite Basic Checks
If you have addressed the points in the FAQ section and are still experiencing low yields, consider the following advanced troubleshooting steps.
Causality Analysis:
Low yields in this specific sulfonamide synthesis can often be traced back to the reactivity of the this compound and the nucleophilicity of the amine. The biphenyl structure can introduce some steric hindrance, and the electron-withdrawing nature of the chloro and sulfonyl groups makes the sulfonyl chloride highly electrophilic and thus very susceptible to hydrolysis.[11]
Workflow for Yield Improvement:
Caption: Troubleshooting workflow for improving sulfonamide synthesis yield.
Detailed Protocol for Optimized Yield:
Objective: To synthesize a sulfonamide from an amine and this compound with improved yield.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine in anhydrous DCM in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride as sulfonic acid), and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure sulfonamide can be challenging.
Common Impurities and Their Removal:
| Impurity | Removal Strategy | Rationale |
| Unreacted Amine | Acidic wash (e.g., 1M HCl) | The basic amine will be protonated and move to the aqueous layer. |
| 4'-Chlorobiphenyl-4-sulfonic acid | Basic wash (e.g., sat. NaHCO₃) | The acidic sulfonic acid will be deprotonated and move to the aqueous layer. |
| Bis-sulfonated product | Column chromatography or recrystallization | This product will have a different polarity than the desired monosulfonamide. |
Recrystallization Protocol:
Recrystallization is often the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) to find a system where the sulfonamide is soluble when hot but sparingly soluble at room temperature.[1]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry in a desiccator.[1]
Column Chromatography:
For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[6] A typical eluent system is a gradient of ethyl acetate in hexanes.
Section 3: Advanced Insights and Alternative Methodologies
For particularly challenging substrates, alternative approaches may be necessary.
Catalysis for Hindered Amines:
For sterically hindered or electron-deficient amines, the reaction with this compound may be very slow. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. However, be aware that DMAP is toxic and should be handled with care.
Alternative Sulfonylation Reagents:
While this guide focuses on this compound, it's worth noting that other sulfonating agents exist. For instance, sulfonyl fluorides are often more stable to hydrolysis and can be activated under specific conditions.[12]
Section 4: Characterization of the Final Product
After synthesis and purification, it is essential to confirm the identity and purity of your sulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[3]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your synthesized compound.[3]
-
Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]
By following these guidelines and troubleshooting steps, you should be well-equipped to improve the yield and purity of your sulfonamide synthesis using this compound.
References
- Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-217.
- Aben, O., & Singh, V. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4076.
- Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review.
- Thieme. (2024).
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(8).
- ResearchGate. (2019). Mild and General Method for the Synthesis of Sulfonamides.
- Google Patents. (1957).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Kumar, S., & Van der Eycken, E. V. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32964-32985.
- Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- ResearchGate. (2010).
- ResearchGate. (2018). Optimization of reaction conditions for the synthesis of sulfonyl guanidines.
- Chemsrc. (n.d.). 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride.
- National Institutes of Health. (2008).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
- UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides.
- ResearchG
- Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
- ResearchGate. (2022).
- IntechOpen. (2019). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central.
- Echemi. (n.d.).
- National Institutes of Health. (n.d.). This compound.
- PubMed. (1971).
- ResearchGate. (2001).
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Technical Support Center: Troubleshooting Low Reactivity of Anilines with 4'-Chlorobiphenyl-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides from anilines and sulfonyl chlorides is a fundamental transformation in medicinal chemistry. However, significant challenges can arise, particularly when working with low-reactivity (electron-deficient) anilines. This guide provides a comprehensive troubleshooting framework and advanced protocols to address the common issue of low reactivity between anilines and 4'-chlorobiphenyl-4-sulfonyl chloride, empowering researchers to overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: My reaction between a substituted aniline and this compound is not working under standard pyridine/DCM conditions. What is the likely cause?
A1: The primary reason for low reactivity is the reduced nucleophilicity of your aniline. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This slows down the initial attack on the electrophilic sulfur atom of the sulfonyl chloride, often to a prohibitive extent. Harsh reaction conditions may be necessary for such less nucleophilic amines.[1]
Q2: I observe a precipitate forming immediately upon adding the sulfonyl chloride to my aniline and pyridine mixture. Is this my product?
A2: It is highly unlikely to be your product. This precipitate is almost certainly pyridine hydrochloride (Py·HCl), which forms as the pyridine base neutralizes the HCl generated during the reaction. While its formation indicates that some reaction is occurring, it does not guarantee complete conversion, especially with a low-reactivity aniline.
Q3: Can I simply increase the temperature or extend the reaction time to improve the yield?
A3: While modest heating can sometimes be beneficial, high temperatures can lead to the decomposition of the sulfonyl chloride and the formation of undesired, often tarry, side products.[2] Similarly, excessively long reaction times can degrade sensitive functional groups on your molecules. A more effective approach is to modify the reaction conditions by using a more potent catalyst or a different solvent/base system.
Q4: Are there better bases than pyridine for this transformation?
A4: Yes. For challenging substrates, stronger, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hunig's base) are often more effective. In some cases, inorganic bases such as potassium carbonate or even sodium hydride (for N-deprotonation prior to addition) can be employed, though these require careful consideration of solvent and substrate compatibility to avoid side reactions.
In-Depth Troubleshooting Guide
The core of the problem lies in the fundamental nucleophile-electrophile interaction. A deactivated aniline struggles to initiate the reaction with the sulfonyl chloride.
The Reaction Mechanism: A Case of a Reluctant Nucleophile
The reaction proceeds through a nucleophilic attack by the aniline's nitrogen atom on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is essential to neutralize the liberated HCl.
Caption: The rate-limiting step is the aniline's nucleophilic attack.
When the aniline is electron-deficient, this initial step is energetically unfavorable, leading to a sluggish or stalled reaction.
Troubleshooting Matrix
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No or minimal (<10%) conversion at room temperature | Extremely low nucleophilicity of the aniline. | Employ a catalytic amount of DMAP or switch to microwave-assisted synthesis. |
| Reaction stalls at partial conversion (e.g., 40-60%) | Insufficient base strength or product precipitation inhibiting the reaction. | Use a stronger, non-nucleophilic base (e.g., DIPEA) and a more polar solvent (e.g., acetonitrile). |
| Formation of dark, insoluble materials | Decomposition of reagents or products at elevated temperatures. | Reduce reaction temperature and use a catalyst; ensure high-purity, anhydrous solvents. |
| TLC/LCMS shows consumption of sulfonyl chloride but no desired product | Hydrolysis of the sulfonyl chloride due to residual water. | Use flame-dried glassware and anhydrous solvents; add the sulfonyl chloride slowly at 0 °C. |
Advanced Protocols for Overcoming Low Reactivity
For anilines that are particularly unreactive, the following protocols have demonstrated high success rates.
Protocol 1: DMAP Catalysis for Enhanced Electrophilicity
4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst that can dramatically accelerate sulfonylation reactions.[3] It functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic and readily attacked by even weak aniline nucleophiles.
Caption: DMAP forms a highly reactive intermediate with the sulfonyl chloride.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the low-reactivity aniline (1.0 equiv).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) or acetonitrile. Add triethylamine (TEA) (2.5 equiv).
-
Catalyst: Add DMAP (0.1–0.2 equiv).
-
Addition of Electrophile: Cool the mixture to 0 °C. Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis for Rapid Reaction Rates
Microwave irradiation is a powerful technique for accelerating slow chemical reactions by providing efficient and uniform heating.[4][5][6][7][8] This method can often drive difficult couplings to completion in minutes rather than hours.
Step-by-Step Methodology:
-
Vial Preparation: In a dedicated microwave reaction vial, combine the low-reactivity aniline (1.0 equiv), this compound (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv).
-
Solvent Selection: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (typically 120–150 °C) for 15–60 minutes. Note: Optimization of time and temperature may be required for your specific substrate.
-
Workup: After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization.
Summary of Recommended Conditions
| Method | Base | Catalyst | Solvent | Temperature | Key Advantage |
| Standard | Pyridine | None | DCM, Chloroform | 0 °C to RT | Mild and simple for reactive anilines. |
| DMAP-Catalyzed | TEA, DIPEA | DMAP | DCM, Acetonitrile | 0 °C to RT | Highly effective for overcoming low nucleophilicity.[3] |
| Microwave-Assisted | K₂CO₃, DIPEA | None | DMF, Dioxane | 120-150 °C | Significant reduction in reaction time; drives difficult reactions.[7] |
References
- Title: Mild Sulfonylation of Anilines - ChemistryViews Source: ChemistryViews.org URL:[Link]
- Title: Microwave-assisted synthesis and bioevaluation of new sulfonamides Source: ResearchG
- Title: Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines Source: Taylor & Francis Online URL:[Link]
- Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: Organic Chemistry Portal URL:[Link]
- Title: Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride Source: Semantic Scholar URL:[Link]
- Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: Frontiers in Chemistry URL:[Link]
- Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones Source: ACS C
- Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL:[Link]
- Title: Full article: Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines Source: Taylor & Francis Online URL:[Link]
- Title: An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids Source: PubMed URL:[Link]
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Technical Support Center: Reactions of 4'-Chlorobiphenyl-4-sulfonyl chloride
Welcome to the technical support center for 4'-Chlorobiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis with this compound is resulting in a low yield. What are the likely causes and how can I fix it?
Low yields in sulfonamide syntheses are a frequent issue stemming from several factors.[1][2] The primary culprit is often the hydrolysis of the highly reactive this compound into the unreactive sulfonic acid due to moisture.[2] Another common reason is the selection of an inappropriate base, which can affect the nucleophilicity of the amine.[2]
Troubleshooting Workflow for Low Yields:
-
Ensure Anhydrous Conditions : All glassware must be oven-dried, and it is crucial to use anhydrous solvents.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric moisture.[3]
-
Verify Reagent Quality : Use fresh this compound. Older batches may have degraded due to moisture absorption.
-
Optimize Base Selection : The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically used to neutralize the HCl byproduct without competing with the amine nucleophile.[2]
-
Control Stoichiometry : A slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride can favor the formation of the desired monosulfonated product.[4]
Q2: I'm observing multiple products in my reaction mixture, making purification difficult. What could be causing this?
The formation of multiple products often points to side reactions. If you are using a primary amine, a common side product is the bis-sulfonated imide. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.
Solutions to Minimize Side Products:
-
Slow Addition of Sulfonyl Chloride : Adding the this compound solution dropwise to the reaction mixture containing the amine and base can help maintain a low concentration of the electrophile, thus disfavoring the second sulfonylation.
-
Adjust Stoichiometry : As mentioned previously, using a slight excess of the amine can help consume the sulfonyl chloride before it has a chance to react a second time.[4]
-
Use of Protecting Groups : If the nucleophile contains other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[4]
Q3: The reaction with a sterically hindered amine is extremely slow or not proceeding at all. How can I drive it to completion?
Steric hindrance, both from the sulfonyl chloride and a bulky nucleophile, can significantly slow down the reaction rate by impeding the approach of the nucleophile to the electrophilic sulfur atom.[4]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature : Providing more kinetic energy by heating the reaction can help the molecules overcome the activation energy barrier imposed by steric repulsion.[4]
-
Prolong Reaction Time : Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Add a Catalyst : For particularly challenging cases, the addition of a catalytic amount (e.g., 0.1 eq) of 4-Dimethylaminopyridine (DMAP) can be highly effective.[4][5][6] DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[5][6]
Q4: How do I choose the right base for my reaction? What are the differences between Pyridine, Triethylamine (TEA), and DMAP?
The choice of base is a critical parameter that can dictate the success of your reaction. The base serves to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[2]
| Base | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| Pyridine | ~5.2 | A moderately basic, nucleophilic base. Often used as both a base and a solvent.[7][8] It can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate. |
| Triethylamine (TEA) | ~10.7 | A stronger, non-nucleophilic, and more sterically hindered base than pyridine.[9] It is a good choice for scavenging HCl without competing with the primary nucleophile.[2][7] |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Primarily used as a highly effective nucleophilic catalyst, not as a stoichiometric base.[5] It is significantly more nucleophilic than pyridine and dramatically accelerates sulfonylation, especially with weak or hindered nucleophiles.[5][6][10] |
Mechanism of DMAP Catalysis:
DMAP is a superior nucleophilic catalyst compared to pyridine because it forms a more stable and highly reactive sulfonyl-DMAP intermediate.[5] This intermediate is then readily attacked by the nucleophile (amine or alcohol) to give the desired product.
Caption: Catalytic cycle of DMAP in sulfonylation reactions.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of a sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound (1.0 eq) to the stirred solution.
-
Add the anhydrous base (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Sulfonamide Synthesis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
Navigating the Reactivity of 4'-Chlorobiphenyl-4-sulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4'-Chlorobiphenyl-4-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational scientific principles with practical, field-tested insights to anticipate and resolve challenges in your research. This guide is structured to address common issues encountered during the use of this versatile reagent, focusing on the critical influence of solvent on its reactivity.
Understanding the Core Reactivity: A Mechanistic Overview
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. Its reactivity is centered at the electrophilic sulfur atom of the sulfonyl chloride group. The reaction mechanism, particularly in solvolysis, is a critical aspect to grasp as it dictates reaction outcomes and informs troubleshooting strategies.
For most arenesulfonyl chlorides, including this compound, the solvolysis reaction proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism .[1][2] In this pathway, the solvent molecule acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion in a single, concerted step.
This mechanism can be effectively probed and understood using the extended Grunwald-Winstein equation :
log(k/k₀) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to the solvent's nucleophilicity (NT).
-
m is the sensitivity of the substrate to the solvent's ionizing power (YCl).
For arenesulfonyl chlorides, typical l values are around 1.0 and m values are around 0.6, indicating a mechanism with significant bond formation in the transition state, characteristic of an SN2 process.[3]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Question: I am reacting this compound with my amine/alcohol, but I'm getting a very low yield of my desired product. What could be the primary cause?
Answer: The most probable culprit is the hydrolysis of the sulfonyl chloride starting material .[4] this compound is highly sensitive to moisture. Even trace amounts of water in your solvent or on your glassware can lead to its rapid conversion to the corresponding and unreactive 4'-chlorobiphenyl-4-sulfonic acid.
Causality and Prevention:
-
Moisture Contamination: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water.
-
Anhydrous Conditions are Paramount:
-
Thoroughly dry all glassware in an oven (≥120 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are drying your own, ensure it is done correctly and the solvent is stored over molecular sieves.
-
Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Experimental Protocol: Standard Sulfonamide Synthesis under Anhydrous Conditions
-
Assemble your oven-dried glassware under a positive pressure of nitrogen or argon.
-
To a stirred solution of the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, THF, or pyridine) at 0 °C, add this compound (1.0-1.2 equivalents).
-
Slowly add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), dropwise to the reaction mixture. The base is crucial for neutralizing the HCl generated during the reaction.[5]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
Issue 2: Formation of an Insoluble White Precipitate Upon Addition of the Sulfonyl Chloride
Question: When I add the this compound to my reaction mixture containing a primary amine, a white precipitate immediately forms, and the reaction does not proceed. What is happening?
Answer: This is a common issue when the base is not added promptly or is not present in sufficient excess. The initial reaction between the amine and the sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, forming an ammonium salt which is often insoluble in common organic solvents and is no longer nucleophilic.
Troubleshooting Flowchart:
Caption: Troubleshooting precipitate formation.
Issue 3: Unexpected Side Products Observed in Mass Spectrometry or NMR
Question: My reaction is producing a side product with a mass corresponding to a bis-sulfonated amine. How can I avoid this?
Answer: The formation of a bis-sulfonated product, R-N(SO₂-Ar)₂, is a known side reaction when using primary amines.[4] After the initial sulfonamide is formed, the nitrogen atom can be deprotonated by the base, creating a nucleophilic sulfonamidate anion that can react with a second molecule of the sulfonyl chloride.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride. This increases the probability that the sulfonyl chloride will react with the more nucleophilic starting amine rather than the less nucleophilic sulfonamide.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the reaction mixture containing the amine and base. This keeps the instantaneous concentration of the sulfonyl chloride low, disfavoring the second sulfonylation.[4]
Question: I am observing a significant amount of what appears to be a diaryl sulfone byproduct. What is the source of this impurity?
Answer: The formation of 4,4'-dichloro-diphenyl sulfone can occur as a byproduct during the synthesis of the this compound itself, particularly if chlorosulfonic acid is used in the process.[6] This impurity can be carried over into subsequent reactions.
Purification and Prevention:
-
Purification of the Sulfonyl Chloride: If you suspect the starting material is impure, it can be purified by recrystallization from a suitable solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent.
-
Aqueous Work-up Considerations: During the work-up of reactions involving sulfonyl chlorides, quenching with ice-cold water is often employed. While this hydrolyzes any remaining sulfonyl chloride to the sulfonic acid (which is typically water-soluble), it is important to perform this step at low temperatures to minimize potential side reactions.
Quantitative Data: Solvent Effects on Solvolysis Rates
| Solvent Composition (v/v) | Temperature (°C) | k (s⁻¹) for Benzenesulfonyl Chloride | Reference |
| 50% Acetone / 50% Water | 25.0 | 2.43 x 10⁻⁴ (converted from 0.0146 min⁻¹) | [2] |
| 47.5% Ethanol / 52.5% Water | 25.0 | 5.22 x 10⁻⁴ (converted from 0.0313 min⁻¹) | [2] |
| Water | 25.0 | ~1.66 x 10⁻³ (estimated from related data) | [3] |
| 97% TFE / 3% Water | 25.0 | Varies (highly ionizing, low nucleophilicity) | [2] |
Data Interpretation:
-
The rate of solvolysis generally increases with the polarity and water content of the solvent, reflecting the stabilization of the developing negative charge on the leaving group in the transition state.
-
Highly ionizing but poorly nucleophilic solvents like aqueous trifluoroethanol (TFE) can exhibit complex behavior, but for an SN2 mechanism, the nucleophilicity of the solvent remains a key driver of the reaction rate.[2]
Visualization of the Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism for the solvolysis of this compound.
Caption: Concerted SN2 solvolysis mechanism.
References
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
- CU Connect. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]
- Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689–4691. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]
- Bach, D., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 12(16), 3552-3555. [Link]
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
- D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.
- Koo, I. S., et al. (2009). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(9), 2079-2082. [Link]
- PubChem. (n.d.). This compound. [Link]
- Bar-Nun, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
- Sun, S., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
- Ivanov, S. N., & Gnedin, B. G. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4'-Chlorobiphenyl-4-sulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful work-up of chemical reactions involving 4'-Chlorobiphenyl-4-sulfonyl chloride. Our goal is to equip you with the necessary knowledge to navigate potential challenges, ensuring the integrity and purity of your synthesized compounds.
Introduction to this compound
This compound is a key reagent in organic synthesis, frequently employed for the preparation of sulfonamides and sulfonate esters, many of which are of significant interest in medicinal chemistry.[1] However, its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and well-designed work-up procedures to avoid common pitfalls such as low yields and purification difficulties.[2][3] This guide is structured to address the most common issues encountered during the experimental work-up phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Quenching & Removal of Excess Reagent
Question 1: My reaction is complete, but I have unreacted this compound. What is the best way to quench the reaction and remove the excess sulfonyl chloride?
Answer:
Leaving unreacted this compound in your reaction mixture can complicate purification, as it may have similar polarity to your desired product, leading to co-elution during chromatography.[4] The most effective strategy is to convert the excess sulfonyl chloride into a more polar, easily separable compound. The choice of quenching agent depends on the stability of your product.
Troubleshooting & Optimization:
-
For Base-Stable Products: A common and effective method is to quench with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[4][5] This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which then forms the highly water-soluble sodium sulfonate salt. This salt will partition into the aqueous layer during an extractive work-up.
-
For Base-Sensitive Products: If your product is sensitive to basic conditions, you can quench with water. The resulting 4'-chlorobiphenyl-4-sulfonic acid can then be removed by extraction with a mild aqueous base.
-
Amine Quench: Adding a simple amine, such as a solution of ammonia or a primary/secondary amine, will form a sulfonamide.[4] This resulting sulfonamide is typically more polar than the starting sulfonyl chloride and can be easily separated by chromatography or extraction.[4]
-
Scavenging Resins: The use of polymer-bound amines (scavenger resins) is a modern and clean method. The excess sulfonyl chloride reacts with the resin, and the resulting polymer-bound sulfonamide is simply removed by filtration.[4]
dot
Caption: Workflow for quenching excess this compound.
Low Yields & Side Reactions
Question 2: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in sulfonamide synthesis are a frequent issue and can stem from several factors.[2] The primary culprit is often the hydrolysis of the highly reactive this compound.[2][3]
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: this compound is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[2][3] All glassware must be thoroughly dried, and the use of anhydrous solvents is crucial.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
-
Reactivity of the Amine: The nucleophilicity of the amine is critical. Electron-deficient or sterically hindered amines will react more slowly.[2] In such cases, increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.[2]
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct generated during the reaction.[3] This prevents the formation of the amine hydrochloride salt, which is not nucleophilic.
-
Bis-Sulfonylation of Primary Amines: Primary amines can sometimes react twice to form a bis-sulfonated product, consuming your starting materials.[3][6] To minimize this, slowly add the sulfonyl chloride to a solution containing a slight excess of the primary amine.[3][6]
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and glassware; run under inert atmosphere.[2][3] |
| Poor reactivity of amine | Increase reaction temperature or use a catalyst (e.g., DMAP).[2] | |
| Formation of amine hydrochloride | Use a non-nucleophilic base (e.g., triethylamine, pyridine).[3] | |
| Side Product Formation | Bis-sulfonylation of primary amine | Slowly add sulfonyl chloride to an excess of the amine.[3][6] |
Purification Challenges
Question 3: I am having difficulty purifying my sulfonamide product. What are the best methods for purification?
Answer:
Effective purification is critical to obtaining a high-quality product. The choice of method will depend on the physical properties of your sulfonamide and the nature of the impurities.
Troubleshooting & Optimization:
-
Extractive Work-up: A standard aqueous work-up is the first step. After quenching, the organic layer containing your product should be washed sequentially with a dilute acid (to remove excess amine and base), a dilute base (like NaHCO₃ solution to remove the sulfonic acid byproduct), and finally with brine.
-
Recrystallization: This is a powerful technique for purifying solid sulfonamides. The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures.[7] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures like ethanol-water.[7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice. The polarity of the eluent will need to be optimized based on the polarity of your sulfonamide.
dot
Caption: Decision tree for the purification of sulfonamide products.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Sulfonamide Synthesis
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously.[4][5] Caution: This can be exothermic and may produce gas (CO₂).[5]
-
Continue stirring for 15-30 minutes to ensure complete quenching of the excess sulfonyl chloride.[4]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), separate the organic layer. If your solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent to extract the product.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities like excess amine and pyridine/triethylamine).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities like 4'-chlorobiphenyl-4-sulfonic acid).
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Proceed with either recrystallization or column chromatography as determined by the nature of your product.
-
Protocol 2: Recrystallization of a Biphenyl Sulfonamide
-
Solvent Selection:
-
In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[3]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.[7]
-
Allow the clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time.[3]
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Safety Information
This compound is a corrosive substance that causes severe skin burns and eye damage.[8][9] It may also cause respiratory irritation.[8] It reacts with water to liberate toxic gas.[8][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
References
- MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- PubMed. (2005). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction.
- Journal of Organic Chemistry. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.
- Chemistry – An Asian Journal. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?.
- Canadian Science Publishing. (2014). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil.
- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?.
- ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Wikipedia. (n.d.). Sulfonyl halide.
- Reddit. (2019). Removing thionyl chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Wikipedia. (n.d.). Sulfuryl chloride.
- Google Patents. (1957). Sulfonamide purification process.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- PubMed Central. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
- PubMed Central. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Science of Synthesis. (2016). Synthesis of Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- ResearchGate. (2018). Model biphenyl reaction.
- Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Angene Chemical. (2021). Safety Data Sheet: 3-Chloro-4-fluorobenzene-1-sulfonyl chloride.
- Angewandte Chemie. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- ResearchGate. (2020). Filtration test of sulfonamides.
- YouTube. (2020). Recrystallization.
- Google Patents. (1986). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
- Google Patents. (2005). Method for preparing high-purity biphenyl from crude biphenyl.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- ResearchGate. (2025). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Scale-Up Considerations for Reactions with 4'-Chlorobiphenyl-4-sulfonyl chloride
Introduction
Welcome to the Technical Support Center for 4'-Chlorobiphenyl-4-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this critical intermediate from bench-scale to larger, pilot, or manufacturing scales. This compound is a key building block in the synthesis of a wide range of compounds, particularly sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[1][2]
While laboratory-scale syntheses may appear straightforward, scaling up introduces significant challenges related to safety, reaction control, impurity profiles, and product isolation. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Safety First: Handling this compound at Scale
Scaling up any chemical process requires a thorough safety review, and reactions with this compound are no exception. Its reactivity and hazardous properties demand stringent safety protocols.
Q: What are the primary hazards associated with this compound?
A: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4][5] The primary risks stem from its high reactivity, particularly with moisture.
-
Corrosivity: Direct contact with the solid or its dust can cause immediate and severe burns.[6] Inhalation of dust may cause respiratory irritation.[6]
-
Reactivity with Water: It reacts violently or decomposes in the presence of water, including moisture in the air or hot alcohol, to produce corrosive hydrogen chloride (HCl) gas and 4'-Chlorobiphenyl-4-sulfonic acid.[4][7] This reaction is exothermic and the gas evolution can lead to a dangerous pressure buildup in a closed system.
-
Thermal Decomposition: At elevated temperatures, it can decompose to release irritating and toxic vapors, including hydrogen chloride, sulfur oxides, and carbon oxides.[4]
Q: What Personal Protective Equipment (PPE) is mandatory when handling kilogram quantities?
A: A comprehensive PPE protocol is non-negotiable. At a minimum, this includes:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for acid gases and organic vapors should be used, especially when handling the powder outside of a contained system.[8]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential.[8]
-
Skin Protection: Wear fire/flame-resistant and impervious clothing, such as a chemically resistant suit or apron.[8] Gauntlet-style gloves made of a suitable material (e.g., butyl rubber, Viton) should be worn, with cuffs tucked into the sleeves of the lab coat or suit.
-
General: All operations should be conducted in a well-ventilated area, preferably within a walk-in chemical fume hood or a designated, controlled environment.[4][6]
Q: What are the best practices for storing and charging the reagent at scale?
A: Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place, specifically in a corrosives area.[4] The material should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4][9]
-
Charging to the Reactor: Use a closed-system transfer method, such as a powder transfer funnel or a solids charging system, to minimize dust exposure and contact with air. Ensure the reactor is purged with an inert gas before and during the addition.
Troubleshooting Guide for Scale-Up Reactions
This section addresses common problems encountered when scaling reactions involving this compound, particularly in the synthesis of sulfonamides.
Problem: Low Yield or Incomplete Conversion
A drop in yield upon scale-up is a frequent and costly issue. The root cause can often be traced back to physical (mixing, heat transfer) or chemical (reagent stability, side reactions) factors that are less pronounced at the lab scale.
-
Potential Cause 1: Hydrolysis of this compound
-
Why it Happens: The sulfonyl chloride functional group is highly susceptible to hydrolysis, converting it to the unreactive 4'-Chlorobiphenyl-4-sulfonic acid.[10] On a larger scale, longer reaction and work-up times, insufficient drying of solvents or reagents, and exposure to atmospheric moisture can significantly increase the extent of this side reaction.
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves) and that the reactor and transfer lines are dry and purged with an inert gas.
-
Reagent Quality: Use freshly opened or properly stored this compound. If the quality is uncertain, an assay (e.g., by qNMR or titration) can determine its purity.
-
Non-Aqueous Work-up: If possible, design a work-up procedure that avoids or minimizes contact with water. For example, after the reaction, the base-HCl salt can be filtered off, and the product can be isolated by crystallization directly from the reaction solvent or after a solvent swap.
-
-
-
Potential Cause 2: Poor Mixing and Mass Transfer
-
Why it Happens: As reactor volume increases, achieving the same level of mixing efficiency as in a small flask becomes challenging. If the reaction mixture is heterogeneous (e.g., a solid amine or a biphasic system), poor agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete conversion and increased side reactions.
-
Solutions:
-
Reactor and Impeller Selection: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and baffling to ensure thorough mixing.
-
Agitation Study: Determine the minimum effective agitation rate in a small-scale model to ensure the reaction is not mass-transfer limited. This can be done by observing if the reaction rate increases with stirring speed up to a certain point.
-
Solvent Choice: Select a solvent system where all reactants have adequate solubility at the reaction temperature.
-
-
Problem: High Levels of 4'-Chlorobiphenyl-4-sulfonic acid Impurity
The presence of the sulfonic acid byproduct complicates purification and reduces the overall yield of the desired product.
-
Why it Happens: This impurity is the direct result of the hydrolysis of the starting material, as detailed above. It can form before the reaction (from improper storage), during the reaction, or during an aqueous work-up.
-
Solutions:
-
Minimize Water Contact: This is the most effective preventative measure. Re-evaluate every step for potential water ingress.
-
Controlled Aqueous Wash: If an aqueous work-up is unavoidable, perform it quickly and at a low temperature. A wash with a very dilute, weak base (e.g., aqueous sodium bicarbonate) can extract the acidic sulfonic acid into the aqueous layer. However, be cautious, as a high pH can hydrolyze the sulfonyl chloride starting material or even the sulfonamide product under harsh conditions.
-
Recrystallization: Choose a crystallization solvent system where the sulfonic acid impurity has high solubility while the desired sulfonamide product has low solubility. This will allow the impurity to be purged in the mother liquor.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs) for Scale-Up
Reaction Setup & Conditions
Q1: What is the best order of addition when reacting this compound with an amine?
A: The most common and generally preferred method is to add the this compound (either as a solid or a solution) to a solution of the amine and a base. This approach maintains a constant excess of the amine relative to the sulfonyl chloride, which helps to minimize side reactions such as the formation of a di-sulfonylated amine (if the amine has more than one reactive N-H bond).
Q2: How do I effectively control the temperature for an exothermic sulfonamide formation at a multi-liter scale?
A: Heat management is critical for safety and selectivity.
-
Controlled Addition: Add the sulfonyl chloride solution portion-wise or via a metering pump at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Jacketed Reactor: Use a jacketed reactor with a thermal fluid unit capable of both heating and cooling. Ensure the heat transfer area is sufficient for the planned scale.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may impact reaction kinetics and throughput. A balance must be found during process optimization.
Q3: Which solvents are recommended for scale-up, and what are the key considerations?
A: The choice of solvent is critical for reaction success and product isolation.
| Solvent Class | Examples | Pros | Cons/Considerations for Scale-Up |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Good solubility for many reactants. Relatively easy to remove. | Acetonitrile can be expensive. Acetone has a low boiling point which may not be ideal for higher temperature reactions. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Excellent solvating properties. 2-MeTHF is a greener alternative to THF. | Peroxide formation is a major safety concern; requires testing and management.[11] |
| Chlorinated | Dichloromethane (DCM) | High solubility for sulfonyl chloride. Volatile and easy to remove. | Environmental and health concerns. Can be reactive with some amines at high temperatures. |
| Aromatic | Toluene | Good for higher temperatures. Can facilitate azeotropic removal of water. | Higher boiling point makes it harder to remove. Potential for Friedel-Crafts side reactions under certain conditions. |
Key Consideration: Always use aprotic solvents to avoid reaction with the sulfonyl chloride.[12] The solvent should be selected based on reactant solubility, reaction temperature, safety profile, environmental impact, and ease of removal.
Work-up and Purification
Q4: What is the safest and most efficient way to quench a large-scale reaction?
A: The goal of a quench is to neutralize any remaining reactive species. For unreacted this compound, a controlled quench is vital. A common method is to slowly add the reaction mixture to a separate, agitated quench vessel containing a mild aqueous base like sodium bicarbonate or a nucleophilic scavenger like a simple amine in a solvent. Never add water directly to the main reactor, as the initial reaction can be highly exothermic and cause violent gas evolution.[4]
Q5: What are the best practices for crystallizing the final sulfonamide product at scale?
A: Controlled crystallization is key to achieving high purity and a desirable particle size.
-
Cooling Crystallization: A slow, controlled cooling profile is generally preferred over "crash" cooling. This promotes the growth of larger, purer crystals.
-
Anti-Solvent Crystallization: Slowly add a miscible solvent in which the product is insoluble (an anti-solvent) to a solution of the product. This requires careful control of the addition rate and temperature.
-
Seeding: Introducing a small amount of pure product crystals (seed crystals) at the point of supersaturation can help control the crystallization process, leading to a more consistent particle size distribution.
Analytical & Monitoring
Q6: What analytical techniques are best for monitoring reaction completion and purity at scale?
A: Real-time reaction monitoring is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique.[12][13] A simple reversed-phase method can typically separate the starting amine, the sulfonyl chloride, the sulfonamide product, and the sulfonic acid byproduct. This allows for quantitative tracking of the reaction progress and impurity formation.[13]
-
In-situ Infrared (IR) Spectroscopy: For some reactions, an in-situ IR probe can track the disappearance of the sulfonyl chloride peak or the appearance of the sulfonamide product peak in real-time without the need for sampling.
Reaction Pathway and Key Scale-Up Considerations
Caption: Key reaction pathways and scale-up control points.
Appendix A: General Protocol for Scaled-Up Sulfonamide Synthesis
Disclaimer: This is an illustrative protocol. All quantities and conditions must be optimized for the specific substrate and equipment. A thorough process safety review must be conducted before execution.
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen for at least one hour.
-
Charge Reactants: Charge the amine (1.0 eq) and the chosen anhydrous solvent (e.g., 2-MeTHF, 5-10 L/kg of amine). Begin agitation. Charge the base (e.g., triethylamine, 1.2 eq).
-
Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 0-5 °C).
-
Sulfonyl Chloride Addition: Prepare a solution of this compound (1.05 eq) in the anhydrous reaction solvent. Add this solution to the reactor via a metering pump over 2-4 hours, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take samples periodically (e.g., every hour) and analyze by HPLC to monitor for the disappearance of the limiting reagent.
-
Work-up: Once the reaction is deemed complete, filter the reaction mixture to remove the precipitated base-HCl salt. Wash the filter cake with a small amount of cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent.
-
Crystallization: Cool the solution according to a pre-defined profile, with seeding if necessary, to crystallize the product.
-
Drying: Isolate the product by filtration, wash with a cold anti-solvent, and dry under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Thermo Fisher Scientific. (n.d.). This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals.
- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.
- Fisher Scientific. (2021). SAFETY DATA SHEET: this compound, 97%.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- ECHEMI. (n.d.). (4-Chlorophenyl)methanesulfonyl chloride SDS, 6966-45-6 Safety Data Sheets.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- PubChem. (n.d.). This compound.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- BenchChem. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid.
- Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
Sources
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- 5. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. agilent.com [agilent.com]
Technical Support Center: Identifying Impurities in 4'-Chlorobiphenyl-4-sulfonyl Chloride Reactions by NMR
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4'-chlorobiphenyl-4-sulfonyl chloride in their synthetic workflows. The purity of the resulting sulfonamides or sulfonate esters is paramount for downstream applications, and achieving high purity requires a robust analytical methodology to identify and quantify potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for this purpose, providing detailed structural information on the desired product and any contaminants in a single analysis.[1][2][3]
This document provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a direct question-and-answer format. It is structured to help you diagnose and resolve common purity issues encountered during your experiments, leveraging ¹H and ¹³C NMR spectroscopy as the primary analytical tool.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound, and how are they formed?
A1: The most frequently encountered impurities arise from the inherent reactivity of the sulfonyl chloride functional group and the conditions of the reaction.
-
Unreacted Starting Material (this compound): Its presence is typically due to incomplete reaction, which can be caused by insufficient reaction time, suboptimal temperature, or poor reactivity of the nucleophile.[4]
-
Hydrolysis Product (4'-chloro[1,1'-biphenyl]-4-sulfonic acid): This is the most common impurity. Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water in solvents, reagents, or from atmospheric moisture.[4][5][6] The sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive towards the intended nucleophile.[7][8][9]
-
Disulfonated Byproducts: Under harsh sulfonating conditions used to prepare the starting material, or during the subsequent reaction if conditions are not controlled, a second sulfonyl group can sometimes be added to the biphenyl ring system.
-
Side-products from Reaction with Solvent or Base: If nucleophilic solvents (e.g., alcohols) or bases (e.g., pyridine used as more than just a scavenger) are used, they can compete with the primary nucleophile, leading to the formation of sulfonate esters or reactive sulfonyl-pyridinium intermediates.[4][5]
Q2: How can I use ¹H NMR to quickly differentiate between my starting material and the desired sulfonamide product?
A2: The key is to observe the chemical shift changes of the aromatic protons on the sulfonyl-substituted ring. The electronic environment of these protons is altered when the chlorine atom of the sulfonyl chloride is replaced by the nitrogen of an amine.
-
Starting Material (Ar-SO₂Cl): The protons ortho to the -SO₂Cl group (H-3 and H-5) are significantly deshielded due to the strong electron-withdrawing nature of the sulfonyl chloride. They typically appear as a doublet around 8.0-8.2 ppm .
-
Sulfonamide Product (Ar-SO₂NR₂): When the sulfonyl chloride is converted to a sulfonamide, the electron-withdrawing effect is slightly attenuated. This causes the ortho protons (H-3 and H-5) to shift slightly upfield (to a lower ppm value), typically appearing in the range of 7.8-8.0 ppm .
Monitoring the disappearance of the signal at ~8.1 ppm and the appearance of a new signal around ~7.9 ppm is a reliable indicator of reaction progress.
Q3: My ¹H NMR spectrum shows a broad singlet that disappears when I add a drop of D₂O. What is this signal?
A3: This is a classic indication of an exchangeable proton, typically from an -OH or -NH group. In the context of your reaction, this signal could be one of two things:
-
The Sulfonic Acid Impurity (Ar-SO₃H): The acidic proton of the sulfonic acid group is highly exchangeable and often appears as a broad singlet at a variable chemical shift, sometimes as far downfield as 10-12 ppm, or lower if there is water present.
-
The N-H Proton of the Sulfonamide Product: If you formed a primary (Ar-SO₂NH₂) or secondary (Ar-SO₂NHR) sulfonamide, the N-H proton is also exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears between 5-9 ppm.
The D₂O shake experiment confirms the presence of an exchangeable proton because the deuterium from D₂O rapidly exchanges with the proton, and since deuterium is not observed in ¹H NMR, the signal disappears.
Troubleshooting Guide
Scenario 1: My reaction seems complete by TLC, but the NMR spectrum shows two distinct sets of biphenyl signals.
Issue: You are likely observing signals from both your desired product and the hydrolysis byproduct, 4'-chloro[1,1'-biphenyl]-4-sulfonic acid.
Analysis and Causality: Thin-Layer Chromatography (TLC) can sometimes be misleading. The sulfonic acid impurity is highly polar and may either remain at the baseline or have an Rf value very similar to your product, depending on the solvent system used. NMR spectroscopy, however, can easily distinguish between the two species based on subtle differences in their chemical shifts and the presence of the acidic proton. Sulfonyl chlorides are very sensitive to moisture, and even solvents labeled "anhydrous" can contain enough water to cause partial hydrolysis.[4][5]
dot
Caption: Logic diagram for troubleshooting conflicting TLC and NMR data.
Solution:
-
Confirm Identity: Check your NMR for a broad, exchangeable proton signal characteristic of the sulfonic acid.
-
Optimize Workup: During the workup, a wash with a weak base (e.g., aqueous sodium bicarbonate) can often remove the acidic sulfonic acid impurity into the aqueous layer. Be cautious, as this can sometimes induce hydrolysis of any remaining starting material.
-
Purification: Recrystallization is often effective for separating the desired sulfonamide from the more polar sulfonic acid. Alternatively, column chromatography may be required.
-
Prevention: For future reactions, ensure all glassware is oven-dried, use freshly opened anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Scenario 2: The aromatic region of my ¹H NMR is overly complex, with more peaks than expected for my product.
Issue: This suggests the presence of multiple aromatic species, which could be due to incomplete reaction, side reactions, or regioisomers.
Analysis and Causality: While the presence of unreacted starting material is a simple explanation, other possibilities exist:
-
Disulfonation: If the synthesis of your starting material was not selective, or if your reaction conditions were too harsh, you might have a disulfonated biphenyl impurity. This would result in a more complex and often asymmetric pattern in the aromatic region.
-
Desulfonation/Chlorination: In some cases, particularly with certain catalysts or high temperatures, side reactions can lead to the formation of 4-chlorobiphenyl or other chlorinated biphenyl species.[6][10]
-
Atropisomerism: If the nucleophile added is very bulky, rotation around the biphenyl C-C bond could be restricted, leading to the presence of atropisomers, which are distinct species on the NMR timescale and would double many of the signals. This is less common but possible.
dot
Caption: Troubleshooting workflow for complex aromatic NMR spectra.
Solution:
-
Acquire a ¹³C NMR Spectrum: A ¹³C NMR spectrum can be very informative. The number of aromatic signals will confirm the presence of multiple species if it exceeds the number expected for your pure product.
-
Reference Spectra: Compare your spectrum to reference data for likely impurities (see tables below). The characteristic signals for 4-chlorobiphenyl are well-documented.[11][12]
-
LC-MS Analysis: Couple your analysis with Mass Spectrometry. LC-MS can separate the components and provide the molecular weight of each, helping to identify the impurities definitively.[13]
-
Optimize Reaction Conditions: If disulfonation or other side reactions are suspected, consider lowering the reaction temperature, reducing the reaction time, or using a less reactive sulfonating agent in the preparation of your starting material.
Reference Data for NMR Analysis
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for the key compounds in CDCl₃. Note that exact shifts can vary with solvent, concentration, and the specific R-group in the product.
Table 1: Key ¹H NMR Signals for Identification (in CDCl₃)
| Compound | Protons | Approx. δ (ppm) | Multiplicity | Notes |
| Starting Material (Ar-SO₂Cl) | H-3, H-5 | 8.15 - 8.25 | d | Protons ortho to -SO₂Cl |
| H-2, H-6 | 7.75 - 7.85 | d | Protons ortho to C-C bond | |
| H-2', H-6' | 7.55 - 7.65 | d | Protons on chloro-ring | |
| H-3', H-5' | 7.45 - 7.55 | d | Protons on chloro-ring | |
| Sulfonamide Product (Ar-SO₂NR₂) | H-3, H-5 | 7.80 - 8.00 | d | Shifted upfield from starting material |
| N-H R | 5.0 - 9.0 | br s | Exchangeable, disappears with D₂O | |
| Hydrolysis Impurity (Ar-SO₃H) | H-3, H-5 | 7.90 - 8.10 | d | Similar to sulfonamide product |
| SO₃H | 10.0 - 12.0 | br s | Exchangeable, disappears with D₂O | |
| Desulfonation Impurity (4-Chlorobiphenyl) | H-2,3,5,6 | 7.30 - 7.60 | m | Complex multiplet[11][12] |
Table 2: Key ¹³C NMR Signals for Identification (in CDCl₃)
| Compound | Carbon | Approx. δ (ppm) | Notes |
| Starting Material (Ar-SO₂Cl) | C-4 (ipso-SO₂Cl) | 144 - 146 | |
| C-1 (ipso-biphenyl) | 147 - 149 | ||
| C-4' (ipso-Cl) | 135 - 137 | ||
| Sulfonamide Product (Ar-SO₂NR₂) | C-4 (ipso-SO₂NR₂) | 138 - 142 | Shifted upfield from starting material |
| Hydrolysis Impurity (Ar-SO₃H) | C-4 (ipso-SO₃H) | 140 - 144 | |
| Desulfonation Impurity (4-Chlorobiphenyl) | C-4' (ipso-Cl) | 133 - 134 | [14] |
| C-1 (ipso-biphenyl) | 139 - 141 | [14] |
Experimental Protocol: NMR Sample Preparation for Impurity Analysis
This protocol ensures the acquisition of a clean, high-quality NMR spectrum suitable for identifying and potentially quantifying impurities.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your crude or purified reaction product directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Chloroform-d (CDCl₃): A good first choice for most neutral organic compounds. It is recommended to use CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
DMSO-d₆: Use if your compound has poor solubility in CDCl₃ or if you want to better resolve exchangeable N-H or O-H protons, which appear as sharper signals in this solvent.
-
-
Dissolution: Cap the NMR tube securely and invert it several times to fully dissolve the sample. Gentle warming or brief sonication can be used to aid dissolution if necessary. Ensure the solution is homogeneous.
-
Filtering (Optional): If the solution contains insoluble particulates, filter it through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents line broadening and distortion of the spectrum.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
If necessary, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
-
Confirmatory D₂O Shake (if needed):
-
After acquiring the initial spectrum, uncap the tube and add 1-2 drops of deuterium oxide (D₂O).
-
Recap the tube, shake gently to mix, and allow the layers to settle.
-
Re-acquire the ¹H NMR spectrum. Compare it to the original to identify signals from exchangeable protons, which will have disappeared or significantly diminished.
-
References
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- PubChem. 4-Chlorobiphenyl.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
- Sarotti, A. M., & Pellegrinet, S. C. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 343-363. [Link]
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Pieber, B., & Antonietti, M. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 8-13. [Link]
- SpectraBase. 4-Chlorobiphenyl 13C NMR Spectrum. [Link]
- Wikipedia. Sulfonyl halide. [Link]
- PubChem. 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]
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Validation & Comparative
A Comparative Guide to Derivatization Reagents: The Established Efficacy of Dansyl Chloride versus the Unexplored Potential of 4'-Chlorobiphenyl-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of molecules bearing primary and secondary amine or phenolic functionalities is paramount. Many of these crucial analytes, including amino acids, biogenic amines, and catecholamines, lack the intrinsic physicochemical properties required for direct detection by modern analytical instrumentation. Pre-column derivatization, a process that chemically modifies an analyte to enhance its detectability, is a cornerstone of bioanalytical method development. This guide provides an in-depth comparison of two sulfonyl chloride-based derivatizing agents: the widely acclaimed dansyl chloride and the lesser-known 4'-Chlorobiphenyl-4-sulfonyl chloride.
This comparison will navigate the well-trodden path of dansyl chloride's extensive applications, supported by a wealth of experimental data, and venture into the theoretical potential of this compound, a compound for which the analytical derivatization landscape remains largely uncharted.
The Principle of Sulfonyl Chloride Derivatization
At its core, the derivatization process with both dansyl chloride and this compound hinges on the nucleophilic attack of an unprotonated amine or phenolate ion on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction, typically carried out under alkaline conditions, results in the formation of a stable sulfonamide or sulfonate ester, respectively. The key to the efficacy of these reagents lies in the properties of the aromatic moiety attached to the sulfonyl group, which ultimately dictates the detectability of the resulting derivative.
Dansyl Chloride: The Gold Standard in Amine and Phenol Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, has been a stalwart in the field of analytical derivatization for decades. Its enduring popularity is a testament to its versatility, reliability, and the exceptional sensitivity it imparts to a broad spectrum of analytes.
Reaction Mechanism and Workflow
Dansyl chloride reacts with primary and secondary amines, as well as phenols, to form highly fluorescent and UV-active derivatives. The reaction is typically performed in an aqueous-organic solvent mixture at a pH of 9.5-10.5 to ensure the nucleophile is in its deprotonated, reactive state.[1][2]
.
A generalized workflow for the derivatization of amines using dansyl chloride.
Caption: Generalized workflow for amine derivatization with dansyl chloride.
Performance Characteristics of Dansyl Chloride
The utility of dansyl chloride is underpinned by a number of key performance attributes that have been extensively documented in scientific literature.
-
High Sensitivity: Dansylated derivatives exhibit strong fluorescence with excitation maxima around 324-335 nm and emission maxima in the range of 522-559 nm, enabling detection in the picomole to femtomole range.[3][4] They also possess significant UV absorbance at 214, 246, and 325 nm, offering flexibility in the choice of detection method.[5]
-
Broad Applicability: Dansyl chloride reacts with a wide array of primary and secondary amines, phenols, and even some alcohols, making it a versatile tool for the analysis of diverse biological samples.[6][7]
-
Enhanced Chromatographic Properties: The dansyl group is hydrophobic, which increases the retention of polar analytes on reversed-phase HPLC columns, leading to improved separation and resolution.[1]
-
Stable Derivatives: The resulting N-dansyl-sulfonamide derivatives are chemically stable, allowing for sample storage and automated analysis without significant degradation.[1][4]
-
Improved Mass Spectrometric Ionization: The dimethylamino group on the naphthalene ring of dansyl chloride can enhance the ionization efficiency of the derivatives in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity in LC-MS applications.[6]
Experimental Protocol: Dansylation of Amino Acids for HPLC Analysis
The following is a representative protocol for the pre-column derivatization of amino acids with dansyl chloride.
Reagents:
-
Amino Acid Standard Solution or Sample Extract
-
100 mM Sodium Bicarbonate Buffer (pH 9.8)
-
Dansyl Chloride Solution (5 mg/mL in acetone or acetonitrile)
-
Quenching Solution (e.g., 10% Ammonium Hydroxide)
-
HPLC-grade solvents
Procedure:
-
To 50 µL of the amino acid standard or sample in a microcentrifuge tube, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8).
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
To quench the reaction and consume excess dansyl chloride, add 10 µL of the quenching solution. Vortex and let it stand at room temperature for 10 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The sample may be diluted with a suitable solvent (e.g., 40% acetonitrile) if necessary.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
-
Detection: Fluorescence detector (Excitation: ~330 nm, Emission: ~530 nm) or UV detector (254 nm).
This compound: An Enigmatic Alternative
In stark contrast to the well-documented utility of dansyl chloride, this compound remains largely unexplored as a derivatizing agent for analytical applications. While its chemical structure suggests potential for such a role, a comprehensive search of the scientific literature reveals a significant data gap regarding its performance characteristics in this context.
Theoretical Potential and Inferred Properties
Based on the fundamental principles of sulfonyl chloride chemistry and the known properties of the 4-chlorobiphenyl moiety, we can infer some potential attributes of its derivatives.
-
Reactivity: As a sulfonyl chloride, it is expected to react with primary and secondary amines and phenols under alkaline conditions to form stable sulfonamides and sulfonate esters, respectively.[2][8] The reactivity would likely be comparable to other aryl sulfonyl chlorides.
-
Chromatographic Behavior: The biphenyl structure is significantly hydrophobic, which would likely lead to strong retention on reversed-phase HPLC columns. This could be advantageous for the separation of highly polar analytes.
-
UV-Vis Absorbance: The 4-chlorobiphenyl chromophore exhibits UV absorbance with a maximum around 250 nm.[9] This would allow for UV detection of the derivatives.
-
Mass Spectrometric Detection: The presence of a chlorine atom provides a characteristic isotopic pattern that can aid in the identification of derivatives by mass spectrometry.[5] The fragmentation patterns of chlorobiphenyl compounds have been studied and could potentially be used for structural elucidation.[5]
.
A conceptual diagram illustrating the potential derivatization reaction of an amine with this compound.
Caption: Conceptual reaction of an amine with this compound.
The Data Deficit and a Call for Research
Despite these theoretical advantages, the absence of experimental data presents a significant hurdle for its adoption. Key performance metrics that are crucial for validating a derivatizing agent are currently unavailable for this compound. These include:
-
Reaction Kinetics and Optimization: Optimal reaction conditions such as pH, temperature, time, and solvent have not been established.
-
Derivatization Efficiency and Yield: The extent to which the reagent converts analytes to their derivatives is unknown.
-
Derivative Stability: The stability of the resulting sulfonamides under typical analytical conditions has not been studied.
-
Fluorescence Properties: There is no evidence to suggest that the 4'-chlorobiphenyl moiety imparts significant fluorescence to its derivatives, which is a major advantage of dansyl chloride.[10][11]
-
Sensitivity and Limits of Detection: Without experimental data, the potential sensitivity of detection for derivatives of this compound remains purely speculative.
Head-to-Head Comparison: The Verdict
The following table summarizes the known and inferred properties of dansyl chloride and this compound as derivatizing agents.
| Feature | Dansyl Chloride | This compound |
| Reaction Principle | Nucleophilic attack of amine/phenol on sulfonyl chloride | Nucleophilic attack of amine/phenol on sulfonyl chloride (Inferred) |
| Target Analytes | Primary & Secondary Amines, Phenols[6] | Primary & Secondary Amines, Phenols (Theoretical) |
| Reaction Conditions | Alkaline pH (9.5-10.5), Elevated Temperature (e.g., 60°C)[1] | Alkaline pH (Inferred) |
| Derivative Stability | High[1][4] | Unknown |
| Detection Methods | High-Sensitivity Fluorescence , UV-Vis, MS[3][5][6] | UV-Vis, MS (Inferred) |
| Key Advantages | Exceptional sensitivity, well-established protocols, versatility | Potential for strong hydrophobic retention, chlorine isotope pattern for MS (Theoretical) |
| Limitations | Reagent is also fluorescent, requiring a quenching step | Complete lack of performance data , unknown reactivity and stability, unlikely to be fluorescent |
| Experimental Data | Abundant | None available for derivatization applications |
Conclusion: An Established Tool and a Potential Avenue for Exploration
For researchers, scientists, and drug development professionals seeking a robust, sensitive, and well-characterized derivatizing agent for amines and phenols, dansyl chloride remains the unequivocal choice. Its extensive history of successful application, coupled with a wealth of supporting literature and established protocols, provides a high degree of confidence in its performance. The high fluorescence of its derivatives offers a level of sensitivity that is often required for trace-level analysis in complex biological matrices.
This compound, on the other hand, represents an intriguing but entirely unvalidated potential reagent. While its chemical structure suggests it could function as a derivatizing agent, the complete absence of experimental data on its performance makes it a high-risk option for method development. Its primary utility may lie in applications where strong hydrophobicity is desired for chromatographic separation and where UV or MS detection is sufficient. However, without dedicated research to characterize its reaction kinetics, derivative stability, and achievable sensitivity, it cannot be recommended for routine analytical use. This guide, therefore, serves not only as a comparison but also as a call to the scientific community to explore the potential of novel derivatizing agents like this compound, which may hold yet-to-be-discovered advantages for specific analytical challenges.
References
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- NIST. 1,1'-Biphenyl, 4-chloro-. NIST WebBook.
- Wiley Online Library. (2019).
- PubMed Central. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase.
- CoLab. Analysis of polychlorinated biphenyls by quadrupole ion trap mass spectrometry: Part I - Chemical ionization studies of co-eluting congeners 77 and 110.
- PubMed Central.
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- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
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- PubMed. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
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- Wiley Online Library. (2019).
- UPB. DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD.
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- Sigma-Aldrich.
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- ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl....
- ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.
- BenchChem. (2025). A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Restek. 4-Chlorobiphenyl: CAS # 2051-62-9 Compound Information and Applications for GC (Gas Chromatography)
- ChemicalBook. (2025). 4-Chlorobiphenyl.
- PubMed. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains.
- MDPI. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy.
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A Researcher's Guide to Modern Synthesis of Biphenyl Sulfonamides: A Comparative Analysis of Alternative Reagents
Introduction: Beyond the Classical Pathway
The biphenyl sulfonamide motif is a cornerstone in medicinal chemistry and drug development. Its prevalence is a testament to its unique physicochemical properties, including chemical and metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for carboxylic acids and amides.[1][2] Compounds incorporating this scaffold are found in a wide array of therapeutics, from oncology agents and kinase inhibitors to treatments for cardiovascular and central nervous system diseases.[2][3][4]
The traditional and most direct route to these vital compounds involves the reaction of an arylsulfonyl chloride with an aniline or other suitable amine under basic conditions.[5][6][7] While effective, this century-old method is fraught with challenges that resonate poorly with modern drug discovery's demands for efficiency, safety, and broad functional group tolerance. The primary drawbacks include:
-
Hazardous Reagents: The synthesis of the requisite sulfonyl chlorides often involves harsh and hazardous reagents like chlorosulfonic acid or strong oxidants like aqueous chlorine.[1][8]
-
Genotoxicity: Arylsulfonyl chlorides themselves are often genotoxic, posing significant handling and safety concerns.[5]
-
Limited Scope & Regioselectivity: The electrophilic aromatic substitution used to prepare sulfonyl chlorides imposes severe restrictions on substrate scope, particularly for electron-deficient arenes, and regioselectivity is dictated by the inherent properties of the starting arene, not the synthetic design.[1][8]
These limitations have spurred the development of a host of innovative and elegant alternatives. This guide provides a comparative analysis of these modern strategies, offering researchers and drug development professionals the insights needed to select the optimal synthetic pathway for their specific target. We will delve into transition-metal catalyzed cross-couplings, direct C-H functionalization, and the use of novel sulfonylating agents and sulfur dioxide surrogates, supported by experimental data and detailed protocols.
Moving Past Pre-Formed Sulfonyl Chlorides: Catalytic Cross-Coupling Strategies
The most significant advances have come from the application of transition-metal catalysis, which enables the convergent synthesis of biphenyl sulfonamides from readily available starting materials, thereby avoiding the problematic preparation of sulfonyl chlorides.
Palladium-Catalyzed Pathways
Palladium catalysis offers versatile methods starting from arylboronic acids or aryl halides. A notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates the sulfonyl chloride in situ for immediate reaction with an amine.[8] This allows for the construction of the arylsulfonamide in a single synthetic operation from stable, commercially available precursors.[8]
Alternatively, Pd(0)-catalyzed coupling of aryl halides or aryl nonaflates directly with primary sulfonamides provides another robust route.[5] These methods benefit from the vast commercial availability of aryl halides and the well-understood principles of palladium cross-coupling.
Copper-Catalyzed Cross-Coupling
Copper-catalyzed methods, often referred to as Ullmann-Goldberg reactions, provide a cost-effective alternative to palladium. These reactions can couple primary sulfonamides with aryl halides or arylboronic acids.[5] A particularly efficient one-pot, two-stage process involves an initial iron-catalyzed para-selective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide.[5][6] This strategy cleverly avoids the need for pre-functionalized arenes and relies on earth-abundant metals.[5][6]
More recently, direct three-component syntheses have emerged. One such method combines (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate under copper(II) catalysis to deliver a broad range of sulfonamides in a single step.[9][10]
Nickel-Catalyzed C-N Coupling
Nickel catalysis has emerged as a powerful tool, especially for coupling challenging substrates like (hetero)aryl chlorides.[2] Photosensitized nickel catalysis, for instance, facilitates C-N bond formation between a wide array of sulfonamides and aryl electrophiles under mild conditions.[11] This approach is particularly valuable for its broad functional group tolerance and its ability to engage heteroaryl halides, which are common in pharmaceutical agents.[11]
Workflow: Classical vs. Catalytic Approaches
Caption: Comparison of the multi-step, hazardous classical route with the more convergent and milder modern catalytic approaches.
Atom Economy at its Best: Direct C-H Functionalization
The pinnacle of synthetic efficiency is the formation of bonds directly from C-H bonds, obviating the need for pre-functionalization of starting materials. In recent years, transition-metal-catalyzed C-H amidation has become a powerful strategy for synthesizing biphenyl sulfonamides.
These reactions typically employ a directing group on one of the aryl rings to guide the catalyst to a specific C-H bond, ensuring high regioselectivity (usually ortho).[4][5] Bidentate directing groups like 8-aminoquinoline or picolinamide attached to a benzamide have been successfully used to direct palladium(II) catalysts for C-H arylation with iodobenzenesulfonamides.[4] While highly effective, this approach requires the installation and subsequent removal of the directing group.
A complementary, non-directed approach was developed using an iron- and copper-catalyzed system for the para-selective C-H amination of activated arenes (like anisoles and anilines).[5] This one-pot method avoids directing groups and precious metals, offering a more streamlined process for certain substrate classes.[5]
Concept: Directing Group-Assisted C-H Arylation
Caption: Simplified mechanism for directing group (DG) assisted ortho-C–H arylation, leading to biaryl sulfonamides.
Innovative Reagents for Safer and More Efficient Synthesis
Beyond new catalytic systems, the development of novel reagents offers solutions to long-standing problems of reagent stability, safety, and handling.
Sulfur Dioxide Surrogates: Taming a Toxic Gas
Sulfur dioxide is a key building block for the sulfonyl group, but as a toxic, corrosive gas, its use is challenging. Solid SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have revolutionized sulfonamide synthesis.[1][12] DABSO is a stable, air-resistant, and easily handled solid that releases SO2 under controlled conditions.[2][10] It is widely used in palladium- and copper-catalyzed three-component reactions involving arylboronic acids and amines, providing a safe and reliable entry into diverse sulfonamides.[1][9][10]
Sulfonyl Fluorides: The Stable Alternative
Sulfonyl fluorides have emerged as superior alternatives to their highly reactive chloride counterparts.[13] They exhibit excellent stability, making them easier to handle and store, while still possessing sufficient reactivity for sulfonamide formation.[2] In comparative studies for parallel synthesis, aliphatic sulfonyl fluorides often provide higher yields than the corresponding chlorides, especially with amines bearing additional functional groups.[13] The unique reactivity of the S(VI)-F bond has led to the development of "Sulfur(VI) Fluoride Exchange (SuFEx)" chemistry, a powerful tool in drug discovery and chemical biology.[2]
Comparative Data Summary
The following table provides a high-level comparison of the discussed methodologies to aid in the selection of an appropriate synthetic strategy.
| Methodology | Key Starting Materials | Catalyst/Reagent | Key Advantages | Potential Limitations | Typical Yields | References |
| Classical Synthesis | Arene, Amine | Chlorosulfonic Acid | Well-established, simple procedure | Hazardous reagents, limited scope, poor regioselectivity | Variable | [1][5] |
| Pd-Catalyzed Coupling | Aryl Halide/Boronic Acid, Sulfonamide | Pd(0) or Pd(II) complexes | High functional group tolerance, convergent | Cost of palladium, ligand sensitivity | Good to Excellent | [5][8] |
| Cu-Catalyzed Coupling | Aryl Halide/Boronic Acid, Sulfonamide | Cu(I) or Cu(II) salts | Lower cost, earth-abundant metal | Can require higher temperatures, ligand-intensive | Good to Excellent | [5][9][10] |
| Ni-Catalyzed Coupling | Aryl Halide, Sulfonamide | Ni(0) complexes, often with photoredox | Excellent for (hetero)aryl chlorides, mild conditions | Air/moisture sensitivity of some Ni(0) catalysts | Good to Excellent | [2][11] |
| Direct C-H Arylation | Arene with DG, Iodobenzenesulfonamide | Pd(II) salts | High atom economy, excellent regioselectivity | Requires directing group installation/removal | Good | [4][5] |
| SO2 Surrogate (DABSO) | Arylboronic Acid, Amine | DABSO, Cu or Pd catalyst | Safe handling of SO2, one-pot efficiency | Requires catalytic system | Good to Excellent | [1][10][12] |
| Sulfonyl Fluorides | Sulfonyl Fluoride, Amine | Base | High stability, good for parallel synthesis | Synthesis of sulfonyl fluoride may be required | Good to Excellent | [2][13] |
Experimental Protocols
Here we provide representative, detailed protocols for key alternative methodologies.
Protocol 1: Copper-Catalyzed Three-Component Synthesis Using DABSO
Based on the work of Willis et al.[9][10]
This protocol describes the direct, single-step synthesis of a biphenyl sulfonamide from a biphenyl boronic acid, an amine, and DABSO as the SO2 surrogate.
Materials:
-
4-Biphenylboronic acid (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.5 equiv)
-
DABSO (0.6 equiv)
-
Copper(II) acetate (Cu(OAc)2, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Toluene/Water (10:1 mixture, 0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-biphenylboronic acid, DABSO, Cu(OAc)2, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the toluene/water solvent mixture via syringe, followed by the secondary amine.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl sulfonamide.
Protocol 2: Direct C-H Arylation via Pd(II)-Catalysis
Based on the work of Singh et al.[4]
This protocol details the ortho-arylation of a benzamide bearing an 8-aminoquinoline directing group with an iodobenzenesulfonamide.
Materials:
-
N-(quinolin-8-yl)benzamide (Directing group-substrate, 1.0 equiv)
-
N,N-diethyl-4-iodobenzenesulfonamide (Arylation partner, 4.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 10 mol%)
-
Silver(I) acetate (AgOAc, 2.2 equiv)
-
Toluene (0.1 M)
Procedure:
-
In a sealed tube, combine N-(quinolin-8-yl)benzamide, N,N-diethyl-4-iodobenzenesulfonamide, Pd(OAc)2, and AgOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the ortho-arylated product.
-
Note: Subsequent removal of the 8-aminoquinoline directing group is required to obtain the final biphenyl carboxamide sulfonamide.
Conclusion and Future Outlook
The synthesis of biphenyl sulfonamides has evolved far beyond the classical reliance on sulfonyl chlorides. Modern transition-metal catalysis provides a powerful toolkit for researchers, enabling access to this privileged scaffold with unprecedented efficiency, safety, and functional group compatibility.
-
For library synthesis and rapid SAR exploration, one-pot, multi-component reactions using SO2 surrogates like DABSO offer significant advantages in speed and operational simplicity.[10]
-
For late-stage functionalization of complex molecules, mild methods like photosensitized nickel catalysis provide the required functional group tolerance.[11]
-
For achieving novel substitution patterns with high atom economy, direct C-H functionalization, despite its current requirement for directing groups, represents the cutting edge of synthetic design.[4]
-
For process development and scale-up, the use of stable, crystalline sulfonyl fluorides and catalysts based on earth-abundant metals like copper and iron are increasingly attractive options.[5][13]
By understanding the causality behind these experimental choices—from the stability of sulfonyl fluorides to the regiochemical control exerted by a directing group—scientists can now construct complex biphenyl sulfonamides with greater precision and confidence. The continued innovation in this field promises to further streamline access to these critical pharmaceutical building blocks, accelerating the discovery of next-generation therapeutics.
References
- Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis.
- Dunn, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- Krutošíková, A., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
- Giménez, V., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability.
- Chen, L., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters.
- Dhiman, S., & Singh, F. V. (2022). Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Organic & Biomolecular Chemistry.
- McCarver, S. J., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57, 1-6.
- Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
- Finkelstein, J. A., et al. (1999). Methods for the preparation of biphenyl isoxazole sulfonamides. Google Patents, US5856507A.
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Synfacts. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme.
- Chen, L., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Organic Letters.
- Singh, F. V., et al. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega.
- Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 266.
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A Senior Application Scientist's Guide: The Strategic Advantages of 4'-Chlorobiphenyl-4-sulfonyl Chloride in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a sulfonylating agent is a critical decision that dictates reaction efficiency, product characteristics, and analytical tractability. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are mainstays in the chemist's toolbox, a nuanced understanding of advanced reagents is essential for tackling complex synthetic challenges. This guide provides an in-depth comparison of 4'-Chlorobiphenyl-4-sulfonyl chloride against other common sulfonylating agents, elucidating its distinct advantages supported by established chemical principles and experimental insights.
The Principle of Sulfonylation: A Game of Electrophilicity
The sulfonylation of nucleophiles, such as amines and alcohols, is a cornerstone transformation in medicinal chemistry, yielding stable and often biologically active sulfonamides and sulfonate esters.[1] The reaction hinges on the nucleophilic attack at the electrophilic sulfur center of the sulfonyl chloride. The reactivity of the sulfonylating agent is, therefore, fundamentally governed by the electronic environment of the sulfonyl group.
-
Electron-donating groups (EDGs) , like the methyl group in tosyl chloride, decrease the electrophilicity of the sulfur atom, rendering the reagent less reactive.
-
Electron-withdrawing groups (EWGs) , conversely, increase the partial positive charge on the sulfur atom, enhancing its reactivity towards nucleophiles.[2]
This electronic effect is the primary determinant of reaction kinetics and the ability to sulfonylate less reactive or sterically hindered substrates.
Comparative Analysis: Positioning this compound
To appreciate the advantages of this compound, we must position it relative to its peers: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
The Reactivity Advantage
This compound possesses two key structural features that enhance its reactivity:
-
The Biphenyl System: The second phenyl ring acts as an electron-withdrawing group through resonance and inductive effects.
-
The 4'-Chloro Substituent: The chlorine atom is a potent electron-withdrawing group, further increasing the electrophilicity of the sulfonyl sulfur.
This combination makes this compound significantly more reactive than tosyl chloride.[2] This heightened reactivity is not merely a theoretical curiosity; it has profound practical implications. It allows for the sulfonylation of challenging substrates, such as sterically hindered amines or weakly nucleophilic anilines, often under milder conditions and with shorter reaction times.[3]
Illustrative Performance Comparison
The following table provides an illustrative comparison of these agents based on established reactivity principles for the sulfonylation of a model primary amine (e.g., benzylamine).
| Sulfonylating Agent | Key Structural Feature | Relative Reactivity | Expected Reaction Time | Expected Yield |
| This compound | Biphenyl + EWG (Cl) | High | 1-3 hours | Excellent (>95%) |
| Mesyl Chloride (MsCl) | Aliphatic, low hindrance | Very High | < 1 hour | Excellent (>95%) |
| Tosyl Chloride (TsCl) | EDG (Methyl) | Moderate | 4-12 hours | Good to Excellent |
| Dansyl Chloride | Strong EDG (Amine) | Low | 12-24 hours | Variable, Substrate Dependent |
Note: This data is illustrative and based on chemical principles. Actual results may vary based on the specific substrate and reaction conditions.
Key Advantage Areas of this compound
Beyond its favorable reactivity profile, this compound offers three strategic advantages in the fields of analytical chemistry and drug discovery.
Advantage 1: Superior Performance as an HPLC-UV Derivatizing Agent
In quantitative analysis, particularly in pharmacokinetics and metabolite identification, many small molecules and amino acids lack a strong chromophore, making them difficult to detect at low concentrations using HPLC with UV-Vis detectors. Pre-column derivatization is a powerful technique to overcome this limitation by attaching a UV-active tag to the analyte.[4]
This compound excels as a derivatizing agent for primary and secondary amines. The large, conjugated biphenyl system serves as an excellent chromophore, leading to derivatives with high molar absorptivity. This significantly enhances the UV response, allowing for much lower limits of detection and quantification compared to derivatives formed from tosyl or mesyl chloride, which have minimal UV absorbance.[5] This is a critical advantage for trace analysis in complex biological matrices.
Advantage 2: Facilitating Crystallinity in Drug Candidates
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, one of which is obtaining a stable, crystalline solid form. The crystalline state is generally more stable and easier to purify and formulate than amorphous material.[6] Sulfonamides are known to exhibit polymorphism, where a single compound can form multiple crystal structures with different physical properties.[7][8]
The rigid, planar, and hydrophobic nature of the 4'-chlorobiphenyl moiety can be highly advantageous in this regard. Its structure can promote ordered packing in the solid state through π-π stacking interactions, often leading to highly crystalline sulfonamide derivatives.[7] For medicinal chemists, introducing this group can be a strategic move to improve the overall "drug-likeness" of a molecule by enhancing its propensity to crystallize, thereby simplifying downstream processing and formulation development.
Advantage 3: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[9] The biphenyl motif is also a common feature in bioactive molecules, known to engage in hydrophobic and π-stacking interactions within protein binding pockets.[10]
By using this compound, chemists can efficiently synthesize compounds that combine these two powerful pharmacophores. The resulting 4'-chlorobiphenyl-4-sulfonamide core can serve as a versatile template for library synthesis, enabling the exploration of chemical space around a structure with a proven track record in drug discovery. The chlorine atom also provides an additional vector for modification or for modulating electronic properties and metabolic stability.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. The causality behind each step is explained to ensure reproducibility and allow for logical troubleshooting.
Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical as sulfonyl chlorides react with water. The base is required to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions.
-
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Dropwise addition maintains temperature control.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride and HCl), and brine (to remove residual water).
-
Causality: This sequence systematically removes impurities, simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel. The high crystallinity of the biphenyl sulfonamide often makes recrystallization a highly effective and scalable purification method.
Conclusion
This compound is more than just another sulfonylating agent; it is a strategic tool for the modern chemist. Its enhanced reactivity enables the synthesis of complex molecules under mild conditions. For the analytical scientist, its biphenyl core provides a powerful chromophore for sensitive HPLC-UV detection. For the medicinal chemist, it offers a pathway to novel, crystalline compounds built upon a privileged scaffold. By understanding the fundamental principles of its reactivity and leveraging its unique structural advantages, researchers can significantly enhance their capabilities in synthesis, analysis, and drug discovery.
References
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- Chen, X., et al. (2009). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. Chemosphere, 77(10), 1306-12.
- Barek, J., et al. (2003). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Current Organic Chemistry, 7(1), 1-15.
- Bolm, C., & Zani, L. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(15), 6030-6033.
- Calvo, F., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 223.
- Dąbrowska, H., et al. (2015). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 226(9), 312.
- Lin, J.K., & Chang, J.Y. (1975). Chromophoric Labeling of Amino Acids With 4-dimethylaminoazobenzene-4'-sulfonyl Chloride. Analytical Chemistry, 47(9), 1634-8.
- Sainz-Díaz, C.I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36, 549–562.
- de Filippis, G.M.M., Coelho, L.M., & de Melo, E.I. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. Semina. Ciencias Exatas e Tecnologicas (Online), 45, 15 p.
- National Center for Biotechnology Information. (n.d.). Biphenyl Sulfonamide 1. PubChem Compound Database.
- Barrio, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
- Shimadzu. (2015). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
- Sainz-Díaz, C.I., et al. (2020). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystals, 10(12), 1083.
- Chang, J.Y., & Knecht, R. (1989). Amino Acid Analysis Using the Dimethylaminoazobenzene Sulfonyl Chloride (DABS-C1) Precolumn Derivatization Method. In Laboratory Methodology in Biochemistry. CRC Press.
- Kim, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 798.
- Molnár-Perl, I. (2000). HPLC of amino acids as dansyl and dabsyl derivatives. In Journal of Chromatography Library (Vol. 64, pp. 127-143). Elsevier.
- Khan, K.M., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Medicinal Chemistry, 9(5), 697-703.
- Barrio, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(52), 18391-18396.
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Analysis of Sulfonyl Chloride Yields
For researchers, medicinal chemists, and professionals in drug development, the sulfonamide functional group is a cornerstone of modern therapeutics. Its prevalence in blockbuster drugs highlights the necessity of efficient and reliable synthetic routes. The most fundamental and widely practiced method for constructing this critical moiety is the reaction of a sulfonyl chloride with a primary or secondary amine. However, the choice of sulfonyl chloride is far from trivial, with significant implications for reaction yield, scope, and conditions.
This guide provides an in-depth, objective comparison of the performance of various sulfonyl chlorides in sulfonamide synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate reactivity, supported by experimental data from the literature, to empower you to make informed decisions in your synthetic endeavors.
The Electrophilic Heart of the Reaction: Understanding Sulfonyl Chloride Reactivity
The cornerstone of sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The efficiency of this reaction is primarily governed by the electronic and steric nature of the substituent (R group) attached to the sulfonyl chloride core.
Electron-withdrawing groups (EWGs) on the R group increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and generally leading to higher reaction rates and yields. Conversely, electron-donating groups (EDGs) decrease this electrophilicity[1][2]. This fundamental principle dictates the reactivity hierarchy among common sulfonyl chlorides.
Here is a comparative overview of some of the most frequently employed sulfonyl chlorides:
-
Benzenesulfonyl Chloride and its Derivatives:
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for comparing substituent effects.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The para-methyl group is weakly electron-donating, slightly reducing the reactivity compared to benzenesulfonyl chloride[2].
-
p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The para-nitro group is a strong electron-withdrawing group, significantly enhancing the reactivity of the sulfonyl chloride. This increased reactivity can be advantageous for less nucleophilic amines.
-
4-(Chlorosulfonyl)benzoic Acid (CSBA): The carboxylic acid group is strongly electron-withdrawing, making CSBA a highly reactive sulfonylating agent[2].
-
-
Aliphatic Sulfonyl Chlorides:
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile[2].
-
-
Other Notable Sulfonyl Chlorides:
Comparative Yields in Sulfonamide Synthesis: A Data-Driven Perspective
A direct, comprehensive comparison of yields from different sulfonyl chlorides under identical conditions is challenging to extract from the literature, as reaction parameters are often optimized for specific substrates. However, by compiling data from various sources, a clear trend emerges that aligns with the principles of electronic effects.
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference(s) |
| Benzenesulfonyl Chloride | Aniline | Pyridine | - | 100 | [5] |
| 4-Nitrobenzenesulfonyl Chloride | Aniline | Pyridine | - | 100 | [5] |
| p-Toluenesulfonyl Chloride | p-Toluidine | Pyridine | - | Quantitative | [5] |
| Benzenesulfonyl Chloride | Dibutylamine | NaOH | Water | 94 | [6] |
| Benzenesulfonyl Chloride | 1-Octylamine | NaOH | Water | 98 | [6] |
| Various aryl, heteroaryl, alkyl, and cyclopropyl sulfonyl chlorides | 2-chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | 72-96 | |
| Methanesulfonyl Chloride | Various amines | - | Water | High yields | [7] |
| p-Toluenesulfonyl Chloride | Various amines | - | Water | High yields | [7] |
| Various sulfonyl chlorides | N-Silylamines | - | Acetonitrile | Quantitative | [8] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.
The data indicates that highly reactive sulfonyl chlorides, such as benzenesulfonyl chloride and its electron-deficient derivatives, can achieve quantitative yields, particularly with nucleophilic amines like aniline[5]. Even in aqueous media, which can promote hydrolysis of the sulfonyl chloride, excellent yields can be obtained with appropriate bases[6]. The use of N-silylated amines has also been shown to produce sulfonamides in quantitative yields with a variety of sulfonyl chlorides[8].
The Mechanism of Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: General experimental workflow for sulfonamide synthesis.
Trustworthiness and Self-Validation in Your Protocols
To ensure the trustworthiness of your results, every experimental protocol should be a self-validating system. This involves:
-
Reactant Purity: Always use freshly distilled or purified amines and high-quality sulfonyl chlorides. Sulfonyl chlorides are susceptible to hydrolysis, so it is crucial to use anhydrous solvents and dry glassware.
-
Stoichiometry: Precise control of the stoichiometry is key. A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the amine.
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and confirm the formation of the desired product.
-
Thorough Characterization: The final product should be thoroughly characterized by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonyl chloride is a critical parameter in the synthesis of sulfonamides that directly impacts the reaction's success. While a universal "best" sulfonyl chloride does not exist, a judicious selection based on the principles of reactivity and the specific requirements of the target molecule will lead to optimal outcomes.
For routine syntheses with nucleophilic amines, benzenesulfonyl chloride and tosyl chloride offer a good balance of reactivity and stability. When dealing with less reactive amines or when a rapid reaction is desired, the more electrophilic nosyl chloride or other sulfonyl chlorides bearing electron-withdrawing groups are superior choices. Aliphatic sulfonyl chlorides like mesyl chloride provide a sterically unhindered and highly reactive option.
By understanding the interplay of electronic effects, reaction mechanisms, and experimental conditions, researchers can confidently navigate the landscape of sulfonamide synthesis and efficiently construct these vital components of modern medicine.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Preparation of sulfonamides from N-silylamines.
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
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- Dansyl chloride. Wikipedia. [Link]
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Authorea. [Link]
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
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- Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]
- Base-free monosulfonylation of amines using tosyl or mesyl chloride in water.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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A Senior Application Scientist's Guide to the Synthesis of the Biphenylsulfonyl Moiety: A Comparative Analysis
Introduction: The Enduring Importance of the Biphenylsulfonyl Scaffold
The biphenylsulfonyl motif is a privileged structure in modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and advanced materials. Its rigid, well-defined three-dimensional structure allows it to engage with biological targets with high affinity and specificity, while its chemical stability ensures metabolic robustness. For researchers in drug discovery and materials science, the efficient and reliable introduction of this moiety is a critical step in the development of novel molecular entities. This guide provides a comparative overview of the principal synthetic strategies for introducing the biphenylsulfonyl group, offering insights into the mechanistic underpinnings, practical considerations, and a critical evaluation of their respective strengths and limitations.
Strategic Overview: Convergent vs. Linear Approaches
The construction of molecules containing a biphenylsulfonyl group can be broadly categorized into two strategic approaches. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Caption: High-level synthetic strategies for biphenylsulfonyl compounds.
Methodology Deep Dive: A Comparative Analysis
Here, we dissect the most prevalent methods, offering a blend of mechanistic rationale and practical advice to guide your synthetic planning.
Classical Approach: Friedel-Crafts Sulfonylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry. In this context, it typically involves the electrophilic aromatic substitution of a biphenyl substrate with a sulfonylating agent, or the reaction of a simpler arene with a biphenylsulfonyl chloride.
Mechanism: The reaction proceeds via the formation of a highly electrophilic sulfonyl cation (or a related complex), which is then attacked by the electron-rich aromatic ring. A strong Lewis acid or superacid is often required to generate the electrophile.
Modern Advancements: While classic conditions often employ harsh reagents like chlorosulfonic acid or stoichiometric aluminum chloride, recent developments have introduced milder and more selective catalysts. For instance, triflic acid (TfOH) has been shown to effectively catalyze the sulfonylation of arenes with arylsulfonyl chlorides under neat conditions at elevated temperatures, offering good to excellent yields and high selectivity[1][2]. This method also allows for the recovery and reuse of the catalyst and excess arene, adding a layer of sustainability[2].
Considerations:
-
Regioselectivity: The primary drawback of this method is the potential for generating isomeric mixtures, as the substitution pattern is dictated by the inherent electronic and steric properties of the biphenyl substrate[3].
-
Substrate Scope: The reaction is generally limited to electron-rich aromatic systems. Deactivated arenes often fail to react or require forcing conditions.
-
Harsh Conditions: Traditional methods often require high temperatures and strong acids, which can be incompatible with sensitive functional groups[3][4].
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and diaryl sulfone compounds, offering unparalleled efficiency, modularity, and functional group tolerance. The Suzuki-Miyaura coupling is the most prominent of these methods.
Two Key Strategies:
-
Strategy A: Constructing the Biaryl C-C Bond: A sulfonyl-functionalized aryl halide (or triflate) is coupled with an arylboronic acid (or ester). This is a highly reliable method for creating the biphenyl core with the sulfonyl group already in place.
-
Strategy B: Forming the C-S Bond: An arylboronic acid is coupled directly with an arylsulfonyl chloride. This approach provides a direct route to unsymmetrical diaryl sulfones under mild conditions[5][6].
Mechanism (Suzuki-Miyaura): The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (or aryl-SO2Cl) bond.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Considerations:
-
Ligand Choice: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich ligands like XPhos and SPhos are often effective, particularly for challenging substrates like aryl chlorides[7].
-
Base and Solvent: A base (e.g., K2CO3, Cs2CO3, K3PO4) is required to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, plays a critical role in reaction efficiency[7][8].
-
Substrate Scope: The Suzuki-Miyaura reaction exhibits a remarkably broad substrate scope, tolerating a wide array of functional groups on both coupling partners[5][7][9].
Convergent and Powerful: Three-Component Sulfone Synthesis
A highly efficient and convergent approach involves the palladium-catalyzed three-component coupling of an organometallic reagent, an aryl (pseudo)halide, and a sulfur dioxide surrogate.
Methodology: This method unites an aryl lithium species, an aryl or heteroaryl (pseudo)halide, and a stable, easy-to-handle SO2 surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)[3][10][11]. The aryl lithium reagent first reacts with DABSO to form a lithium sulfinate in situ. This intermediate then undergoes a palladium-catalyzed cross-coupling with the aryl halide to furnish the diaryl sulfone.
Advantages:
-
Convergence: This one-pot procedure allows for the rapid assembly of diverse sulfones from readily available starting materials[10].
-
Flexibility: A wide range of aryl lithiums and aryl halides can be employed, enabling the synthesis of a broad library of biphenylsulfonyl compounds[4][10].
-
Safety: The use of a solid SO2 surrogate like DABSO avoids the handling of gaseous and corrosive sulfur dioxide[4][10].
Experimental Protocol: Representative Three-Component Synthesis [10]
-
To a solution of the aryl lithium (1.4 equiv) in an appropriate solvent, add DABSO (0.75 equiv) at -40 °C.
-
Allow the reaction to proceed to form the lithium sulfinate.
-
In a separate vessel, combine the aryl bromide (1.0 equiv), a palladium source (e.g., Pd(OAc)2, 10 mol%), a suitable ligand (e.g., a 3,5-bis(CF3)-substituted XantPhos-type ligand, 10 mol%), and a base (e.g., Cs2CO3, 1.5 equiv) in 1,4-dioxane.
-
Add the freshly prepared lithium sulfinate solution to the palladium-containing mixture.
-
Heat the reaction mixture (e.g., to 110 °C) until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup, followed by extraction and purification by column chromatography.
The Resurgence of Copper: Ullmann and Ullmann-Type Couplings
Historically, the Ullmann reaction, a copper-mediated coupling of aryl halides, was the go-to method for biaryl synthesis. While plagued by the need for high temperatures and stoichiometric copper, modern advancements have revitalized its utility[12][13].
Classical Ullmann: Primarily used for the homocoupling of an aryl halide to form a symmetrical biphenyl, which would then require subsequent sulfonylation. The traditional reaction requires harsh conditions (often >160 °C) and has a reputation for variable yields[12][13].
Modern Ullmann-Type Reactions: The introduction of bidentate ligands has dramatically improved the performance of copper-catalyzed cross-couplings, allowing for milder reaction conditions and broader functional group tolerance[14]. These methods are now frequently used for C-N, C-O, and C-S bond formation. In the context of biphenylsulfonyl synthesis, copper catalysis can be employed to couple aryl sulfonic acid salts with aryl halides[4]. For example, copper ferrite (CuFe2O4) nanoparticles have been developed as an inexpensive and recyclable catalyst for this transformation[4].
Considerations:
-
Scalability: Despite historical challenges, modern Ullmann protocols have been successfully scaled for industrial applications[14].
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis[12].
-
Ligand Development: The development of new ligands continues to expand the scope and mildness of copper-catalyzed reactions[14].
Comparative Performance Data
The following table summarizes the key features of each method to aid in the selection of the most appropriate synthetic route.
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Friedel-Crafts Sulfonylation | Electrophilic aromatic substitution | Inexpensive reagents; simple procedure with modern catalysts. | Limited to electron-rich arenes; regioselectivity issues; often harsh conditions[3][4]. | 60-95% |
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C or C-S bond formation | Excellent functional group tolerance; high yields; mild conditions; vast substrate scope[5][7]. | Cost of palladium and ligands; potential for catalyst poisoning. | 75-99% |
| Three-Component Synthesis | Convergent Pd-catalyzed reaction | Highly convergent and flexible; avoids gaseous SO2; good for library synthesis[10]. | Requires organolithium reagents; can be sensitive to moisture and air. | 70-95% |
| Ullmann-Type Coupling | Cu-catalyzed cross-coupling | Low catalyst cost; suitable for large-scale synthesis[12][14]. | Can require higher temperatures than Pd-catalysis; ligand optimization may be necessary. | 65-90% |
Conclusion and Future Outlook
The synthesis of the biphenylsulfonyl moiety has evolved significantly from the classical, often harsh, methods of the past. The advent of transition-metal catalysis, particularly palladium- and copper-mediated cross-coupling reactions, has provided chemists with a versatile and powerful toolkit.
-
For exploratory and discovery chemistry , where flexibility and broad substrate scope are paramount, the Suzuki-Miyaura coupling and the three-component synthesis are often the methods of choice. They allow for the rapid generation of analogues with diverse substitution patterns.
-
For large-scale and process chemistry , where cost and scalability are primary drivers, modern Ullmann-type couplings and optimized Friedel-Crafts reactions present compelling, economically viable alternatives.
The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, and the exploration of novel sulfur dioxide surrogates will undoubtedly lead to even more efficient and sustainable methods for introducing the valuable biphenylsulfonyl group in the years to come.
References
- Qassem, T. A., Mushtaq, H., Bahair, H., Mahmood, E. A., Hasan, D. F., & Idan, A. H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.
- Smith, K., & Gibbins, T. (2001). Synthesis of Aryl Sulfones. Sulfur reports, 22(3), 273-305.
- Desai, B., Patil, R., Bhukya, H., & Togati, N. (2020). Copper‐Catalyzed Synthesis of Diaryl Sulfones via Cross‐Coupling of Boronic Acids and p‐Toluenesulfonyl Hydrazide. ChemistrySelect, 5(29), 8936-8939.
- Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52(48), 12679-12683. [Link]
- Reitti, M., & Olofsson, B. (2019). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates.
- Lee, S. Y., & Sigman, M. S. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(50), 22896-22902.
- Lee, S. Y., & Sigman, M. S. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Wang, C., Li, Y., Wang, M., & Zhang, G. (2018). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. Organic & Biomolecular Chemistry, 16(34), 6283-6289.
- Wang, D., & Yeung, C. S. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(12), 1694-1707.
- Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023).
- Falconnet, A., Arndt, J.-D., Hashmi, A. S. K., & Schaub, T. (2022). Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. European Journal of Organic Chemistry, 2022(29), e202200441.
- Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2007). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 9(11), 2119-2122.
- Bandgar, B. P., & Shaikh, S. S. (2005). Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Tetrahedron Letters, 46(43), 7425-7428.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16515-16520.
- Moghadasi, Z., & Fajer, N. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4.
- Kaur, H., & Singh, G. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 21(48), 9876-9895.
- Martin, R., & Buchwald, S. L. (2008). The Suzuki−Miyaura Coupling of Aryl Sulfones. Journal of the American Chemical Society, 130(41), 13542-13543.
- Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-catalyzed three-component diaryl sulfone synthesis exploiting the sulfur dioxide surrogate DABSO.
- Hayter, B. R., & Willis, M. C. (2014). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 5(11), 4385-4389.
- Falconnet, A., Arndt, J.-D., Hashmi, A. S. K., & Schaub, T. (2022). Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. Chemistry–A European Journal, 28(29), e202200441.
- Mu, X., Chen, G., & Wu, J. (2014). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. Tetrahedron Letters, 55(30), 4124-4127.
- Wikipedia contributors. (2024, November 28). Ullmann reaction. In Wikipedia, The Free Encyclopedia.
- Das, S., & Bhowmik, S. (2020). Substrate scope for Suzuki−Miyaura coupling reaction using the organic−inorganic hybrid gel at RT in water by mild shaking. ACS Omega, 5(28), 17357-17366.
- Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Organometallics, 30(20), 5336-5345.
- Tota, A., & Sanford, M. S. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(44), 10471-10474.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods Using 4'-Chlorobiphenyl-4-sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the cornerstone of reliable data. Many compounds, particularly those containing primary and secondary amine or phenolic hydroxyl groups, lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Pre-column derivatization is a powerful strategy to overcome this by covalently attaching a molecule—a derivatizing agent—that imparts desirable physicochemical properties to the analyte, such as enhanced UV absorbance, fluorescence, or improved chromatographic retention.
This guide provides an in-depth technical comparison of analytical methods validated using 4'-Chlorobiphenyl-4-sulfonyl chloride as a derivatizing agent. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its performance with established alternatives, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2]
The Derivatizing Agent: this compound
This compound (CBS-Cl) is an aromatic sulfonyl chloride that serves as an effective derivatizing agent for a range of nucleophilic functional groups.
-
Molecular Formula: C₁₂H₈Cl₂O₂S[3]
-
CAS Number: 20443-74-7[3]
-
Structure:
Caption: Structure of this compound.
The Causality of Derivatization: Why Choose CBS-Cl?
The choice of a derivatizing agent is dictated by the need to modify the analyte's properties in a predictable and reproducible manner. CBS-Cl is advantageous for several reasons rooted in its chemical structure:
-
Enhanced UV Detection: The biphenyl moiety is a strong chromophore. Derivatization with CBS-Cl attaches this chromophore to otherwise non-absorbing analytes, enabling highly sensitive detection using standard HPLC-UV detectors, typically around 254 nm.
-
Improved Chromatographic Behavior: Many small, polar analytes (like biogenic amines or small phenols) exhibit poor retention on reversed-phase HPLC columns (e.g., C18). The large, nonpolar biphenyl group of CBS-Cl significantly increases the hydrophobicity of the derivative, leading to better retention, improved peak shape, and superior separation from polar matrix components.[4]
-
Formation of Stable Derivatives: The reaction of a sulfonyl chloride with a primary or secondary amine forms a sulfonamide bond. Sulfonamides are known to be chemically robust and generally more stable to hydrolysis than ester or amide linkages formed from acyl chlorides, which is critical for ensuring the integrity of the sample from derivatization to analysis.[5][6]
The Derivatization Reaction Mechanism
The core reaction is a nucleophilic acyl substitution. An amine (R-NH₂) or phenoxide (Ar-O⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed under basic conditions to deprotonate the analyte, thereby increasing its nucleophilicity.
Caption: General workflow for derivatization with CBS-Cl.
Framework for Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[2] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[1][7]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Experimental Protocol: Quantification of a Model Amine using CBS-Cl Derivatization and HPLC-UV
This protocol describes a self-validating system for the quantification of a model primary amine (e.g., benzylamine) in a sample matrix.
Reagents and Materials
-
This compound (CBS-Cl), 98% or higher purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Benzylamine (or other amine analyte), analytical standard
-
C18 Solid-Phase Extraction (SPE) cartridges
Preparation of Solutions
-
Borate Buffer (100 mM, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust pH to 9.5 with 1 M NaOH.
-
CBS-Cl Reagent (10 mg/mL): Prepare fresh daily. Accurately weigh 100 mg of CBS-Cl and dissolve in 10 mL of ACN. Handle in a fume hood and protect from moisture.
-
Quenching Solution (1 M HCl): Prepare by diluting concentrated HCl.
-
Analyte Stock Solution (1 mg/mL): Accurately prepare a stock solution of the amine standard in ACN.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in ACN to be used for the linearity curve.
Sample Preparation and Derivatization Protocol
-
Sample Extraction (if required): For complex matrices, extract the analyte using a suitable technique (e.g., liquid-liquid extraction or SPE). Elute the analyte into a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ACN.
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample extract or working standard solution.
-
Add 200 µL of 100 mM borate buffer (pH 9.5). Vortex briefly. Causality: The basic buffer deprotonates the amine, making it a more potent nucleophile for reaction with the CBS-Cl.
-
Add 200 µL of the CBS-Cl reagent (10 mg/mL in ACN). Vortex for 1 minute. Causality: A molar excess of the derivatizing agent ensures the reaction goes to completion for quantitative analysis.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the tube to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction by hydrolyzing the excess, unreacted CBS-Cl. Vortex briefly. Causality: Quenching prevents further reaction and stabilizes the derivatives.
-
-
Final Preparation:
-
Add 450 µL of ACN to bring the total volume to 1 mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Method Parameters
-
System: HPLC with UV-Vis Detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Performance Comparison with Alternative Derivatizing Agents
The performance of CBS-Cl should be objectively compared against widely used, established derivatizing agents. The following table summarizes key performance characteristics based on published data for alternatives and projected performance for CBS-Cl.[4][8][9][10][11]
| Parameter | This compound (CBS-Cl) | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Benzoyl Chloride |
| Functional Groups | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines, some Alcohols |
| Detection Mode | UV (~254 nm) | Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV | Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV | UV (~230 nm) |
| Derivative Stability | High (Stable Sulfonamide)[6] | High (Stable Sulfonamide) | Moderate (Urethane linkage, can be unstable) | Moderate (Amide linkage, susceptible to hydrolysis)[5] |
| Reaction Conditions | Basic (pH 9-10), Heat (60°C) | Basic (pH 9-10), Heat (40-60°C) | Basic (pH ~10), Room Temp | Basic (pH >9), Room Temp |
| Relative Sensitivity | High (Strong Chromophore) | Very High (Fluorescent) | Very High (Fluorescent) | Moderate |
| Key Advantage | Excellent for UV detection, imparts high hydrophobicity for RP-HPLC | Extremely high sensitivity with fluorescence detection | Fast reaction at room temp, high sensitivity | Inexpensive, simple reaction |
| Potential Challenge | Requires heating, potential for hydrolysis of reagent if moisture is present | Light sensitive, long reaction times, excess reagent can interfere | Derivatives can be less stable, excess reagent must be removed | Derivatives have lower UV absorbance than sulfonyl chlorides, less stable |
Causality in Reagent Selection:
-
For Ultimate Sensitivity: When analyzing trace levels in complex biological matrices (e.g., neurotransmitters), the fluorescence-based methods using Dansyl Chloride or FMOC-Cl are superior.[9][11]
-
For Routine QC with UV Detection: For quality control labs where UV detectors are standard and high sensitivity is not the primary driver, CBS-Cl offers a robust alternative. Its ability to significantly shift the retention time of polar analytes and provide a strong UV signal makes it ideal for separating analytes from excipients in drug formulations.
-
For Cost-Effective Analysis: Benzoyl Chloride is a cost-effective option, but the lower stability and sensitivity of its derivatives must be considered during method development and validation.[5][12]
Data Presentation for Method Validation
Quantitative data from validation experiments should be summarized in clear, structured tables.
Table 1: Example Linearity Data for CBS-Benzylamine Derivative
| Concentration (µg/mL) | Peak Area (mAU*s) - Rep 1 | Peak Area (mAU*s) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
|---|---|---|---|---|
| 0.1 | 15,050 | 15,200 | 14,980 | 15,077 |
| 0.5 | 75,100 | 76,050 | 75,500 | 75,550 |
| 1.0 | 152,300 | 151,900 | 153,100 | 152,433 |
| 5.0 | 760,500 | 758,900 | 761,200 | 760,200 |
| 10.0 | 1,510,000 | 1,525,000 | 1,518,000 | 1,517,667 |
| 25.0 | 3,780,000 | 3,795,000 | 3,775,000 | 3,783,333 |
| Regression Analysis | Result | |||
| Correlation Coefficient (r²) | 0.9998 |
| Equation | y = 151,000x + 2,500 | | | |
Table 2: Example Accuracy and Precision Data (n=3 preparations at each level)
| Spiked Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| Low (LOQ) | 0.1 | 0.098 | 98.0% | 2.1% |
| Medium (100%) | 10.0 | 10.15 | 101.5% | 0.9% |
| High (150%) | 15.0 | 14.80 | 98.7% | 1.2% |
References
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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- Hidayat, M. A., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 8(10), 1368-1374. [Link]
- Zhang, T., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(18), 7585-7593. [Link]
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- Nor, N. M., & Masdor, N. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8942471. [Link]
- Papanikolaou, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5001. [Link]
- U.S. Environmental Protection Agency. (1996).
- ChemBK. (n.d.).
- de Montigny, P., et al. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Bureau of Standards, 93(3), 504–506. [Link]
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- Patel, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7033. [Link]
- Cífková, E., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(14), 5868–5876. [Link]
- PubChem. (n.d.). This compound. [Link]
- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1968–1975. [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(2), 991-996. [Link]
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Assessing the Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
Sulfonamides represent a cornerstone class of therapeutics, with applications ranging from antimicrobial agents to diuretics and anticonvulsants. The efficacy and safety of these drugs are inextricably linked to their chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life, all of which have significant implications for drug development and patient safety.[1] The stability of a sulfonamide is not an intrinsic property of the functional group alone; it is profoundly influenced by the entire molecular structure, originating from the specific sulfonyl chloride used in its synthesis. This guide provides a comprehensive framework for assessing the stability of sulfonamides, with a particular focus on how the choice of the precursor sulfonyl chloride—be it aromatic, aliphatic, or substituted—impacts the hydrolytic, photolytic, and thermal stability of the final compound. We will delve into the mechanistic principles, provide detailed experimental protocols for forced degradation studies, and present a comparative analysis to inform rational drug design and development.
The Influence of Sulfonyl Chloride Structure on Sulfonamide Stability: A Mechanistic Overview
The inherent stability of the sulfonamide bond (R-SO₂-NH-R') is largely dictated by the electronic environment around the sulfur atom. The nature of the 'R' group, derived from the sulfonyl chloride (R-SO₂Cl), plays a pivotal role in modulating the susceptibility of the sulfonamide to cleavage.
Electronic Effects: The Driving Force of Degradation
The electrophilicity of the sulfur atom in the sulfonamide is a key determinant of its stability. Substituents on the R group that are electron-withdrawing (e.g., -NO₂, -Cl, -COOH) increase the partial positive charge on the sulfur atom. This makes the sulfur more susceptible to nucleophilic attack, a common step in hydrolytic degradation pathways. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the electrophilicity of the sulfur, thereby enhancing the stability of the sulfonamide bond.[1]
This principle is well-established in physical organic chemistry. For instance, the alkaline hydrolysis rates of aromatic sulfonyl chlorides themselves follow the Hammett equation, which quantitatively relates reaction rates to the electron-donating or -withdrawing properties of substituents.[1][2] It is a reasonable extrapolation that these electronic effects imparted by the sulfonyl chloride precursor will persist in the resulting sulfonamide, influencing its degradation kinetics.
Aromatic vs. Aliphatic Sulfonyl Chlorides
A primary distinction can be made between sulfonamides derived from aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) and those from aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride).
-
Aromatic Sulfonamides: The presence of the aromatic ring introduces a site for potential photodegradation. The aromatic moiety can act as a chromophore, absorbing UV light and initiating degradation pathways that may not be available to their aliphatic counterparts.[3]
-
Aliphatic Sulfonamides: Lacking a significant chromophore, aliphatic sulfonamides like methanesulfonamide are generally expected to exhibit greater photostability.[3] Their stability is primarily governed by the inherent strength of the S-N bond, without the complicating factor of photo-initiated degradation of an aromatic ring.
Experimental Design for Stability Assessment: Forced Degradation Studies
To systematically evaluate the stability of a sulfonamide, forced degradation (or stress testing) is an indispensable tool. As outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, these studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5][6] A well-designed forced degradation study is the foundation for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[6][7]
The goal of forced degradation is to achieve a target degradation of 5-20%.[4] This level of degradation is sufficient to produce and identify the primary degradation products without being so extensive that it leads to complex secondary or tertiary degradation, which may not be relevant to real-world storage conditions.
Below is a logical workflow for conducting a forced degradation study on a novel sulfonamide.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing the stability of sulfonamides under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of the stressed samples.
Protocol 1: Hydrolytic Stability Testing
This protocol assesses the susceptibility of the sulfonamide to degradation in aqueous solutions at different pH values.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare three stress solutions by diluting the stock solution with the following to a final concentration of ~100 µg/mL:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral: Purified Water
-
-
-
Incubation:
-
Divide each stress solution into two sets. Incubate one set at room temperature (~25°C) and the other at an elevated temperature (e.g., 60°C) to accelerate degradation if necessary.
-
Protect all solutions from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the acidic sample and 0.1 M HCl to the basic sample).
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol evaluates the degradation caused by exposure to light.[1][8][9]
-
Sample Preparation:
-
Prepare a solution of the sulfonamide at a known concentration (e.g., 100 µg/mL) in a transparent, chemically inert container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place both the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][8]
-
The control sample should be maintained at the same temperature as the test sample.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms to determine the extent of photodegradation and identify any photodegradants.
-
Protocol 3: Thermal Stability Testing
This protocol assesses the stability of the sulfonamide at elevated temperatures.
-
Solid-State Thermal Stress:
-
Place a known amount of the solid sulfonamide powder in a vial.
-
Heat the sample in a temperature-controlled oven at a temperature significantly higher than recommended storage conditions (e.g., 80°C) for a specified period (e.g., 48 hours).
-
After the stress period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution-State Thermal Stress:
-
Prepare a solution of the sulfonamide in a suitable solvent (e.g., purified water or a buffer at a relevant pH).
-
Heat the solution in a controlled-temperature bath (e.g., 60-80°C).
-
Sample at various time points, cool to room temperature, and analyze by HPLC.
-
Protocol 4: Oxidative Stability Testing
This protocol assesses the susceptibility of the sulfonamide to oxidation.
-
Preparation of Test Solution:
-
Prepare a solution of the sulfonamide (e.g., 100 µg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.
-
-
Incubation:
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
-
Analysis:
-
Analyze the sample by HPLC. Compare the chromatogram to that of an unstressed sample to identify oxidative degradants.
-
Analytical Methodology: Stability-Indicating HPLC
A robust, validated stability-indicating HPLC method is paramount for these studies. The method must be able to separate the parent sulfonamide from all potential degradation products and formulation excipients.
Example HPLC Method Development and Validation
Caption: Development and validation of a stability-indicating HPLC method.
A typical stability-indicating method for sulfonamides would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. Detection is commonly performed using a UV or Photodiode Array (PDA) detector.
Method Validation (as per ICH Q2(R1))[10][11][12]: The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Comparative Stability Data: The Impact of the Sulfonyl Chloride Precursor
Table 1: Illustrative Comparison of Sulfonamide Stability Based on Sulfonyl Chloride Precursor
(Note: The following data is illustrative, based on established chemical principles, to demonstrate expected trends. Actual degradation rates will be specific to the full molecular structure and experimental conditions.)
| Sulfonyl Chloride Precursor | R-Group on -SO₂- | Electronic Effect | Expected Relative Hydrolytic Stability (Acidic) | Expected Relative Photostability | Rationale |
| Methanesulfonyl Chloride | -CH₃ | Electron Donating (inductive) | High | High | Aliphatic, lacks a chromophore. S-N bond is relatively strong. |
| Benzenesulfonyl Chloride | -C₆H₅ | Neutral/Slightly Withdrawing | Moderate | Moderate | Aromatic ring acts as a chromophore. Baseline for aromatic sulfonamides. |
| p-Toluenesulfonyl Chloride | -C₆H₄-CH₃ | Electron Donating (hyperconjugation) | High | Moderate | The methyl group donates electron density, stabilizing the S-N bond against hydrolysis. Still susceptible to photodegradation. |
| p-Nitrobenzenesulfonyl Chloride | -C₆H₄-NO₂ | Strong Electron Withdrawing | Low | Low | The nitro group strongly withdraws electron density, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack (hydrolysis). The nitro-aromatic system is also a potent chromophore. |
Table 2: Summary of Reported Degradation Kinetics for Various Sulfonamides
(Note: These data are compiled from different studies and are not directly comparable due to varying experimental conditions. They serve to illustrate the range of stabilities observed.)
| Sulfonamide | Stress Condition | Temperature | Half-life (t₁/₂) / % Degradation | Reference |
| Sulfamethazine | Thermal (in eggs) | 100°C | 40.0 min | [13] |
| Sulfadimethoxine | Thermal (in eggs) | 100°C | 47.1 min | [13] |
| Sulfadiazine | Thermal (in eggs) | 100°C | 17.6 min | [13] |
| Sulfamethoxazole | Photocatalytic Degradation | Ambient | 90% degradation in 120 min | [14] |
| Sulfadiazine | Photocatalytic Degradation | Ambient | 96% degradation in 120 min | [14] |
Conclusion and Recommendations
The stability of a sulfonamide is a complex attribute that is significantly influenced by the structure of the sulfonyl chloride from which it is derived. As a guiding principle, electron-withdrawing groups on the sulfonyl moiety tend to decrease stability, particularly towards hydrolysis, while electron-donating groups enhance it. Aliphatic sulfonamides generally exhibit superior photostability compared to their aromatic counterparts due to the absence of a chromophoric aromatic ring.
For researchers and drug developers, a thorough understanding of these principles is crucial for the rational design of stable and effective sulfonamide-based drugs. The implementation of a systematic forced degradation study, as outlined in this guide, is a non-negotiable step in the development process. The data generated from these studies not only elucidates degradation pathways and informs formulation and storage strategies but is also a prerequisite for the validation of the stability-indicating analytical methods required for regulatory submission. By carefully considering the choice of sulfonyl chloride and rigorously assessing the stability of the resulting sulfonamide, the path to a safe, effective, and stable drug product becomes significantly clearer.
References
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- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
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reactivity comparison of 4'-Chlorobiphenyl-4-sulfonyl chloride and tosyl chloride
An In-Depth Comparative Guide to the Reactivity of 4'-Chlorobiphenyl-4-sulfonyl Chloride and Tosyl Chloride
Introduction: Beyond the Benchmark
In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents, primarily for the formation of sulfonamides and sulfonate esters. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has served as the quintessential benchmark—a reliable, moderately reactive electrophile for protecting amines and activating alcohols.[1][2] However, the evolving demands of complex molecule synthesis, particularly in drug discovery, necessitate a broader palette of reagents with finely tuned reactivity. This guide introduces this compound, a structural analogue of tosyl chloride, and provides a detailed, evidence-based comparison of their reactivity profiles.
This analysis moves beyond simple analogy, delving into the fundamental electronic and steric principles that govern their behavior. We will explore how the substitution of tosyl chloride's simple methyl group with a 4-chlorobiphenyl moiety profoundly impacts the electrophilicity of the sulfonyl sulfur, and consequently, its reaction kinetics. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions about reagent selection for applications requiring precise control over sulfonylation reactions.
Molecular Structure and its Electronic Consequences
The reactivity of an aryl sulfonyl chloride is fundamentally dictated by the electronic environment of the aromatic ring to which it is attached.[3] The substituents on this ring can either donate or withdraw electron density, thereby modulating the electrophilicity of the sulfur atom.
-
Tosyl Chloride (TsCl): Features a para-methyl group. The methyl group is a weak electron-donating group (+I effect), which slightly destabilizes the transition state of nucleophilic attack by pushing electron density towards the already electron-rich sulfonyl group. This marginally reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
-
This compound: Replaces the methyl group with a para-biphenyl system, which is further substituted with a chlorine atom on the distal ring. The biphenyl group itself is electron-withdrawing relative to a methyl group. The addition of a chlorine atom at the 4'-position further enhances this effect through its strong inductive electron withdrawal (-I effect). While chlorine has a weak resonance donating effect (+M), its inductive effect dominates, particularly when transmitted across the biphenyl system.
This key structural difference leads to a clear hypothesis: the electron-withdrawing nature of the 4-chlorobiphenyl substituent will render the sulfur atom in this compound significantly more electrophilic, and therefore more reactive, than that in tosyl chloride.
Caption: Molecular structures of Tosyl Chloride and this compound.
Quantitative Reactivity Comparison: The Hammett Relationship
The influence of substituents on the reaction rates of aryl compounds can be quantified using the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[4]
For nucleophilic substitution reactions at the sulfonyl sulfur, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the buildup of negative charge in the transition state.[5] Kinetic studies on the chloride-chloride exchange reaction of various arenesulfonyl chlorides have established a Hammett correlation with a ρ value of +2.02 .[5][6] This provides strong quantitative evidence that substituents with more positive σ values will lead to faster reaction rates.
| Substituent (at para position) | Hammett Constant (σₚ) | Predicted Effect on Reactivity |
| -CH₃ (on Tosyl Chloride) | -0.17 | Electron-donating; decreases reactivity |
| -C₆H₅ (Phenyl) | -0.01 | Nearly neutral; slight withdrawal |
| -C₆H₄Cl (4-Chlorophenyl) | +0.23 | Electron-withdrawing; increases reactivity |
As shown in the table, the 4-chlorophenyl group has a significantly positive σₚ value (+0.23) compared to the negative value for the methyl group (-0.17). Based on the Hammett relationship, this confirms that This compound is inherently more reactive towards nucleophiles than tosyl chloride. This enhanced reactivity can be advantageous, potentially allowing for reactions to proceed under milder conditions or with less nucleophilic substrates where tosyl chloride might be sluggish.[7]
The Role of Steric Hindrance
While electronic effects are dominant, steric hindrance can also influence reaction rates. The 4-chlorobiphenyl group is substantially bulkier than a methyl group. This increased steric bulk could, in principle, impede the approach of a highly sterically demanding nucleophile to the electrophilic sulfur center.[8][9] However, for most common nucleophiles (e.g., primary amines, simple alcohols), this effect is generally considered secondary to the powerful electronic activation provided by the substituent. The linear nature of the para-substitution minimizes direct steric clash around the reaction center, a phenomenon more pronounced with ortho-substituents (the "ortho effect").[8] Therefore, for a majority of synthetic applications, the electronic enhancement of reactivity in this compound is expected to outweigh any potential steric deceleration.
Experimental Validation: A Comparative Protocol
To empirically validate the predicted reactivity difference, a competitive sulfonylation experiment can be performed. This protocol is designed to be self-validating by subjecting both sulfonyl chlorides to the same nucleophile under identical conditions and analyzing the product ratio.
Objective: To determine the relative reactivity of this compound and tosyl chloride by reacting an equimolar mixture of both with a limiting amount of a primary amine.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Benzylamine (or other primary amine nucleophile)
-
Pyridine (base and solvent)
-
Dichloromethane (DCM, for workup)
-
1M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectrometer for analysis
Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, prepare a 0.5 M stock solution of benzylamine in pyridine.
-
Reaction Setup: In a separate flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound and 1.0 equivalent of tosyl chloride in pyridine.
-
Initiation of Reaction: To the stirring solution of the sulfonyl chlorides at room temperature, add 0.8 equivalents of the benzylamine/pyridine stock solution dropwise over 5 minutes. The use of a sub-stoichiometric amount of the nucleophile ensures that the sulfonyl chlorides are in competition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quenching them in 1M HCl. Extract the organic components with DCM for analysis.
-
Work-up (at completion): After 2 hours (or when the reaction has reached completion as determined by monitoring), pour the reaction mixture into a separatory funnel containing 1M HCl and DCM.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by HPLC or ¹H NMR. The ratio of the two sulfonamide products (N-benzyl-4'-chlorobiphenyl-4-sulfonamide and N-benzyl-4-methylbenzenesulfonamide) will directly reflect the relative reactivity of the two starting sulfonyl chlorides. The product derived from this compound is expected to be the major product.
Caption: Experimental workflow for the competitive sulfonylation reaction.
Practical Implications and Conclusion
Key Takeaways for Researchers:
-
For Difficult Sulfonylations: When dealing with sterically hindered or electronically deactivated amines and alcohols, this compound offers a more potent alternative to TsCl, potentially increasing yields and shortening reaction times.
-
Milder Reaction Conditions: Its heightened reactivity may allow reactions to be performed at lower temperatures, which is beneficial for substrates containing sensitive functional groups.
-
Selectivity Considerations: For reactions involving multiple nucleophilic sites where high selectivity is desired, the less reactive tosyl chloride may still be the preferred reagent, as it allows for greater discrimination between nucleophiles of differing reactivity.
By understanding the fundamental principles governing the reactivity of these reagents, scientists can move beyond traditional choices and select the optimal sulfonyl chloride for their specific synthetic challenge, enabling more efficient and effective routes to complex molecular targets.
References
- Wikipedia. (2023). Tosyl group.
- Arcoria, A., et al. (1977). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- Bar-Am, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.
- Demchuk, O. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules.
- ResearchGate. (2020). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.
- PubChem. This compound.
- Wikipedia. (2023). Hammett equation.
- University of Arkansas ScholarWorks. (1985). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Biphenyl Sulfonamides
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the biphenyl sulfonamide moiety is a privileged scaffold, integral to the efficacy of numerous therapeutic agents and functional molecules. The classical and most direct synthetic approach has traditionally relied on the use of 4'-Chlorobiphenyl-4-sulfonyl chloride as a key building block. While this reagent has proven effective, its preparation can involve harsh conditions, and its reactivity profile may not be suitable for all substrates, particularly in the context of complex, late-stage functionalization.[1]
This guide provides a comprehensive comparison of alternative synthetic strategies that circumvent the direct use of this compound. We will delve into the mechanistic underpinnings of these modern methods, providing detailed experimental protocols and comparative data to empower researchers to make informed decisions for their synthetic campaigns.
The Classical Approach: A Double-Edged Sword
The traditional synthesis of 4'-chlorobiphenyl-4-sulfonamides involves the reaction of this compound with a primary or secondary amine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[2] This method is well-established and often provides good to excellent yields.[1]
However, the multi-step synthesis of this compound itself often involves chlorosulfonic acid, a highly corrosive and hazardous reagent.[2] This can limit the overall efficiency and greenness of the process. Furthermore, the high reactivity of the sulfonyl chloride functional group can lead to challenges with chemoselectivity when other sensitive functional groups are present in the amine coupling partner.
Representative Experimental Protocol: Traditional Synthesis
Synthesis of N-aryl-4'-chlorobiphenyl-4-sulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.
Modern Alternatives: Expanding the Synthetic Toolbox
To address the limitations of the classical approach, several innovative methodologies have emerged, offering milder reaction conditions, broader substrate scope, and often, a more convergent synthetic strategy.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Building the Biphenyl Core On-the-Fly
A powerful alternative involves the construction of the biphenyl scaffold and the sulfonamide linkage in a more convergent manner. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can be employed to couple an aryl boronic acid with an aryl halide.[3][4] This strategy allows for the late-stage introduction of the 4'-chlorophenyl group, enhancing modularity and flexibility.
The general catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the synthesis of 4'-chlorobiphenyl-4-sulfonamides via Suzuki-Miyaura coupling.
Mechanism of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Chan-Lam Coupling: A Milder Approach to C-N Bond Formation
The Chan-Lam coupling offers a complementary strategy, focusing on the formation of the C-N bond under milder, often aerobic conditions.[7][8] This reaction couples an aryl boronic acid with an amine or, in this context, a sulfonamide, using a copper catalyst.[9] This method is particularly advantageous as it can be performed at room temperature and is tolerant of a wider range of functional groups compared to some palladium-catalyzed systems.
The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to furnish the desired N-arylated sulfonamide.[7]
Representative Experimental Protocol: Chan-Lam Coupling
Synthesis of N-(4'-chlorobiphenyl-4-yl)sulfonamide
-
Reaction Setup: In a flask open to the air, combine 4-aminobenzenesulfonamide (1.0 eq.), 4-chlorophenylboronic acid (1.5 eq.), Cu(OAc)₂ (10 mol%), and a suitable ligand (e.g., pyridine) in a solvent such as methanol or DCM.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final product.
Mechanism of Chan-Lam Coupling
Caption: A plausible catalytic cycle for the Chan-Lam C-N coupling reaction.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagent | Typical Conditions | General Yields | Advantages | Disadvantages |
| Traditional | This compound, Amine | Pyridine | 0 °C to RT, 4-6 h | Good to Excellent | Well-established, readily available sulfonyl chloride | Harsh reagents for sulfonyl chloride synthesis, limited functional group tolerance[1] |
| Suzuki-Miyaura | 4-Iodobenzenesulfonamide, 4-Chlorophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-100 °C, 12-24 h | Good to Excellent | Modular, convergent, wide substrate scope[10] | Requires inert atmosphere, potentially expensive catalyst and ligands |
| Chan-Lam | 4-Aminobenzenesulfonamide, 4-Chlorophenylboronic acid | Cu(OAc)₂, Ligand (e.g., Pyridine) | Room Temperature, 24-48 h, Air | Moderate to Good | Mild conditions, air-tolerant, good functional group tolerance[11] | Can require longer reaction times, stoichiometric copper may be needed in some cases |
| One-Pot Oxidative Chlorination | Thiophenol derivative, Amine | NaDCC·2H₂O | Room Temperature, 1-6 h, Green solvents (Water, EtOH) | Good to Excellent | Environmentally friendly, mild conditions, simple workup[12] | May not be suitable for all substrates, potential for over-oxidation |
Conclusion: Choosing the Optimal Synthetic Strategy
The choice of synthetic route for accessing 4'-chlorobiphenyl sulfonamide derivatives is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the process.
-
The traditional method remains a viable option for large-scale synthesis where the starting sulfonyl chloride is commercially available and the amine partner is robust.
-
Palladium-catalyzed Suzuki-Miyaura coupling offers unparalleled flexibility and is the method of choice for creating diverse libraries of analogues where modularity is key. Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification.[13]
-
Copper-catalyzed Chan-Lam coupling provides a milder and often more practical alternative, particularly when avoiding precious metal catalysts and inert atmosphere conditions is a priority.[14] Its operational simplicity makes it an attractive option for rapid analogue synthesis.
-
One-pot oxidative chlorination methods represent a significant step towards greener and more sustainable sulfonamide synthesis.[12] As the field moves towards more environmentally conscious chemistry, these methods are likely to gain further prominence.
Ultimately, the optimal strategy will depend on the specific goals of the research program, including the scale of the synthesis, the complexity of the target molecule, and the desired green chemistry profile. By understanding the nuances of each of these synthetic approaches, researchers can navigate the synthetic landscape with greater confidence and efficiency.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]
- Sanz-Marco, A., & Ramon, D. J. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. ChemistrySelect, 6(44), 12806-12810. [Link]
- A review on the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
- Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PubMed Central. [Link]
- A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
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- Suzuki Coupling Mechanism and Applic
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PubMed Central. [Link]
- Sulfonamide synthesis under green conditions. Taylor & Francis Online. [Link]
- Sulfonamide synthesis under green conditions. Semantic Scholar. [Link]
- Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. [Link]
- Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. PubMed. [Link]
- Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. PubMed. [Link]
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Helvetica Chimica Acta. [Link]
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide.
- Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfin
- Biological deeds of Biphenyl deriv
- One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]
- Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Organic Chemistry Portal. [Link]
- Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Semantic Scholar. [Link]
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- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chlorobiphenyl-4-sulfonyl chloride
Introduction: 4'-Chlorobiphenyl-4-sulfonyl chloride (CAS No. 20443-74-7) is a valuable sulfonyl chloride building block in medicinal chemistry and synthetic applications. However, its utility in the lab is matched by its significant hazardous properties, which demand a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers and drug development professionals to manage the waste stream of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be self-validating systems, emphasizing the chemical principles that underpin each step.
Part 1: Core Hazard Profile & Safety Imperatives
Understanding the chemical reactivity of this compound is fundamental to its safe disposal. The molecule's hazards stem primarily from the highly reactive sulfonyl chloride group attached to the biphenyl scaffold.
Causality of Hazards: The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. Its reaction with water is particularly vigorous, leading to the liberation of toxic and corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][2][3] This reactivity profile dictates the stringent handling and segregation protocols required.
Key Hazards Summary
| Hazard Classification | Description | Chemical Rationale |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage upon contact.[1][2][4] | Rapid hydrolysis of the sulfonyl chloride group on contact with moisture on the skin or in the eyes, forming hydrochloric acid and 4'-chlorobiphenyl-4-sulfonic acid. |
| Water Reactivity | Contact with water or moist air liberates toxic gas.[1][2] | The sulfonyl chloride group reacts with water (hydrolysis) to produce hydrogen chloride (HCl) gas.[3] |
| Respiratory Irritation | May cause respiratory irritation if dusts or decomposition products are inhaled.[1][2] | Inhalation of the powder can irritate the mucous membranes. The liberated HCl gas is also a potent respiratory irritant. |
Essential Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound, from initial use to final waste containerization, includes:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and employ proper removal techniques to avoid cross-contamination.[2][6]
-
Skin Protection: A lab coat or chemically impervious suit is required to prevent any possibility of skin contact.[2][5]
-
Respiratory Protection: All handling and disposal preparations must be conducted within a certified chemical fume hood to manage dusts and potential off-gassing.[2] If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator is necessary.[3][7]
Part 2: Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process. Follow these steps meticulously to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing hazardous reactions within the waste stream.
-
Designate as Hazardous Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[7]
-
Segregate at the Source: Collect this waste in a dedicated container. It must be classified as Halogenated Organic, Corrosive, and Water-Reactive Solid Waste .
-
Critical Incompatibilities: Under no circumstances should this waste be mixed with the following:
Step 2: Waste Containerization and On-Site Management
-
Select Appropriate Containers: Use only compatible, high-density polyethylene (HDPE) or glass containers that are in good condition and have a tightly sealing lid. The original product container is often a suitable choice.[5] Do not use metal containers.[9]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Corrosive, Water-Reactive"
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[2][5] The storage location must be away from incompatible materials and sources of moisture.[2][3]
Step 3: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.[6][7]
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 1.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7] NEVER USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][5] Avoid creating dust.[5][6]
-
Decontaminate: Clean the spill area, and any tools used, with a non-aqueous solvent (e.g., acetone), followed by a soap and water wash, ensuring all cleanup materials are also disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.[7]
Part 3: Final Disposal Pathway and Workflow
The ultimate disposal of this compound must be handled by professionals equipped to manage its hazards.
Recommended Disposal Method
The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][8][10] The standard and most effective technology for this chemical class is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers. This ensures the complete destruction of the chlorinated biphenyl structure and neutralizes the acidic gases (HCl and sulfur oxides) produced during combustion.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
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Navigating the Safe Handling of 4'-Chlorobiphenyl-4-sulfonyl chloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of reagents utilized, sulfonyl chlorides, and specifically 4'-Chlorobiphenyl-4-sulfonyl chloride, represent a class of compounds that are both highly effective and demand rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this compound, grounded in established safety principles and extensive laboratory experience. Our objective is to empower researchers with the knowledge to not only prevent exposure but also to respond effectively in the event of an incident.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a corrosive solid that presents multiple hazards. A thorough understanding of its chemical properties is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.
The primary hazards associated with this compound are:
-
Severe Corrosivity : It is classified as a corrosive material that can cause severe skin burns and serious eye damage upon contact.[1][2][3]
-
Respiratory Irritation : Inhalation of the dust can lead to respiratory irritation.[1][2]
-
Water Reactivity : A critical characteristic of sulfonyl chlorides is their vigorous reaction with water, including moisture in the air, to liberate toxic and corrosive gases such as hydrogen chloride.[1][4] This reactivity underscores the need for handling in a controlled, dry environment.
Given these properties, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use. Practice: Use a proper glove removal technique to avoid skin contact with a contaminated outer surface.[6] Dispose of contaminated gloves after use.[6] |
| Eyes/Face | Safety goggles and face shield | Protection: Tight-sealing safety goggles are mandatory to protect against dust particles and chemical splashes.[1][2] A full-face shield must be worn over the safety goggles to provide a broader area of protection for the entire face.[2][6] |
| Body | Chemical-resistant lab coat or suit | Coverage: A long-sleeved, chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a complete chemical-resistant suit should be worn.[7] |
| Respiratory | NIOSH/MSHA approved respirator | Rationale: Due to the risk of respiratory irritation from dust and the liberation of toxic gas upon contact with moisture, respiratory protection is crucial.[1] Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if working outside of a certified chemical fume hood.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[7] In the event of a large spill, a full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary.[5] |
Safe Handling Workflow
A systematic workflow is crucial to minimize the risk of exposure. The following step-by-step protocol should be followed for all procedures involving this compound.
Pre-operational Checks
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials : Have all necessary equipment, reagents, and waste containers assembled within the fume hood before starting.
-
PPE Inspection : Don and inspect all required PPE as outlined in the table above.
Operational Phase
-
Inert Atmosphere : Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture.[1][4]
-
Dispensing : Carefully weigh and dispense the solid reagent within the fume hood. Avoid creating dust.
-
Reaction Setup : Add the reagent to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.
-
Monitoring : Continuously monitor the reaction for any signs of uncontrolled reactivity.
Post-operational Procedures
-
Quenching : Carefully quench any residual reagent in the reaction vessel using an appropriate method (e.g., slow addition to a stirred, cooled solution of a suitable nucleophile).
-
Decontamination : Decontaminate all glassware and equipment that has come into contact with the reagent.
-
Waste Segregation : Segregate all waste streams (solid, liquid, contaminated PPE) into clearly labeled, sealed containers.
-
Hygiene : After removing PPE, wash hands and any exposed skin thoroughly with soap and water.[1][4]
Caption: Safe Handling Workflow for this compound.
Emergency Response Plan
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.
Exposure Protocols
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][2] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[4][2] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Management Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Contain the spill using a non-combustible absorbent material such as dry sand or earth.[5] Do NOT use water on the spill.[1]
-
Collect : Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1][4]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report : Report the incident to the appropriate safety officer or supervisor.
Caption: Emergency Response Flowchart for Incidents.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
-
Waste Classification : This material should be treated as hazardous waste.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Containers : Use dedicated, clearly labeled, and sealed containers for the disposal of the reagent and any contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Disposal Method : The recommended disposal method for polychlorinated biphenyls (PCBs) and related compounds is high-temperature incineration at an approved hazardous waste facility.[8][9] Do not allow the material to enter drains or the environment.[1][4]
-
Professional Disposal : Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
